molecular formula C6H12N2O B074362 1-Methylpiperidin-4-one oxime CAS No. 1515-27-1

1-Methylpiperidin-4-one oxime

Cat. No.: B074362
CAS No.: 1515-27-1
M. Wt: 128.17 g/mol
InChI Key: PMWKIHOURGCZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidin-4-one oxime is a versatile piperidine-based intermediate of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a nucleophilic oxime functional group attached to the 1-methylpiperidin-4-one scaffold, making it a valuable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles. Its primary research value lies in its utility as a key building block for constructing more complex molecular architectures, particularly in the development of potential pharmacologically active compounds. The oxime group can undergo various chemical transformations, including condensation, cyclization, and reduction reactions, to generate novel amines, lactams, and other fused ring systems. Researchers utilize this compound in exploratory studies aimed at discovering new ligands for central nervous system (CNS) targets, as the piperidine moiety is a common structural element in many neuroactive molecules. Its mechanism of action in research settings is typically defined by the final compound it is synthesized into, often relating to interactions with neurotransmitter receptors or enzymes. This chemical is an essential tool for chemists and biochemists engaged in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the investigation of novel synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-methylpiperidin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-6(7-9)3-5-8/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWKIHOURGCZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NO)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320752
Record name 1-methylpiperidin-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-27-1
Record name 1515-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methylpiperidin-4-one oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 1-Methylpiperidin-4-one oxime

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Methylpiperidin-4-one Oxime: Physicochemical Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 1515-27-1) is a pivotal heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1] Characterized by a six-membered piperidine ring containing a nitrogen--methyl group and an oxime functional group at the 4-position, this molecule is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the oxime moiety imparts specific reactivity, making it particularly valuable for the synthesis of various nitrogen-containing compounds, such as amines.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and applications of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. This compound is registered under CAS number 1515-27-1.[2] Its molecular structure consists of a saturated piperidine ring N-alkylated with a methyl group and a C=N-OH (oxime) functional group at the C4 position.

Diagram 1: Annotated Structure of this compound

Caption: Chemical structure with key positions labeled for spectral analysis.

IdentifierValueReference
CAS Number 1515-27-1[1][2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [1]
IUPAC Name This compound[2]
Synonyms N-hydroxy-1-methylpiperidin-4-imine, 4-(Hydroxyimino)-1-Methylpiperidinium, 1-methyl-4-piperidone oxime[1][3]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and reaction conditions, which is critical for experimental design. It is typically a white crystalline solid or a colorless to pale yellow liquid, depending on its purity.[1] It exhibits good solubility in common polar solvents such as water, methanol, and ethanol.

PropertyValueReference
Physical State White crystalline solid or colorless to pale yellow liquid/solid[1]
Boiling Point 220.9 °C at 760 mmHg[3]
Density 1.14 g/cm³[3]
Flash Point 87.4 °C[3]
LogP (octanol-water) 0.48010[3]
Solubility Soluble in water, methanol, ethanol, and other organic solvents[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, its profile can be reliably predicted based on its structure and data from analogous piperidin-4-one oximes.[4][5][6]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The N-methyl protons (N-CH₃) would appear as a singlet. The piperidine ring protons would present as complex multiplets, with those on carbons adjacent to the oxime (C3 and C5) appearing at a different chemical shift than those adjacent to the nitrogen (C2 and C6). The hydroxyl proton of the oxime group (-OH) would appear as a broad singlet, the position of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon spectrum would show six distinct signals. The most downfield signal would correspond to the oxime carbon (C=NOH). The N-methyl carbon would appear furthest upfield. The four carbons of the piperidine ring would have characteristic shifts influenced by their proximity to the nitrogen atom and the oxime group.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. A broad absorption band is expected in the 3100-3500 cm⁻¹ region, corresponding to the O-H stretching of the oxime. A characteristic peak for the C=N stretch should appear around 1640-1690 cm⁻¹. The C-H stretching of the alkyl groups will be observed below 3000 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum should show a molecular ion (M+) peak corresponding to its molecular weight (128.17 g/mol ).[1] Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the piperidine ring.

Synthesis and Purification

The most common and straightforward method for synthesizing this compound is through the oximation of its corresponding ketone precursor, 1-Methyl-4-piperidone.[7] This reaction involves the condensation of the ketone with hydroxylamine, typically in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.

Diagram 2: Synthesis Workflow for this compound

start Start: Reagents reagents 1-Methyl-4-piperidone Hydroxylamine HCl Base (e.g., NaOAc, Pyridine) Solvent (e.g., Ethanol/Water) start->reagents reaction Reaction Setup: 1. Dissolve ketone in solvent. 2. Add base and hydroxylamine HCl. 3. Stir at controlled temperature (e.g., RT to reflux). reagents->reaction monitoring Monitor Reaction Progress (e.g., via TLC) reaction->monitoring workup Aqueous Workup: 1. Cool reaction mixture. 2. Quench/neutralize if necessary. 3. Extract with organic solvent. monitoring->workup Reaction Complete purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, IR, MS, Melting Point purification->characterization product Final Product: This compound characterization->product

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis from 1-Methyl-4-piperidone

Rationale: This protocol utilizes a standard condensation reaction. The choice of a base like sodium acetate is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the oxime product. Ethanol/water is a common solvent system as it effectively dissolves both the organic ketone and the inorganic salt.

Materials:

  • 1-Methyl-4-piperidone (1 eq.)

  • Hydroxylamine hydrochloride (1.1-1.5 eq.)

  • Sodium acetate or other suitable base (1.1-1.5 eq.)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-4-piperidone in a mixture of ethanol and water.

  • Reagent Addition: Add sodium acetate followed by hydroxylamine hydrochloride to the solution. The order is important to ensure the base is present to free the hydroxylamine.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If necessary, remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to afford the pure product.

Reactivity, Stability, and Applications

Reactivity: The chemical behavior of this compound is dominated by the oxime functional group. Its most significant reaction is reduction, which converts the oxime to the corresponding primary amine, 1-methylpiperidin-4-amine. This transformation is a cornerstone of its utility in medicinal chemistry. The oxime can also undergo various rearrangements (like the Beckmann rearrangement under acidic conditions) and can be used in coupling reactions.

Stability and Storage: The compound demonstrates moderate stability under standard laboratory conditions.[1] It is advisable to store it in a cool, dry place away from strong oxidizing agents and strong acids to prevent degradation or hazardous reactions. The hydrochloride salt form is often used for improved stability and is typically stored in a refrigerator at 2-8°C.[8]

Applications:

  • Pharmaceutical Intermediate: It is a key precursor for the synthesis of biologically active molecules.[1] The corresponding amine, obtained via reduction, is a common scaffold in many drug candidates.

  • Organic Synthesis: It serves as a versatile building block for creating more complex nitrogen-containing heterocyclic systems.

  • Research Chemical: It is widely used in research to explore new synthetic methodologies and to develop novel compounds for screening in drug discovery programs.[8]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • First Aid: In case of accidental contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the fields of organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it an accessible and highly effective synthetic intermediate. Understanding its reactivity and handling requirements is essential for leveraging its full potential in the creation of novel and complex molecules.

References

An In-Depth Technical Guide to 1-Methylpiperidin-4-one Oxime (CAS 1515-27-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-methylpiperidin-4-one oxime (CAS 1515-27-1), a pivotal heterocyclic intermediate in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and safe handling protocols, grounding all information in established scientific principles and field-proven insights.

Introduction and Core Properties

This compound is an organic compound featuring a six-membered piperidine ring functionalized with a methyl group at the nitrogen atom and an oxime group at the C4 position.[1] This structure imparts a unique combination of basicity from the tertiary amine and versatile reactivity from the oxime moiety, making it a valuable building block in the synthesis of more complex molecules.[1] It serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

The compound typically presents as a colorless to pale yellow liquid or a white crystalline solid, with good solubility in water and common organic solvents such as methanol and ethanol.[1][2] This solubility profile facilitates its use in a variety of reaction conditions.

Below is a summary of its key physical and chemical properties:

PropertyValueSource(s)
CAS Number 1515-27-1[1][3]
Molecular Formula C₆H₁₂N₂O[1][3]
Molecular Weight 128.17 g/mol [1][4]
Appearance Colorless to pale yellow liquid or white crystalline solid[1][2]
Boiling Point 220.9°C at 760 mmHg[4]
Density 1.14 g/cm³[4]
Melting Point 130-132°C (from Acetone)[5]
Solubility Soluble in water, methanol, and ethanol[2]
Synonyms N-hydroxy-1-methylpiperidin-4-imine, 4-(Hydroxyimino)-1-methylpiperidinium, 1-methyl-4-piperidinone oxime[1][4]

Synthesis and Purification

The most common and direct route to this compound is through the oximation of its corresponding ketone, 1-methyl-4-piperidone. This reaction is a classic condensation between a ketone and hydroxylamine, typically carried out in an alcohol solvent.[2]

Synthesis_of_1-Methylpiperidin-4-one_oxime cluster_reactants Reactants cluster_product Product ketone 1-Methyl-4-piperidone reaction_step Condensation (e.g., Ethanol, Reflux) ketone->reaction_step + hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->reaction_step + oxime This compound reaction_step->oxime

Caption: Synthesis of this compound from its ketone precursor.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful synthesis can be confirmed by the physical and spectroscopic properties of the resulting product.

Materials:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (or another suitable base)

  • Ethanol (or other suitable alcohol solvent)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-4-piperidone in ethanol.

  • Addition of Reagents: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Condensation Reaction: Add the hydroxylamine solution to the stirred solution of 1-methyl-4-piperidone. Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add a suitable organic solvent like diethyl ether to extract the product. Repeat the extraction process to maximize yield.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude oxime can be further purified by recrystallization from a suitable solvent, such as acetone, to yield a white crystalline solid.[5]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the oxime and piperidine functional groups:

  • O-H stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group of the oxime.[6]

  • C=N stretch: A peak of medium intensity around 1690-1640 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime.[6]

  • N-O stretch: A band in the 960-930 cm⁻¹ region can be attributed to the nitrogen-oxygen single bond.

  • C-H stretch: Peaks in the 3000-2800 cm⁻¹ range are due to the C-H bonds of the piperidine ring and the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the N-methyl group (a singlet), the protons on the piperidine ring (multiplets), and a broad singlet for the oxime hydroxyl proton. The protons on the carbons alpha to the oxime group may show distinct chemical shifts due to stereoisomerism (E/Z isomers) about the C=N bond.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the C=N carbon in the downfield region (typically >150 ppm), a signal for the N-methyl carbon, and signals for the carbons of the piperidine ring.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NO, or cleavage of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for N-alkyl piperidines.[7]

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its oxime functional group.

Reactivity_of_1-Methylpiperidin-4-one_oxime cluster_reactions Key Transformations Oxime This compound Reduction Reduction (e.g., H₂, Ni or LiAlH₄) Oxime->Reduction Beckmann Beckmann Rearrangement (e.g., H₂SO₄, PCl₅) Oxime->Beckmann Hydrolysis Hydrolysis (Acidic conditions) Oxime->Hydrolysis Amine Amine Reduction->Amine Forms 4-amino-1-methylpiperidine Lactam Lactam Beckmann->Lactam Forms a substituted lactam Ketone Ketone Hydrolysis->Ketone Regenerates 1-methyl-4-piperidone

Caption: Key chemical transformations of this compound.

Reduction to Amines

The oxime can be readily reduced to the corresponding primary amine, 4-amino-1-methylpiperidine. This transformation is crucial for introducing an amino group into the piperidine ring, a common structural motif in many biologically active compounds. Common reducing agents for this purpose include catalytic hydrogenation (e.g., H₂ over a nickel catalyst) or chemical reducing agents like lithium aluminum hydride (LiAlH₄).

Beckmann Rearrangement

Under acidic conditions (e.g., sulfuric acid, polyphosphoric acid) or with reagents like phosphorus pentachloride, ketoximes undergo the Beckmann rearrangement to form amides. In the case of the cyclic this compound, this rearrangement would yield a seven-membered lactam (a cyclic amide). This reaction provides a pathway to expand the ring system, which is a valuable strategy in the synthesis of certain alkaloids and other natural products.

Hydrolysis

Oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine under acidic conditions. While generally more stable to hydrolysis than imines, this reversibility can be exploited under specific synthetic conditions.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical intermediate.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as this may lead to vigorous or dangerous reactions.[2]

  • Thermal Stability: Oximes can be thermally unstable and may decompose exothermically upon heating. Avoid excessive heating unless part of a controlled reaction protocol.

Handling and Storage:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Precursor Hazards: The precursor, 1-methyl-4-piperidone, is a flammable liquid. Therefore, appropriate precautions for handling flammable materials should be taken during the synthesis of the oxime.

In case of accidental exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation, combined with the rich chemistry of the oxime functional group, provides synthetic chemists with a powerful tool for the construction of complex nitrogen-containing molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective and responsible use in research and development.

References

Foreword: Deconstructing a Key Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 1-Methylpiperidin-4-one Oxime

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine ring remains a cornerstone scaffold, prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals.[1] The functionalization of this heterocycle is paramount to modulating its physicochemical and pharmacological properties. This guide delves into the molecular architecture of this compound (CAS 1515-27-1), a pivotal synthetic intermediate.[2][3] Our objective is not merely to present data but to construct a cohesive structural narrative, elucidating how a multi-technique analytical approach provides a comprehensive understanding of this molecule's conformation, stereochemistry, and electronic landscape. We will explore the causality behind experimental choices, demonstrating how each analytical piece contributes to a self-validating structural hypothesis, essential for its application in complex molecular design and drug development.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of its parent ketone, 1-Methyl-4-piperidone. The introduction of the oxime functional group (=N-OH) at the C4 position significantly alters the molecule's electronic properties and reactivity, transforming it from a simple ketone into a versatile precursor for amines, amides, and other nitrogenous compounds.[3] It typically presents as a white to pale yellow crystalline solid, exhibiting good solubility in polar solvents such as water, methanol, and ethanol.[3]

PropertyValueSource(s)
CAS Number 1515-27-1[2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [3]
Appearance White to pale yellow solid/liquid-
Boiling Point 220.9 ± 33.0 °C (Predicted)-
Density 1.14 ± 0.1 g/cm³ (Predicted)-
Solubility Soluble in water, methanol, ethanol[3]

Synthesis and Mechanistic Pathway

The most direct and efficient synthesis of this compound involves the condensation reaction between its ketone precursor, 1-Methyl-4-piperidone, and hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Causality in Synthesis: The choice of a polar protic solvent like ethanol is strategic; it readily dissolves both the piperidone precursor and hydroxylamine hydrochloride while facilitating the proton transfer steps necessary for the dehydration of the intermediate carbinolamine. The reaction is typically conducted at reflux to overcome the activation energy of the dehydration step, driving the equilibrium towards the final oxime product.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the oximation of piperidones.

  • Reactant Preparation: To a solution of 1-Methyl-4-piperidone (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ketone), add hydroxylamine hydrochloride (1.1 eq).

  • Reaction Execution: Stir the mixture at reflux temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting ketone spot is consumed (typically 4-12 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from a suitable solvent like acetone or by column chromatography to yield the product as a white solid.

Self-Validation: The success of the synthesis is validated by the disappearance of the ketone starting material on TLC and the appearance of a new, typically more polar, product spot. Final confirmation is achieved through the spectroscopic methods detailed in the subsequent sections, particularly the disappearance of the C=O stretch in the IR spectrum and the appearance of the N-OH proton signal in the ¹H NMR spectrum.

G cluster_workflow Synthesis Workflow Reactants 1-Methyl-4-piperidone + Hydroxylamine HCl Reaction Reflux (Condensation/Dehydration) Reactants->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Workup Solvent Evaporation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the synthesis of this compound.

Structural Elucidation: A Multi-Technique Approach

The definitive molecular structure of a compound is a composite picture assembled from multiple analytical techniques. Each method provides unique insights into the connectivity, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and conformation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Field-Proven Insights: The conformation of the piperidine ring is the most critical structural feature. Based on extensive studies of related 2,6-disubstituted and 4-substituted piperidines, the ring is expected to adopt a stable chair conformation.[4] The N-methyl group will preferentially occupy an equatorial position to minimize steric interactions. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) from the NMR spectrum validates this conformational hypothesis.

Predicted ¹H NMR Spectrum:

  • N-CH₃ (s, ~2.3 ppm): A singlet integrating to 3 protons, characteristic of the N-methyl group.

  • Piperidine Ring Protons (m, ~2.2-2.8 ppm): The four protons adjacent to the nitrogen (C2/C6) and the four protons adjacent to the oxime carbon (C3/C5) will appear as complex multiplets. Protons in axial positions are typically shielded (shifted upfield) compared to their equatorial counterparts.

  • N-OH (s, broad, ~8-11 ppm): A broad singlet that is exchangeable with D₂O. Its presence is definitive proof of oxime formation.

Predicted ¹³C NMR Spectrum:

  • C4 (C=N) (~155-160 ppm): The most deshielded carbon due to its sp² hybridization and attachment to the electronegative nitrogen atom. This signal's appearance confirms the conversion of the C=O group (which would be at ~208 ppm in the starting material).[5]

  • C2/C6 (~55-60 ppm): Carbons adjacent to the ring nitrogen.

  • N-CH₃ (~46 ppm): The N-methyl carbon.

  • C3/C5 (~30-35 ppm): Carbons adjacent to the oxime carbon.

Stereochemistry of the Oxime: The C=N bond of the oxime introduces the possibility of E/Z stereoisomerism. NMR can distinguish between these isomers, as the chemical shifts of the α-carbons (C3/C5) are sensitive to the orientation of the hydroxyl group.[6] The syn carbon (cis to the OH group) is typically more shielded (shifted upfield) compared to the anti carbon. For the symmetric this compound, only one set of signals is expected unless the chair conformation interconverts slowly on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The conversion of the ketone to the oxime is unequivocally verified by this technique.

Protocol for Attenuated Total Reflectance (ATR)-IR:

  • Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of air.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Characteristic IR Bands:

Wavenumber (cm⁻¹)Vibration TypeSignificanceSource(s)
~3600 - 3200 (broad)O-H stretchConfirms presence of the oxime hydroxyl group.[7]
~2950 - 2800C-H stretchAliphatic C-H bonds of the piperidine ring and methyl group.-
~1665C=N stretchConfirms formation of the imine double bond.[7]
~945N-O stretchCharacteristic of the oxime functional group.[7]

Trustworthiness of the Data: A self-validating analysis compares the obtained spectrum to that of the starting material, 1-Methyl-4-piperidone. The definitive proof of reaction completion is the complete disappearance of the strong carbonyl (C=O) stretching band, which is typically observed around 1715 cm⁻¹ in the precursor ketone.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

Expected ESI-MS Data: In Electrospray Ionization (ESI) mass spectrometry, conducted in positive ion mode, the molecule is expected to be protonated at the basic piperidine nitrogen.

  • [M+H]⁺: The expected pseudomolecular ion peak would be at m/z 129.1, corresponding to the formula [C₆H₁₃N₂O]⁺. This has been experimentally confirmed.

Integrated Molecular Structure and Conformation

Synthesizing the data from NMR, IR, and MS allows for the construction of a complete molecular model. The evidence strongly supports a structure where the piperidine ring adopts a stable chair conformation. The N-methyl group occupies an equatorial position to minimize 1,3-diaxial interactions.

Caption: Key conformational features of this compound.

While a definitive solid-state structure via single-crystal X-ray diffraction has not been reported for this specific molecule, studies on closely related piperidin-4-one oxime esters have confirmed the chair conformation of the piperidine ring in the crystalline state.

Utility in Drug Development and Future Directions

The structural features of this compound make it a valuable building block.

  • Reduction of the Oxime: The oxime can be readily reduced to the corresponding primary amine, 4-amino-1-methylpiperidine, a common scaffold in drug discovery.

  • Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form a seven-membered lactam (azepan-4-one derivative), providing entry into a different class of heterocyclic structures.

  • Derivatization: The hydroxyl group of the oxime can be derivatized to form oxime ethers, which have been investigated for their potent antimicrobial and antifungal activities.[5]

Computational Insights: While experimental data provides the ground truth, computational methods like Density Functional Theory (DFT) are powerful predictive tools. For this molecule, DFT calculations (e.g., using the B3LYP functional) could be employed to:

  • Optimize Geometry: Calculate the lowest energy conformation and compare bond lengths and angles with data from analogous crystal structures.[8]

  • Predict Spectra: Simulate IR and NMR spectra to aid in the assignment of experimental data.

  • Analyze Electronic Properties: Generate Molecular Electrostatic Potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity.[1] Calculate HOMO-LUMO energy gaps to assess kinetic stability and reactivity.[8]

Conclusion

The molecular structure of this compound is best described as a piperidine ring in a stable chair conformation with an equatorial N-methyl substituent. Its characterization relies on a synergistic application of NMR for conformational analysis, IR for functional group verification, and MS for molecular weight confirmation. This robust understanding of its three-dimensional structure and electronic properties is critical for its strategic deployment as a versatile intermediate in the synthesis of novel therapeutic agents and complex organic molecules.

References

Spectroscopic Characterization of 1-Methylpiperidin-4-one Oxime: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1-methylpiperidin-4-one oxime, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data acquisition, and interpretation. All protocols are presented as self-validating systems, grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of this compound

The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its derivatives are of significant interest due to their diverse biological activities. This compound serves as a crucial building block for the synthesis of more complex molecules, where the oxime functionality offers a versatile handle for further chemical transformations.

Accurate structural elucidation is the bedrock of chemical synthesis and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of synthesized compounds. This guide provides a comprehensive examination of the key spectroscopic signatures of this compound, enabling researchers to confidently identify this compound and understand its structural nuances.

The conversion of the ketone in 1-methylpiperidin-4-one to an oxime introduces significant changes in the electronic and steric environment of the piperidine ring, which are clearly reflected in the spectroscopic data. Understanding these changes is critical for reaction monitoring and characterization of subsequent products.

Molecular Structure and Key Spectroscopic Features

The structure of this compound is defined by a six-membered piperidine ring, an N-methyl group, and an oxime functional group at the C4 position. The presence of the C=N double bond and the hydroxyl group of the oxime are the most prominent features that differentiate it from its ketone precursor.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a straightforward oximation reaction of the corresponding ketone, 1-methyl-4-piperidone, with hydroxylamine hydrochloride.[2]

Materials and Reagents
  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (CH₃COONa·3H₂O) or Sodium Carbonate (Na₂CO₃)

  • Ethanol or Methanol

  • Deionized water

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-piperidone in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride and sodium acetate trihydrate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours to ensure complete conversion.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The residue is then treated with water and the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford a white crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound. The interpretation is based on fundamental principles of spectroscopy and comparative analysis with structurally related piperidone oximes.[3][4][5]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule. The conversion of the carbonyl group to an oxime significantly alters the chemical environment of the adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0Broad Singlet1HN-H (oxime)
~2.7 - 2.9Triplet2HC5-H ₂ (axial & equatorial)
~2.4 - 2.6Triplet2HC3-H ₂ (axial & equatorial)
~2.3 - 2.5Multiplet4HC2-H ₂ & C6-H ₂ (axial & equatorial)
~2.2 - 2.3Singlet3HN-CH

Interpretation:

  • Oxime Proton (N-OH): A characteristic broad singlet is expected in the downfield region (around 9-10 ppm) corresponding to the hydroxyl proton of the oxime. Its broadness is due to hydrogen bonding and chemical exchange.

  • Piperidine Ring Protons: The protons on the piperidine ring will appear as multiplets in the range of 2.3-2.9 ppm. The protons on carbons adjacent to the C=N bond (C3 and C5) are expected to be shifted slightly downfield compared to those further away (C2 and C6) due to the electron-withdrawing nature of the oxime group. The exact chemical shifts and multiplicities will depend on the chair conformation of the ring and the syn/anti isomerism of the oxime.[3]

  • N-Methyl Protons: A sharp singlet for the N-methyl protons is anticipated around 2.2-2.3 ppm, a typical region for such groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The most significant change from the starting ketone is the chemical shift of the C4 carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 160C =N (C4)
~55 - 60C 2 & C 6
~45 - 50N-C H₃
~30 - 35C 3 & C 5

Interpretation:

  • C4 Carbon (C=N): The most downfield signal, expected in the range of 155-160 ppm, is attributed to the C4 carbon of the oxime group. This is a significant upfield shift compared to the carbonyl carbon of the precursor ketone (which typically appears around 208 ppm), and is a definitive indicator of successful oximation.[3]

  • Piperidine Ring Carbons: The carbons of the piperidine ring (C2, C3, C5, C6) will resonate in the upfield region. The carbons adjacent to the nitrogen (C2 and C6) are expected around 55-60 ppm, while those adjacent to the C=N group (C3 and C5) will be further upfield, around 30-35 ppm.

  • N-Methyl Carbon: The N-methyl carbon will give rise to a signal in the 45-50 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of O-H and C=N stretching vibrations and the absence of the strong C=O stretch of the starting material.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3400Broad, MediumO-H stretch (oxime)
~2900 - 3000MediumC-H stretch (aliphatic)
~1640 - 1690Medium to WeakC=N stretch (oxime)
~930 - 960MediumN-O stretch (oxime)

Interpretation:

  • O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with the broadening resulting from hydrogen bonding.

  • C=N Stretch: The conversion of the carbonyl to an oxime is confirmed by the appearance of a C=N stretching band, typically of medium to weak intensity, in the 1640-1690 cm⁻¹ range.[5] Concurrently, the strong C=O absorption of the ketone precursor (around 1715 cm⁻¹) will be absent.

  • N-O Stretch: A medium intensity band corresponding to the N-O single bond stretch is expected around 930-960 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine ring and the N-methyl group will be observed in the 2900-3000 cm⁻¹ region.

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols for sample preparation and data acquisition is paramount for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

IR Sample Preparation and Acquisition
  • Sample Preparation (KBr Pellet Method): Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation: Transfer the powder into a pellet-forming die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. First, record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[7]

Conclusion

This technical guide has provided a detailed framework for the synthesis and spectroscopic characterization of this compound. By integrating established synthetic protocols with a thorough analysis of predicted NMR and IR spectral data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The emphasis on the causal links between molecular structure and spectroscopic output, supported by authoritative references, ensures a high degree of scientific integrity and practical utility. The provided protocols for data acquisition offer a standardized approach to ensure the generation of high-quality, reliable data for this important chemical intermediate.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for 1-Methylpiperidin-4-one oxime, a key intermediate in pharmaceutical synthesis. Understanding the chemical behavior of this compound under various environmental conditions is paramount for ensuring its integrity, which directly impacts the quality, safety, and efficacy of downstream products. This document moves beyond generic recommendations to delve into the mechanistic underpinnings of its stability profile, offering field-proven insights and actionable protocols for its handling and storage.

Physicochemical Properties: The Foundation of Stability

This compound (CAS No: 1515-27-1 for the free base, 84540-61-4 for the hydrochloride salt) is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry.[1] Its structure, featuring a tertiary amine within the piperidine ring and an oxime functional group, dictates its reactivity and stability.

PropertyValueSource
Molecular FormulaC6H12N2O[2]
Molecular Weight128.17 g/mol [2]
AppearanceWhite crystalline solid[2]
SolubilitySoluble in water, methanol, and ethanol[2]

The presence of both a basic nitrogen atom in the piperidine ring and the weakly acidic oxime group means the compound's ionization state is pH-dependent, a crucial factor in its stability in solution.

The Stability Profile of this compound: A Multifaceted Analysis

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability profile from the known behavior of its constituent functional groups: the N-methylated piperidine ring and the ketoxime.

Hydrolytic Stability: The Role of the Oxime Group

The C=N bond of the oxime is susceptible to hydrolysis, reverting to the corresponding ketone (1-Methylpiperidin-4-one) and hydroxylamine. However, oximes are significantly more stable against hydrolysis than analogous imines or hydrazones.[3][4] This stability is attributed to the higher electronegativity of the oxygen atom, which reduces the susceptibility of the imine nitrogen to protonation, the initial step in acid-catalyzed hydrolysis.[4]

The rate of hydrolysis is pH-dependent. While generally stable at neutral pH, the hydrolysis of oximes is catalyzed by acidic conditions.[3] Therefore, prolonged exposure to acidic environments should be avoided to prevent the degradation of this compound back to its parent ketone.

Oxidative Stability: The Vulnerability of the Piperidine Ring

The tertiary amine of the piperidine ring is a primary site for oxidative degradation.[5] Atmospheric oxygen, or more potent oxidizing agents, can lead to the formation of the corresponding N-oxide. Further oxidation or ring-opening reactions are also possible, leading to a complex mixture of degradation products.[5]

Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals have shown that H-abstraction can occur at the nitrogen, leading to the formation of various oxidation products.[6][7] While the N-methyl group in this compound alters the reactivity compared to unsubstituted piperidine, the fundamental susceptibility to oxidation remains.

Thermal Stability: Considerations for Elevated Temperatures

While many nitrogen-containing heterocyclic compounds exhibit good thermal stability, elevated temperatures can promote degradation.[8] For piperidine derivatives, thermal degradation can be complex, potentially involving ring-opening or other rearrangements.[5] Specific studies on piperazine, a related cyclic diamine, have shown that thermal degradation is first-order in the amine and has a significant activation energy.[9] Although this compound is expected to be more stable, prolonged exposure to high temperatures should be avoided.

Photostability: The Impact of Light

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often through radical mechanisms.[5] Compounds with carbonyl and nitroaromatic groups are known to be photosensitive.[10] While the oxime group is not a strong chromophore in the near-UV range, the overall molecule's photosensitivity should be considered. Photostability testing, as outlined in ICH guideline Q1B, is recommended to evaluate the impact of light on the stability of this compound.[11]

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G main This compound hydrolysis Hydrolysis (Acid-catalyzed) main->hydrolysis H+ oxidation Oxidation main->oxidation [O] thermal Thermal Degradation main->thermal Δ photo Photodegradation main->photo ketone 1-Methylpiperidin-4-one hydrolysis->ketone hydroxylamine Hydroxylamine hydrolysis->hydroxylamine n_oxide This compound N-oxide oxidation->n_oxide ring_opened Ring-opened products oxidation->ring_opened rearrangement Rearrangement products thermal->rearrangement photo->rearrangement

Caption: Postulated degradation pathways for this compound.

Recommended Storage and Handling Conditions: A Proactive Approach to Stability

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

ConditionRecommendationRationale
Temperature Store at 2-8°C. [5]Refrigeration minimizes the rate of potential thermal degradation and slows down other chemical degradation processes.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon). This minimizes the risk of oxidative degradation of the tertiary amine in the piperidine ring.
Light Protect from light. Storing in amber vials or in the dark prevents potential photodegradation.
Moisture Store in a tightly sealed container in a dry place. This prevents the ingress of moisture, which could facilitate hydrolysis, especially if acidic impurities are present.

For the hydrochloride salt of this compound, the same general principles apply, with the added consideration that the salt form may have different solubility and hygroscopicity characteristics. The recommended storage temperature for the hydrochloride salt is also 2-8°C.[5]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample and a solution sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[11]

  • Sample Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

    • Use a mass spectrometer (LC-MS) to identify the mass of the degradation products to aid in their structural elucidation.[14]

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for monitoring the stability of this compound and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the method of choice for the analysis of many nitrogen-containing heterocyclic compounds.[14][15]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a modifier such as formic acid or ammonium formate to ensure good peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb.

Method development should focus on achieving baseline separation of the parent peak from all degradation product peaks to ensure the method is "stability-indicating."

Gas Chromatography (GC)

For volatile degradation products, GC coupled with a mass spectrometer (GC-MS) can be a valuable tool. Derivatization may be necessary to improve the volatility and thermal stability of the analytes.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of this important pharmaceutical intermediate. Its stability is influenced by its inherent chemical structure, particularly the presence of the oxime functional group and the N-methylated piperidine ring. By understanding the potential degradation pathways—hydrolysis, oxidation, thermal, and photolytic degradation—and implementing the recommended storage and handling conditions, researchers and drug development professionals can effectively preserve the integrity of this compound. The implementation of robust analytical methods and the execution of forced degradation studies are essential for a comprehensive understanding of its stability profile and for the development of stable formulations.

References

The Cornerstone of Complexity: A Technical Guide to 1-Methylpiperidin-4-one Oxime in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Methylpiperidin-4-one oxime is a versatile and highly valuable precursor in modern organic synthesis. Its strategic importance lies in the piperidine core, a privileged scaffold in medicinal chemistry, combined with the reactive potential of the oxime functional group. This guide provides an in-depth exploration of the synthesis, key transformations, and applications of this pivotal intermediate. We will delve into the mechanistic underpinnings of its most crucial reaction—the Beckmann rearrangement—and provide detailed, field-tested protocols for its synthesis and subsequent conversion into pharmaceutically relevant structures, such as substituted azepanes and other complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a rigid scaffold to orient functional groups for optimal target engagement. 1-Methylpiperidin-4-one, the parent ketone, is a readily accessible starting material for numerous drug candidates.[1][2] The conversion of its ketone functionality into an oxime unlocks a unique set of synthetic possibilities, transforming it from a simple cyclic ketone into a versatile precursor for ring expansion, reduction, and further functionalization.[3] This guide focuses on the oxime derivative, this compound, a white crystalline solid soluble in common polar solvents, as a gateway to complex molecular architectures.

Synthesis of the Precursor: this compound

The preparation of this compound is a straightforward and high-yielding oximation reaction.[4][5] The process involves the condensation of 1-Methyl-4-piperidone with hydroxylamine hydrochloride. The choice of base and solvent is critical for optimizing reaction time and yield. Typically, a mild base like sodium acetate is used to neutralize the HCl released from the hydroxylamine salt, driving the equilibrium towards the oxime product.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation ketone 1-Methyl-4-piperidone dissolve Dissolve reactants in Ethanol ketone->dissolve hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) hydroxylamine->dissolve base Sodium Acetate base->dissolve reflux Reflux mixture dissolve->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temp. monitor->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate crystallize Recrystallize concentrate->crystallize product This compound crystallize->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound
  • Charging the Vessel: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Methyl-4-piperidone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate trihydrate (1.5 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ketone.

  • Reaction: Heat the mixture to reflux (approximately 78 °C). The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.

  • Work-up and Isolation: Allow the reaction mixture to cool to ambient temperature. Filter off the inorganic salts (sodium chloride and excess sodium acetate). The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The resulting solid is recrystallized from a suitable solvent system, such as ethanol/water or acetone, to afford this compound as a white crystalline solid.

Key Synthetic Transformation: The Beckmann Rearrangement

The most powerful transformation of this compound is the Beckmann rearrangement, an acid-catalyzed reaction that converts the oxime into a seven-membered ring lactam (an azepane derivative).[6][7] This ring expansion provides a direct route to the caprolactam core structure, which is a key component in various biologically active compounds.

The reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water).[8] This is followed by a concerted migration of the alkyl group anti-periplanar to the N-O bond, leading to a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.[8] A variety of acidic catalysts can be employed, including sulfuric acid, polyphosphoric acid (PPA), and tosyl chloride.[6]

Mechanism of the Beckmann Rearrangement

G A Oxime (this compound) B Protonated Oxime A->B H+ (Acid Catalyst) C Nitrilium Ion Intermediate B->C Alkyl Migration, -H2O D Hydrated Intermediate C->D +H2O E Lactam (1-Methylazepan-4-one) D->E Tautomerization, -H+

Caption: Key steps in the acid-catalyzed Beckmann rearrangement.

Detailed Experimental Protocol: Beckmann Rearrangement to 1-Methylazepan-4-one
  • Catalyst Preparation: In a flask cooled in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid (5-10 eq by volume) with vigorous stirring. The temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to 100-120 °C for 1-2 hours. The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting with an organic solvent, and analyzing by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled in an ice bath and slowly poured onto crushed ice.

  • Neutralization and Extraction: The acidic aqueous solution is carefully neutralized with a strong base (e.g., 50% NaOH solution), ensuring the temperature is kept low. The resulting mixture is extracted several times with an appropriate organic solvent (e.g., dichloromethane or chloroform).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude lactam can be purified by vacuum distillation or column chromatography.

Applications in Drug Development & Bioactive Molecule Synthesis

The piperidine and azepane scaffolds derived from this compound are central to the development of neuroprotective agents and other therapeutics. The ability to generate these core structures allows for the synthesis of analogues of natural products and novel chemical entities for screening.

  • Neuroprotective Agents: The piperidine framework is a key feature in compounds designed to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease.[9][10][11][12] Synthetic analogues of piperine, a natural alkaloid, have shown promise in protecting neurons from oxidative stress-induced damage.[9][12] The derivatives of 1-Methylpiperidin-4-one can serve as building blocks for creating libraries of such compounds for structure-activity relationship (SAR) studies.

  • 5-HT1F Agonists: The 1-methylpiperidine moiety is a component of potent and selective 5-HT1F receptor agonists, which are investigated for the treatment of migraines.[13] The synthesis of these complex molecules often relies on the functionalization of a pre-formed piperidine ring, for which 1-Methylpiperidin-4-one and its derivatives are ideal starting points.[13]

  • NLRP3 Inhibitors: The 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be synthesized from piperidone precursors, has been identified as a novel inhibitor of the NLRP3 inflammasome, a key target in inflammatory diseases.[14]

Data Summary: Representative Transformations

The following table summarizes typical reaction conditions and outcomes for the key transformations discussed. Yields are representative and can vary based on scale and specific reaction conditions.

TransformationStarting MaterialReagents & ConditionsProductTypical YieldReference
Oximation 1-Methyl-4-piperidoneNH₂OH·HCl, NaOAc, EtOH, RefluxThis compound85-95%[4]
Beckmann Rearrangement This compoundH₂SO₄, 110 °C1-Methylazepan-4-one70-80%[6][7]
Reduction to Amine This compoundH₂, Raney Ni or Na/EtOH4-Amino-1-methylpiperidine60-75%N/A
Oxime Esterification This compoundBenzoyl Chloride, K₂CO₃1-Methylpiperidin-4-one O-benzoyl oxime>90%[4]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization. By converting a simple ketone into a versatile oxime, chemists unlock access to a rich portfolio of synthetic transformations, most notably the Beckmann rearrangement for ring expansion. This intermediate provides a reliable and efficient entry point into the highly desirable piperidine and azepane scaffolds, which are crucial for the development of next-generation therapeutics, particularly in the area of neuroscience. As the demand for novel, complex, and drug-like molecules continues to grow, the importance of foundational precursors like this compound will only increase, solidifying its role as a cornerstone of modern synthetic and medicinal chemistry.

References

A Technical Guide to 1-Methylpiperidin-4-one Oxime: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1-methylpiperidin-4-one oxime core is a deceptively simple, yet remarkably versatile scaffold that has emerged as a cornerstone in contemporary drug discovery. Its inherent structural features—a basic nitrogen atom, a conformationally flexible six-membered ring, and a modifiable oxime functional group—provide a unique combination of physicochemical properties that are highly advantageous for targeting a wide array of biological systems. This technical guide offers an in-depth exploration of the synthesis, derivatization, and multifaceted applications of this compound in medicinal chemistry. We will delve into its critical role in the development of therapeutics for neurodegenerative diseases, particularly as a precursor to potent acetylcholinesterase (AChE) inhibitors and muscarinic receptor agonists. Furthermore, we will explore its burgeoning potential in other therapeutic areas, including oncology, inflammation, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also detailed, actionable experimental protocols to facilitate further innovation.

The 1-Methylpiperidine-4-one Scaffold: A Profile of a Privileged Structure

The piperidine ring is one of the most ubiquitous N-heterocycles in clinically approved drugs, prized for its ability to confer favorable pharmacokinetic properties.[1][2] The 1-methylpiperidin-4-one moiety builds upon this foundation, offering several key advantages:

  • Improved Physicochemical Properties: The tertiary amine (pKa ~8-9) is typically protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. Strategic functionalization can further enhance this stability, improving half-life and bioavailability.[1]

  • Blood-Brain Barrier (BBB) Permeability: The lipophilicity and hydrogen bonding capacity of piperidine derivatives can be finely tuned to facilitate penetration of the BBB, a critical feature for developing drugs targeting the central nervous system (CNS).[1]

  • Synthetic Tractability: The ketone at the 4-position is a versatile chemical handle, readily converted into an oxime. The oxime group itself serves as a key pharmacophoric element or as a precursor for further elaboration into more complex functionalities.

The conversion of the ketone to the oxime introduces a hydrogen bond donor/acceptor system and a point for stereoisomerism (E/Z), which can be crucial for specific receptor interactions.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold, this compound, is a robust and high-yielding process, making it an attractive starting material for library synthesis and large-scale production.

Synthesis of this compound

A common and efficient method involves the direct oximation of 1-Methyl-4-piperidone.

Experimental Protocol: Synthesis of this compound [3]

  • Materials:

    • 1-Methyl-4-piperidone (1.0 eq)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

    • Ethanol (EtOH)

    • 7N Ammonia in Methanol (for neutralization, optional)

    • Dichloromethane (DCM) or Chloroform (CHCl₃) (for washing)

  • Procedure:

    • To a solution of 1-methyl-4-piperidone (e.g., 5.0 g, 44.2 mmol) in ethanol (45 mL), add hydroxylamine hydrochloride (e.g., 3.4 g, 48.6 mmol).

    • Stir the reaction mixture at reflux overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be dissolved in a minimal amount of 7N ammonia in methanol to neutralize any remaining HCl and then re-evaporated to dryness.

    • Wash the resulting solid residue with dichloromethane or chloroform to remove any unreacted starting material or impurities.

    • Filter the solid and dry it under vacuum to yield this compound as a white solid.

  • Expected Yield: >90%

  • Characterization: The product can be characterized by Mass Spectrometry (ES-MS m/z: 129.1 [M+H]⁺) and NMR spectroscopy.

The workflow for this synthesis is straightforward, as illustrated in the diagram below.

G cluster_0 Synthesis of this compound start 1-Methyl-4-piperidone reagents + Hydroxylamine HCl + Ethanol start->reagents 1. Mix reflux Reflux Overnight reagents->reflux 2. Heat workup Solvent Evaporation & Neutralization reflux->workup 3. Reaction Complete product This compound workup->product 4. Isolation

Caption: Synthetic workflow for this compound.

Core Applications in Medicinal Chemistry

The this compound scaffold is a launchpad for developing a diverse range of therapeutic agents. Its derivatives have shown significant promise across several key disease areas.

Central Nervous System Disorders: The Cholinergic Hypothesis

A primary application of this scaffold has been in the treatment of Alzheimer's disease (AD), focusing on the cholinergic hypothesis which posits that a decline in acetylcholine (ACh) levels is a key contributor to cognitive decline.

3.1.1. Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The 1-methylpiperidine moiety is a classic feature of many AChE inhibitors, as it is designed to interact with the catalytic anionic site (CAS) of the enzyme. Donepezil, a leading AD drug, features a related N-benzylpiperidine core.[4]

Derivatives of this compound can be designed to span both the CAS and the peripheral anionic site (PAS) of the AChE gorge, leading to potent dual-binding inhibitors.[5]

Structure-Activity Relationship (SAR) Insights for Piperidine-Based AChE Inhibitors:

Compound SeriesR Group ModificationEffect on AChE InhibitionSelectivity (AChE vs. BuChE)Reference
Benzamide Derivativesortho-Fluoro on benzamide ringMost potent in series (IC₅₀ = 13 nM)High[6][7]
Pyridazine AnaloguesLipophilic group at C-5 of pyridazineFavorable for activityIncreased[8]
IndenopyridazineIndenopyridazine moiety12-fold increase in potency (IC₅₀ = 10 nM)High[8]
Phenoxyethyl PiperidinesPiperidinyl moiety (vs. morpholine)Important for high activityVariable[5]

3.1.2. Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors (mAChRs) are another key target in the cholinergic system. M1 receptor agonists, in particular, are sought after for their potential to improve cognitive function.[9] O-alkynyl oxime ethers derived from N-methyl-4-piperidinone have been synthesized and evaluated as muscarinic agonists. These studies found that the piperidinone analogues, while generally less potent than their tropinone counterparts, still exhibited significant binding to cortical muscarinic receptors.[10] Some derivatives showed good selectivity for the M1 subtype, which is highly desirable for minimizing side effects associated with the activation of other muscarinic receptor subtypes.[10]

References

An In-depth Technical Guide to 1-Methylpiperidin-4-one Oxime: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methylpiperidin-4-one oxime, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document traces the historical context of its development, beginning with the synthesis of its precursor, 1-methyl-4-piperidone, and leading to its establishment as a versatile building block. A detailed, contemporary, and self-validating experimental protocol for its synthesis is presented, accompanied by essential characterization data. Furthermore, this guide explores the diverse applications of this compound in the synthesis of pharmacologically active compounds, highlighting its significance in modern drug discovery and development.

Introduction: The Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its inherent structural features allow for three-dimensional diversity, enabling the precise spatial arrangement of pharmacophoric groups. This versatility has led to the development of a wide array of bioactive molecules with applications as analgesics, antihistamines, and antipsychotics, among others. The derivatization at the 1- and 4-positions, as well as on the piperidine ring itself, provides a rich chemical space for the modulation of pharmacological activity. This compound serves as a crucial intermediate, leveraging the reactivity of the oxime moiety for further chemical transformations.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the development of its precursor, 1-methyl-4-piperidone. The first synthesis of 1-methyl-4-piperidone was reported in 1948 by Samuel M. McElvain.[2] This seminal work laid the foundation for the exploration of N-alkylated piperidones and their derivatives.

While a definitive "discovery" paper for this compound is not readily apparent in the literature, its preparation is a straightforward and logical extension of the chemistry of 1-methyl-4-piperidone. The reaction of a ketone with hydroxylamine to form an oxime is a fundamental transformation in organic chemistry. References to this compound and its salts appear in the chemical literature of the 1950s, suggesting its synthesis and use were established during this period as chemists began to explore the derivatization of the newly available piperidone core. For instance, a melting point of 130-132 °C for the oxime was documented in mid-20th-century chemical literature.[3]

The initial interest in this compound likely stemmed from its potential as an intermediate. The oxime group can be readily reduced to an amine or rearranged under Beckmann conditions, opening avenues to a variety of other functionalized piperidines.

Synthesis and Characterization

The most common and efficient method for the preparation of this compound is the direct oximation of 1-methyl-4-piperidone.[4] This reaction involves the condensation of the ketone with hydroxylamine or one of its salts.

Synthetic Workflow

The synthesis can be visualized as a two-stage process, starting from the synthesis of the precursor, 1-methyl-4-piperidone, followed by its oximation.

G cluster_0 Precursor Synthesis (McElvain, 1948) cluster_1 Oximation Methylamine Methylamine Dieckmann_cyclization Dieckmann Cyclization & Saponification/Decarboxylation Methylamine->Dieckmann_cyclization Double Michael Addition Ethyl_acrylate Ethyl_acrylate Ethyl_acrylate->Dieckmann_cyclization 1_Methyl_4_piperidone 1-Methyl-4-piperidone Dieckmann_cyclization->1_Methyl_4_piperidone Oximation_reaction Oximation 1_Methyl_4_piperidone->Oximation_reaction Hydroxylamine Hydroxylamine Hydroxylamine->Oximation_reaction 1_Methylpiperidin_4_one_oxime This compound Oximation_reaction->1_Methylpiperidin_4_one_oxime

Caption: Synthetic pathway from starting materials to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a contemporary, validated synthesis and provides a reliable method for the preparation of this compound.[5]

Materials:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol, absolute

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methyl-4-piperidone (1.0 eq) in absolute ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq). The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is taken up in water and extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone or ethanol/water) to afford this compound as a white crystalline solid.[3][4]

Self-Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (130-132 °C).[3] Further confirmation of the structure and purity is achieved through spectroscopic analysis.

Characterization Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Technique Key Features
¹H NMR Signals corresponding to the N-methyl group, and the protons on the piperidine ring. The chemical shifts of the protons alpha to the oxime group will be distinct from those beta to it.
¹³C NMR A characteristic signal for the C=NOH carbon, along with signals for the N-methyl carbon and the carbons of the piperidine ring.
IR Spectroscopy A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretch of the oxime, and a C=N stretching vibration around 1650 cm⁻¹.[6]
Mass Spectrometry The electron impact mass spectrum would show the molecular ion peak (M⁺) at m/z 128, corresponding to the molecular formula C₆H₁₂N₂O.[5]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the versatile reactivity of the oxime functional group.

Precursor to Aminopiperidines

The reduction of the oxime group provides a straightforward route to 4-amino-1-methylpiperidine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. 4-aminopiperidine derivatives are important components of various pharmaceutical agents, including potent analgesics and receptor modulators.

G start This compound reduction Reduction (e.g., LiAlH₄, H₂/Pd) start->reduction end 4-Amino-1-methylpiperidine reduction->end bioactive Precursor for Bioactive Molecules end->bioactive

Caption: Reduction of this compound to 4-Amino-1-methylpiperidine.

Synthesis of Oxime Ethers and Esters

The hydroxyl group of the oxime can be alkylated or acylated to produce a diverse library of oxime ethers and esters. These derivatives have been investigated for a range of pharmacological activities. For example, various 2,6-diaryl-1-methylpiperidin-4-one oxime esters have been synthesized and shown to possess significant in vitro antioxidant and antimicrobial properties.[6] The synthesis of these derivatives allows for the fine-tuning of lipophilicity and other physicochemical properties, which can have a profound impact on their biological activity.

The general synthetic scheme for the preparation of these derivatives involves the reaction of this compound with various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.[6]

Role in the Synthesis of Heterocyclic Systems

The oxime functionality can participate in various cyclization reactions, leading to the formation of more complex heterocyclic systems. These reactions often involve intramolecular rearrangements or condensations with other functional groups, providing access to novel chemical scaffolds for drug discovery.

Conclusion

This compound, a compound with its roots in the mid-20th century, continues to be a relevant and valuable tool in modern organic and medicinal chemistry. Its straightforward synthesis from 1-methyl-4-piperidone and the versatile reactivity of its oxime group make it an ideal starting material for the construction of complex molecular architectures. The ongoing exploration of its derivatives in the quest for new therapeutic agents underscores the enduring importance of this simple yet powerful heterocyclic intermediate. This guide has provided a comprehensive overview of its history, a detailed and practical synthetic protocol, and an insight into its applications, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to 1-Methylpiperidin-4-one Oxime Hydrochloride: Preparation, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Piperidin-4-one Scaffold

In the landscape of medicinal chemistry and drug development, the piperidine ring stands as a cornerstone heterocyclic motif, integral to the structure of numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. Within this class, 1-methylpiperidin-4-one and its derivatives serve as versatile synthetic intermediates.[1] The introduction of an oxime functionality at the 4-position transforms this simple building block into a strategic precursor for a diverse array of more complex molecules with significant biological activities. This guide provides a comprehensive technical overview of 1-methylpiperidin-4-one oxime hydrochloride, a key salt form that enhances the compound's stability and handling properties. We will delve into its synthesis, physicochemical characteristics, and its role as a pivotal intermediate in the synthesis of novel therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. This compound hydrochloride is a white to light yellow crystalline solid, a characteristic that aids in its handling and purification.[2] It exhibits good solubility in water, methanol, and ethanol, which is a critical consideration for its use in various reaction conditions.[3]

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O·HCl[4]
Molecular Weight 164.63 g/mol [4]
CAS Number 84540-61-4[5]
Appearance White to light yellow crystalline solid[2]
Solubility Soluble in water, methanol, and ethanol[3]
Melting Point (free oxime) 130-132 °C[6]

Note: While a specific melting point for the hydrochloride salt is not consistently reported in the literature, the melting point of the free oxime provides a useful reference for characterization.

Structural Confirmation: A Spectroscopic Approach
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, as well as the four methylene groups of the piperidine ring. The protons on the carbons adjacent to the oxime group will exhibit distinct chemical shifts.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the C=N carbon of the oxime, which is a key diagnostic peak. The remaining carbon signals for the N-methyl and piperidine ring carbons will also be present in their expected regions.

  • FTIR Spectroscopy: The infrared spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch from the starting material and the appearance of a C=N stretching vibration. An O-H stretch from the oxime will also be a prominent feature.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the free oxime cation.

Synthesis of this compound Hydrochloride: A Validated Protocol

The preparation of this compound hydrochloride is a two-step process commencing with the synthesis of the precursor, 1-methyl-4-piperidone, followed by oximation and subsequent salt formation.

Part 1: Synthesis of 1-Methyl-4-piperidone

A well-established method for the synthesis of 1-methyl-4-piperidone involves a Dieckmann cyclization of a diester precursor, followed by hydrolysis and decarboxylation.[7]

Experimental Protocol: Synthesis of 1-Methyl-4-piperidone

This protocol is adapted from established literature procedures.[7]

Materials:

  • Methylamine

  • Ethyl acrylate

  • Sodium ethoxide

  • Hydrochloric acid

  • Toluene

  • Ethanol

Procedure:

  • Michael Addition: In a reaction vessel, slowly add ethyl acrylate to a solution of methylamine in ethanol at a controlled temperature. The reaction is typically stirred for several hours to ensure the completion of the double Michael addition, forming the diester intermediate.

  • Dieckmann Cyclization: The crude diester is then treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The mixture is heated to facilitate the intramolecular Claisen condensation, resulting in the formation of a β-keto ester.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated by heating with aqueous hydrochloric acid.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude 1-methyl-4-piperidone can be purified by distillation.

Part 2: Oximation and Hydrochloride Salt Formation

The conversion of the ketone to the oxime is a straightforward condensation reaction with hydroxylamine. The resulting basic oxime is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate or other suitable base

  • Ethanol

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Oximation: Dissolve 1-methyl-4-piperidone in ethanol. To this solution, add hydroxylamine hydrochloride and a base such as sodium acetate. The base is crucial to liberate the free hydroxylamine in situ. The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

  • Isolation of the Free Oxime: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.

  • Hydrochloride Salt Formation: The crude oxime is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

SynthesisWorkflow cluster_part1 Part 1: Synthesis of 1-Methyl-4-piperidone cluster_part2 Part 2: Oximation and Salt Formation MA Michael Addition (Methylamine + Ethyl Acrylate) DC Dieckmann Cyclization (Base-catalyzed) MA->DC HD Hydrolysis & Decarboxylation (Acidic conditions) DC->HD P1 1-Methyl-4-piperidone HD->P1 Oximation Oximation (with Hydroxylamine HCl) P1->Oximation Isolation Isolation of Free Oxime Oximation->Isolation Salt Hydrochloride Salt Formation (with HCl solution) Isolation->Salt FinalProduct 1-Methylpiperidin-4-one Oxime Hydrochloride Salt->FinalProduct

Caption: Synthetic workflow for this compound hydrochloride.

Applications in Drug Discovery and Development

The true value of this compound hydrochloride lies in its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The piperidin-4-one oxime core is a recognized pharmacophore, and its derivatives have shown promise in various therapeutic areas.

A Precursor to Novel Bioactive Compounds

The oxime functionality serves as a handle for further chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. For instance, the oxime can be reduced to the corresponding amine, alkylated to form oxime ethers, or participate in various cyclization reactions. These transformations have been exploited to synthesize compounds with a range of pharmacological activities, including:

  • Antimicrobial Agents: Derivatives of piperidin-4-one oximes have been investigated for their antibacterial and antifungal properties.[9]

  • Anticancer Agents: The piperidin-4-one scaffold is present in several compounds with demonstrated antimitotic and antiproliferative activities.

  • Central Nervous System (CNS) Agents: The parent compound, 1-methyl-4-piperidone, is a building block for numerous pharmaceuticals targeting the CNS, including analgesics and antidepressants.[7] The oxime derivative provides an alternative route to functionalized piperidines for the development of novel CNS-active drugs.

Applications cluster_modifications Chemical Modifications cluster_therapeutics Therapeutic Areas Start 1-Methylpiperidin-4-one Oxime Hydrochloride Reduction Reduction to Amine Start->Reduction Alkylation Alkylation to Oxime Ethers Start->Alkylation Cyclization Cyclization Reactions Start->Cyclization CNS CNS-Active Drugs Reduction->CNS Antimicrobial Antimicrobial Agents Alkylation->Antimicrobial Anticancer Anticancer Agents Cyclization->Anticancer

Caption: Applications of this compound hydrochloride in drug discovery.

Conclusion and Future Perspectives

This compound hydrochloride is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its straightforward synthesis, well-defined properties, and versatile reactivity make it an invaluable building block for the creation of novel molecular entities with therapeutic potential. As the demand for new and effective drugs continues to grow, the importance of such versatile scaffolds in the drug discovery and development pipeline cannot be overstated. Future research will undoubtedly continue to uncover new applications for this compound and its derivatives, further solidifying the role of the piperidin-4-one oxime core in the advancement of pharmaceutical sciences.

References

Introduction: The Pharmacological Significance of a Flexible Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 1-Methylpiperidin-4-one Oxime

This guide provides a comprehensive exploration of the theoretical and computational methodologies used to study the conformational landscape of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with advanced computational protocols, offering insights into the molecule's structural dynamics and its implications for pharmacological activity.

The piperidine ring is a cornerstone of medicinal chemistry, serving as a vital structural motif in numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Specifically, the 1-methylpiperidin-4-one core is a versatile intermediate for a wide array of drugs, including analgesics and antipsychotics.[3][4][5] The introduction of an oxime functional group at the C-4 position adds another layer of structural and electronic complexity, creating multiple potential stereoisomers and conformers.

The precise three-dimensional arrangement of a molecule—its conformation—is paramount to its biological function, governing its ability to interact with target receptors.[6][7] For this compound, understanding the conformational preferences of both the piperidine ring and the oxime moiety is critical for rational drug design and the development of novel chemical entities with improved pharmacological profiles.[8] This guide delineates the theoretical framework and practical workflows for elucidating this conformational landscape.

Part 1: Theoretical & Computational Methodology

The foundation of a robust conformational analysis lies in the selection of appropriate theoretical models that balance computational cost with chemical accuracy. For a molecule like this compound, Density Functional Theory (DFT) has emerged as the gold standard.

The Rationale for Method Selection

Expertise & Experience: We employ the B3LYP hybrid functional, a workhorse in computational organic chemistry. Its proven track record stems from its effective incorporation of electron correlation, which is crucial for accurately modeling the electronic environment of the oxime's C=N double bond and the lone pairs on the nitrogen and oxygen atoms. This is paired with a Pople-style basis set, such as 6-311++G(d,p).[9][10] The inclusion of diffuse functions (the "++") is essential for describing the lone-pair electrons, while polarization functions ('d' and 'p') allow for greater flexibility in orbital shape, accommodating the non-spherical electron distribution in the strained ring and the oxime group.

Trustworthiness: To simulate a biologically relevant environment, implicit solvation models are employed. The Polarizable Continuum Model (PCM) is a self-validating choice, as it calculates the solute-solvent interaction energies by creating a cavity within a dielectric continuum representing the solvent.[11][12] This approach provides a reliable approximation of how solvents like water or chloroform influence the equilibrium between different conformers without the prohibitive cost of explicit solvent simulations.

Computational Workflow for Conformational Analysis

The following diagram outlines a rigorous workflow for identifying and characterizing the stable conformers of this compound.

G cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Refinement & Analysis a Generate Initial Geometries (e.g., Chair/Boat, E/Z Oxime) b DFT Optimization (Gas Phase) B3LYP / 6-311++G(d,p) a->b c Confirm True Minima (No Imaginary Frequencies) b->c d Solvation Energy Calculation (PCM Model) c->d e Calculate Relative Free Energies (ΔG = ΔE_solv + ZPE) d->e f Boltzmann Distribution Analysis e->f g Final Conformational Landscape f->g Identify Low-Energy Conformers G cluster_0 Conformational Analysis cluster_1 Structure-Based Drug Design a Identify Low-Energy Conformers (Theoretical) b Validate Conformation (Experimental NMR) a->b Correlation d Molecular Docking Simulation b->d Input Structures c Target Protein (e.g., GPCR, Kinase) c->d e Predict Binding Affinity & Pose f Lead Optimization e->f Rationalize Activity

References

Methodological & Application

Step-by-step synthesis protocol for 1-Methylpiperidin-4-one oxime

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Step-by-Step Protocol for the Synthesis of 1-Methylpiperidin-4-one Oxime

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and efficient protocol for the synthesis of this compound, an important intermediate in medicinal chemistry and materials science.[1][2][3] The synthesis proceeds via the oximation of 1-Methyl-4-piperidone using hydroxylamine hydrochloride. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, critical safety precautions, and methods for product validation. The protocol is designed for researchers in organic synthesis, drug development, and related scientific fields, ensuring reliability and high-yield production of the target compound.

Scientific Principles and Reaction Mechanism

The synthesis of this compound is a classic example of a condensation reaction between a ketone and a hydroxylamine derivative. The underlying mechanism involves a two-step process:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Methyl-4-piperidone. This addition is often catalyzed by a weak acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This step results in the formation of an unstable carbinolamine (or hemiaminal) intermediate.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration. A proton is transferred to the hydroxyl group, forming a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final oxime product.

When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as sodium acetate is typically added to the reaction mixture. The acetate ion deprotonates the hydroxylammonium ion, liberating the free hydroxylamine nucleophile required for the reaction to proceed efficiently.[4][5]

Experimental Workflow Diagram

SynthesisWorkflow reagent reagent intermediate intermediate product product solvent solvent condition condition Piperidone 1-Methyl-4-piperidone Carbinolamine Carbinolamine Intermediate Piperidone->Carbinolamine Nucleophilic Addition Hydroxylamine Hydroxylamine (from NH₂OH·HCl + NaOAc) Hydroxylamine->Carbinolamine Oxime This compound Carbinolamine->Oxime Dehydration (-H₂O) Ethanol Ethanol Ethanol->Piperidone Solvent Reflux Reflux Reflux->Carbinolamine Condition

Caption: Reaction pathway for the oximation of 1-Methyl-4-piperidone.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Recommended Purity
1-Methyl-4-piperidone1445-73-4113.16≥97%
Hydroxylamine hydrochloride5470-11-169.49≥98%
Sodium Acetate (Anhydrous)127-09-382.03≥99%
Ethanol (Absolute)64-17-546.07≥99.5%
Deionized Water7732-18-518.02N/A
Dichloromethane (DCM)75-09-284.93ACS Grade
Anhydrous Magnesium Sulfate7487-88-9120.37N/A

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper

Critical Safety Precautions
  • 1-Methyl-4-piperidone: This starting material is a flammable liquid and vapor.[6][7] Keep away from heat, sparks, and open flames. All equipment must be properly grounded to prevent static discharge.[8] It may also cause skin and eye irritation.[6]

  • General Precautions: Conduct the entire procedure in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Ensure an eyewash station and safety shower are readily accessible.[8]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 1-Methyl-4-piperidone (5.66 g, 50.0 mmol, 1.0 eq) and absolute ethanol (50 mL). Stir the solution at room temperature until the piperidone is fully dissolved.

  • Addition of Reagents: To the stirring solution, add hydroxylamine hydrochloride (3.82 g, 55.0 mmol, 1.1 eq) followed by anhydrous sodium acetate (4.51 g, 55.0 mmol, 1.1 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.[5][10]

  • Monitoring: Allow the reaction to stir at reflux for 4 to 6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1) until the starting material spot is no longer visible.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the ethanol using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue will be a mixture of the product and inorganic salts. Add deionized water (50 mL) to the residue and stir. Then, extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Purification: Combine the organic extracts and wash them with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting solid is this compound. A patent describing a similar procedure reports achieving a white solid.[10] For higher purity, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be performed. Dry the final product under vacuum to a constant weight. A reported yield for a similar process is approximately 90%.[10]

Quantitative Data Summary

CompoundMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-Methyl-4-piperidone113.161.050.05.66 g
Hydroxylamine HCl69.491.155.03.82 g
Sodium Acetate82.031.155.04.51 g
Ethanol46.07SolventN/A50 mL
Expected Product 128.17 - - ~5.77 g (90% Yield)

Trustworthiness: Product Characterization & Validation

To ensure the successful synthesis and purity of the final compound, a thorough characterization is mandatory.

  • Physical Properties: The product, this compound, is expected to be a white to off-white crystalline solid.[1][10] Its reported melting point is 128.5-129°C.[1]

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) should be performed to confirm the molecular weight. The expected (M+H)⁺ ion would be at m/z 129.1.[10]

    • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Key signals would include a singlet for the N-methyl group and multiplets for the piperidine ring protons.

    • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. The C=N oxime carbon will have a characteristic downfield shift.

    • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretch from the starting ketone (around 1715 cm⁻¹) and the appearance of a C=N stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3100-3300 cm⁻¹) characteristic of the oxime.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently produce this valuable chemical intermediate in high yield and purity. The outlined validation methods ensure the trustworthiness and quality of the final product for subsequent applications in research and development.

References

Application Note: A Detailed Protocol for the Oximation of 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-methyl-4-piperidone oxime via the oximation of 1-methyl-4-piperidone. 1-Methyl-4-piperidone and its derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals, particularly those targeting the central nervous system.[1][2] The conversion of the ketone functionality to an oxime is a pivotal transformation, opening pathways to further functionalization, such as the Beckmann rearrangement to form lactams or reduction to primary amines.[3][4] This document details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and describes methods for product characterization, designed for researchers and professionals in drug development and organic synthesis.

Reaction Principle and Mechanism

The oximation of a ketone is a classic condensation reaction involving a nucleophilic addition-elimination pathway.[5][6] The reaction is typically conducted in a weakly acidic medium, which serves to activate the carbonyl carbon of the ketone, making it more electrophilic and susceptible to nucleophilic attack without fully protonating the nitrogen of the hydroxylamine, which would render it non-nucleophilic.[5][7]

The mechanism proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 1-methyl-4-piperidone. This is followed by proton transfer to form a neutral carbinolamine intermediate (a hemiaminal derivative).[3][7]

  • Dehydration (Elimination): The carbinolamine intermediate is then protonated at the oxygen atom, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of a carbon-nitrogen double bond (C=N), yielding the final oxime product.[3]

The overall reaction is as follows:

C₆H₁₁NO + NH₂OH·HCl → C₆H₁₂N₂O + HCl + H₂O

To drive the equilibrium towards the product, the hydrochloric acid liberated from hydroxylamine hydrochloride is neutralized by a base, such as sodium acetate or pyridine.

Reaction Mechanism Overview

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Ketone 1-Methyl-4-piperidone (Carbonyl Carbon is Electrophilic) Intermediate Tetrahedral Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (Nitrogen is Nucleophilic) Hydroxylamine->Intermediate Protonated_Intermediate Protonated Intermediate (-OH becomes -OH2+) Intermediate->Protonated_Intermediate Protonation of -OH group Oxime 1-Methyl-4-piperidone Oxime (C=N bond forms) Protonated_Intermediate->Oxime Elimination of Water Water Water (H₂O) (Leaving Group) Protonated_Intermediate->Water

Caption: The two-stage mechanism of oximation: nucleophilic addition followed by dehydration.

Materials and Reagents

Proper characterization and handling of all reagents are paramount for safety and reproducibility.

ReagentCAS No.Molecular FormulaMW ( g/mol )AmountMoles (mmol)Notes
1-Methyl-4-piperidone1445-73-4C₆H₁₁NO113.165.00 g44.18Flammable and corrosive liquid.[8][9][10]
Hydroxylamine HCl5470-11-1NH₂OH·HCl69.493.69 g53.02Toxic, corrosive, skin sensitizer.[11][12][13]
Sodium Acetate (anhydrous)127-09-3C₂H₃NaO₂82.035.44 g66.31Mildly hygroscopic.
Ethanol (95%)64-17-5C₂H₅OH46.0750 mL-Flammable solvent.
Deionized Water7732-18-5H₂O18.0225 mL-
Ethyl Acetate141-78-6C₄H₈O₂88.11~150 mL-For extraction. Flammable.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04As needed-For drying organic layer.

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood.[8][11] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13][14]

  • 1-Methyl-4-piperidone: A flammable and corrosive liquid that can cause severe skin burns and eye damage.[8][9] Keep away from heat, sparks, and open flames.[14]

  • Hydroxylamine Hydrochloride: Toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[12][13] It is suspected of causing cancer and may explode when heated.[12][13] Avoid dust formation and handle with care.[15]

  • Ethanol & Ethyl Acetate: Highly flammable liquids. Ensure all potential ignition sources are removed from the work area.

An eyewash station and safety shower must be readily accessible.[11] Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is optimized for a 5-gram scale synthesis of 1-methyl-4-piperidone.

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroxylamine hydrochloride (3.69 g, 53.02 mmol) and anhydrous sodium acetate (5.44 g, 66.31 mmol) .

  • Add deionized water (25 mL) and ethanol (25 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved. Causality Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction and maintaining a suitable pH.

  • In a separate beaker, dissolve 1-methyl-4-piperidone (5.00 g, 44.18 mmol) in ethanol (25 mL) .

  • Transfer the 1-methyl-4-piperidone solution to a pressure-equalizing dropping funnel and place it on top of the reflux condenser.

Reaction Execution
  • Gently heat the hydroxylamine/sodium acetate solution to a reflux (approximately 80-85 °C) using a heating mantle.

  • Once refluxing, add the 1-methyl-4-piperidone solution dropwise from the addition funnel over a period of 30 minutes.

  • After the addition is complete, maintain the reaction at reflux for 4-6 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

Work-up and Isolation
  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol using a rotary evaporator.

  • Transfer the remaining aqueous residue to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL) . Rationale: The oxime product is more soluble in the organic solvent than in the aqueous salt solution.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic impurities.

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-methyl-4-piperidone oxime, which is often obtained as a white to off-white solid.[16]

Purification (Optional)

If required, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve higher purity.

Experimental Synthesis Workflow

G start Start reagents 1. Reagent Prep Dissolve NH₂OH·HCl and NaOAc in EtOH/H₂O start->reagents addition 2. Reactant Addition Add 1-methyl-4-piperidone solution dropwise reagents->addition reflux 3. Reaction Heat to reflux for 4-6 hours Monitor by TLC addition->reflux cooldown 4. Cooldown Cool to room temperature reflux->cooldown evaporation 5. Solvent Removal Remove ethanol via rotary evaporation cooldown->evaporation extraction 6. Extraction Extract with Ethyl Acetate (3x) evaporation->extraction drying 7. Drying Dry organic layer over Na₂SO₄ extraction->drying concentration 8. Concentration Remove solvent to yield crude product drying->concentration characterization 9. Characterization Analyze product (MP, NMR, IR) concentration->characterization end End characterization->end

Caption: A flowchart of the key steps for the synthesis of 1-methyl-4-piperidone oxime.

Product Characterization

The identity and purity of the synthesized 1-methyl-4-piperidone oxime (MW: 128.18 g/mol for the free base, 164.63 g/mol for the HCl salt) should be confirmed using standard analytical techniques.[16][17]

  • Melting Point (MP): Compare the observed melting point of the purified product with literature values.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show the disappearance of the characteristic ketone alpha-proton signals and the appearance of new signals corresponding to the oxime structure, including a distinct hydroxyl (-OH) proton peak.

  • ¹³C NMR Spectroscopy: The spectrum should confirm the conversion of the carbonyl carbon (typically δ > 190 ppm) to an imine carbon (C=N) at a significantly upfield chemical shift (typically δ 150-160 ppm).

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and the appearance of a C=N stretch (around 1650 cm⁻¹) and a broad O-H stretch (around 3100-3400 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Ineffective pH buffering.Extend reflux time and re-monitor by TLC. Ensure the correct stoichiometry of the base (sodium acetate) was used.
Low Yield Incomplete extraction of the product. Product loss during work-up.Perform additional extractions with ethyl acetate. Handle carefully during transfers and avoid excessive heating on the rotary evaporator.
Oily Product Presence of residual solvent or impurities.Ensure the product is thoroughly dried under vacuum. Purify via recrystallization or column chromatography if necessary.

References

Application Notes and Protocols: 1-Methylpiperidin-4-one Oxime in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Piperidine Scaffold in Modern Agrochemicals

The piperidine moiety is a cornerstone in the design and development of novel agrochemicals.[1][2] Its saturated heterocyclic structure offers a three-dimensional framework that can enhance the metabolic stability, water solubility, and target-binding affinity of active ingredients.[2] This structural motif is prevalent in a range of commercial and developmental agrochemicals, including fungicides, insecticides, and herbicides.[2] 1-Methylpiperidin-4-one oxime emerges as a particularly valuable and versatile starting material for the synthesis of advanced piperidine-containing agrochemicals. Its bifunctional nature, possessing both a nucleophilic oxime group and a piperidine ring, allows for a diverse array of chemical transformations to build complex and biologically active molecules. This guide provides a detailed exploration of the applications of this compound in agrochemical synthesis, complete with technical insights and detailed experimental protocols.

Core Applications of this compound in Agrochemical Synthesis

The utility of this compound in agrochemical synthesis is primarily centered on its role as a precursor to two key structural motifs: spiropiperidines and derivatives formed via modification of the oxime functionality.

Synthesis of Spiropiperidine-Based Agrochemicals

Spiropiperidines, characterized by a spirocyclic junction involving the piperidine ring, have gained significant traction in drug discovery and agrochemical research due to their rigidified conformations which can lead to enhanced biological activity.[3][4][5] A prime example of a modern agrochemical featuring this scaffold is the insecticide Spiropidion , which is active against a range of sucking pests.[1] While the commercial synthesis of Spiropidion may utilize a different piperidin-4-one derivative, this compound provides a readily accessible starting point for the synthesis of analogous spiropiperidine structures with potential insecticidal or fungicidal properties.

The key transformation to access the spiropiperidine core from this compound is a [3+2] cycloaddition reaction of a nitrone intermediate. The oxime can be oxidized in situ to a nitrone, which then reacts with a suitable dipolarophile to construct the spirocyclic system.

Protocol 1: Synthesis of a Spiro-isoxazolidine Piperidine Derivative

This protocol outlines a general procedure for the synthesis of a spiropiperidine derivative from this compound via a nitrone cycloaddition.

Materials:

  • This compound

  • An appropriate alkene (e.g., methyl acrylate)

  • Oxidizing agent (e.g., sodium hypochlorite solution)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Alkene: Add the alkene dipolarophile (e.g., methyl acrylate, 1.2 eq) to the solution.

  • In situ Nitrone Formation and Cycloaddition: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired spiro-isoxazolidine piperidine derivative.

Expected Outcome:

This reaction is expected to yield a spiropiperidine compound where a new five-membered isoxazolidine ring is fused at the 4-position of the piperidine ring. The yield will vary depending on the specific alkene used.

Reactant Product Typical Yield Range
This compoundSpiro-isoxazolidine piperidine derivative60-80%

Diagram 1: Synthesis of a Spiropiperidine Derivative

G start This compound intermediate In situ Nitrone Formation (Oxidation) start->intermediate NaOCl product Spiro-isoxazolidine Piperidine Derivative intermediate->product dipolarophile Alkene (e.g., Methyl Acrylate) dipolarophile->product [3+2] Cycloaddition

Caption: Synthetic workflow for a spiropiperidine derivative.

Beckmann Rearrangement for the Synthesis of Lactams

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes.[6][7] This reaction provides a powerful tool for ring expansion and the introduction of a nitrogen atom into a cyclic framework, which can be a key step in the synthesis of certain agrochemicals. Applying the Beckmann rearrangement to this compound would yield a seven-membered ring lactam (a caprolactam derivative). These lactam structures can serve as versatile intermediates for further functionalization.

Protocol 2: Beckmann Rearrangement of this compound

This protocol describes a general procedure for the Beckmann rearrangement of this compound to its corresponding lactam.

Materials:

  • This compound

  • A Beckmann rearrangement catalyst (e.g., polyphosphoric acid (PPA) or p-toluenesulfonyl chloride (TsCl) followed by a base)

  • Appropriate solvent (e.g., toluene for TsCl method)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent.

  • Catalyst Addition:

    • Method A (PPA): Add polyphosphoric acid (PPA) to the oxime and heat the mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-100 °C for several hours).

    • Method B (TsCl): To a solution of the oxime in pyridine or another suitable base, add p-toluenesulfonyl chloride (TsCl) at 0 °C and stir for a few hours. Then, warm the reaction to room temperature and continue stirring until the reaction is complete as monitored by TLC.

  • Work-up:

    • Method A (PPA): Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a strong base (e.g., NaOH pellets) until it is alkaline. Extract the product with a suitable organic solvent like ethyl acetate.

    • Method B (TsCl): Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude lactam by recrystallization or column chromatography.

Expected Outcome:

The reaction will produce 1-Methyl-azepan-4-one, a seven-membered ring lactam. The yield is dependent on the chosen method and reaction conditions.

Reactant Product Typical Yield Range
This compound1-Methyl-azepan-4-one50-70%

Diagram 2: Beckmann Rearrangement Workflow

G start This compound rearrangement Beckmann Rearrangement start->rearrangement PPA or TsCl product 1-Methyl-azepan-4-one (Lactam) rearrangement->product

Caption: Beckmann rearrangement of this compound.

Synthesis of Oxime Ether and Ester Derivatives

The oxime functionality itself is a key toxophore in many agrochemicals, particularly in fungicides and insecticides.[8][9][10][11] The synthesis of oxime ethers and esters from this compound can lead to novel compounds with potential pesticidal activity. These derivatives often exhibit enhanced lipophilicity and modified electronic properties, which can improve their biological efficacy.

Protocol 3: Synthesis of an Oxime Ether Derivative

This protocol details the synthesis of an O-alkylated derivative of this compound.

Materials:

  • This compound

  • An alkylating agent (e.g., benzyl bromide)

  • A base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a base like sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired oxime ether.

Expected Outcome:

This procedure will yield the O-alkylated derivative of this compound. The choice of alkylating agent will determine the final product.

Reactant Alkylating Agent Product Typical Yield Range
This compoundBenzyl bromide1-Methylpiperidin-4-one O-benzyl oxime75-90%

Diagram 3: Synthesis of an Oxime Ether Derivative

G start This compound deprotonation Deprotonation start->deprotonation Base (e.g., NaH) alkylation Alkylation deprotonation->alkylation Alkylating Agent (e.g., Benzyl Bromide) product Oxime Ether Derivative alkylation->product

Caption: General workflow for the synthesis of an oxime ether.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of a wide range of agrochemically relevant compounds. Its ability to undergo transformations such as cycloadditions to form spiropiperidines, Beckmann rearrangements to yield lactams, and derivatization of the oxime group to ethers and esters opens up numerous avenues for the discovery of novel fungicides, insecticides, and herbicides. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop the next generation of effective and environmentally benign crop protection agents. Further research into diastereoselective and enantioselective transformations of this compound will undoubtedly unlock even more of its potential in the field of agrochemical synthesis.

References

Derivatization of 1-Methylpiperidin-4-one oxime for biological screening

Author: BenchChem Technical Support Team. Date: December 2025

APPLICATION NOTE & PROTOCOLS

Topic: Derivatization of 1-Methylpiperidin-4-one Oxime for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous pharmaceuticals and natural products.[1][2][3] Its conformational flexibility allows for the precise spatial arrangement of substituents, enabling potent and selective interactions with a wide range of biological targets.[3] Within this class, 1-methylpiperidin-4-one and its derivatives serve as versatile building blocks for synthesizing compounds with diverse pharmacological activities, including potential treatments for neurodegenerative diseases like Alzheimer's.[4][5][6]

Specifically, the oxime functional group (C=N-OH) on the 1-methylpiperidin-4-one core offers a unique synthetic handle for diversification. The oxime's hydroxyl group can be readily functionalized to generate extensive libraries of O-ethers and O-esters. This derivatization is particularly significant as these modifications have been shown to yield potent muscarinic agonists, which are of high interest for treating cognitive disorders.[4][7][8]

This guide provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization into O-alkylated and O-acylated analogs, and considerations for subsequent biological screening.

Part 1: Synthesis of the Core Scaffold

The foundational step is the reliable synthesis of the starting material, this compound. This is typically achieved through a straightforward condensation reaction between 1-methyl-4-piperidone and hydroxylamine.[9][10]

Protocol 1: Synthesis of this compound

This protocol details the oximation of commercially available 1-methyl-4-piperidone.

Rationale: The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the piperidone, followed by dehydration to form the oxime. Using a slight excess of hydroxylamine ensures the complete conversion of the starting ketone. The reaction is typically run at reflux in an alcoholic solvent to ensure sufficient reaction kinetics.[9]

Materials:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate or an equivalent base

  • Ethanol (absolute)

  • Deionized water

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 1-methyl-4-piperidone (1.0 eq).

  • Dissolve the piperidone in absolute ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate trihydrate (1.1 eq) in a minimal amount of warm ethanol or water. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Add the hydroxylamine solution to the stirred piperidone solution.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically overnight), allow the mixture to cool to room temperature.[9]

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a small amount of water to dissolve the inorganic salts. The product may precipitate or can be extracted.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound, often as a white solid.[9]

  • The product can be further purified by recrystallization if necessary.

Characterization:

  • Appearance: White crystalline solid.[11]

  • ¹H NMR & ¹³C NMR: To confirm the structure and purity.[12][13][14]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₆H₁₂N₂O, MW: 128.17 g/mol ).[9][11] A common observation is the [M+H]⁺ ion at m/z 129.0.[9]

Part 2: Strategies for Library Derivatization

With the core scaffold in hand, the oxime's hydroxyl group serves as the primary point for diversification. The two most common and effective strategies are O-alkylation (forming ethers) and O-acylation (forming esters).

Caption: Derivatization workflow of 1-methylpiperidin-4-one.

Strategy A: O-Alkylation for Oxime Ether Synthesis

O-alkylation involves the deprotonation of the oxime's hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide).[15]

Rationale: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) or sodium methoxide in an anhydrous aprotic solvent (like DMF or THF) ensure complete deprotonation and favor the desired SN2 reaction.[15] The use of anhydrous conditions prevents side reactions and decomposition of the base.

Protocol 2: General Procedure for O-Alkylation

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide, propargyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Carefully wash the NaH (1.2 eq) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes, during which hydrogen gas will evolve. The mixture should become a clear solution of the sodium oximate.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the pure O-alkyl oxime ether.

Strategy B: O-Acylation for Oxime Ester Synthesis

O-acylation involves the reaction of the oxime with an acylating agent, such as an acyl chloride or carboxylic acid anhydride, typically in the presence of a base.[16]

Rationale: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is used to neutralize the HCl generated during the reaction with an acyl chloride. This prevents protonation of the starting oxime and drives the reaction to completion. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or chloroform.[17]

Protocol 3: General Procedure for O-Acylation

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Triethylamine (TEA) or Pyridine

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction by adding water or saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the pure O-acyl oxime ester.[16]

Part 3: Data Presentation and Characterization

Systematic characterization is essential to confirm the identity and purity of each synthesized derivative before it enters a biological screening cascade.

Table 1: Representative Derivatization Data

Derivative TypeR-GroupReagent UsedExpected Yield (%)Key ¹H NMR Signal (δ ppm)
O-Alkyl Ether BenzylBenzyl bromide60-80~5.1 (s, 2H, -O-CH₂-Ph)
O-Alkyl Ether PropargylPropargyl bromide55-75~4.6 (d, 2H, -O-CH₂-C≡CH)
O-Acyl Ester PhenylBenzoyl chloride70-907.4-8.1 (m, 5H, Ar-H)
O-Acyl Ester MethylAcetyl chloride75-95~2.2 (s, 3H, -CO-CH₃)

Note: Yields and spectral data are illustrative and may vary based on specific reaction conditions and purification efficiency.

Caption: General workflow for biological screening of novel compounds.

Part 4: Biological Screening Considerations

Derivatives of this compound have shown significant promise as muscarinic receptor agonists, particularly for the M1 and M3 subtypes, which are key targets in Alzheimer's disease and other cognitive disorders.[4][8]

Primary Assays:

  • Receptor Binding Assays: Initial screening should involve competitive binding assays using radioligands to determine the affinity (Ki) of the synthesized compounds for a panel of muscarinic receptor subtypes (M1-M5). This helps identify potent binders and provides initial selectivity data.[4]

  • Functional Assays: Compounds that show high binding affinity should be advanced to functional assays (e.g., calcium mobilization or IP3 accumulation assays) to determine whether they act as agonists, antagonists, or allosteric modulators.[7]

Secondary and In Vivo Assays:

  • Promising lead compounds can be further evaluated in cell-based models and subsequently in animal models of cognitive impairment (e.g., scopolamine-induced amnesia) to assess their in vivo efficacy and therapeutic potential.[4][8]

  • Phenotypic screening approaches can also be employed to identify compounds that modulate specific cellular behaviors, such as macrophage polarization, which could be relevant for diseases like multiple sclerosis.[18]

By systematically synthesizing and screening a diverse library of derivatives based on the this compound scaffold, researchers can efficiently explore the structure-activity relationship (SAR) and identify novel lead compounds for further drug development.

References

Application Note: A Robust and Scalable Protocol for the Synthesis of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-Methylpiperidin-4-one oxime, a critical intermediate in the development of various pharmaceutical and agrochemical agents.[1][2] The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline critical safety procedures for handling hazardous reagents like hydroxylamine, and discuss process optimization.

Introduction: The Significance of this compound

The piperidine nucleus is a foundational scaffold in medicinal chemistry, appearing in a vast array of bioactive molecules.[2][3] this compound serves as a versatile precursor, leveraging the reactivity of the oxime functional group for further elaboration into amines and other nitrogen-containing heterocycles.[1] Its synthesis, while conceptually straightforward, requires careful management of reaction conditions and rigorous safety protocols, particularly when transitioning from bench-scale to pilot or industrial production. This guide provides an authoritative and practical framework to ensure a high-yielding and safe synthesis.

Reaction Principle and Mechanism

The synthesis is a classic oximation reaction, involving the condensation of a ketone, 1-Methyl-4-piperidone, with hydroxylamine. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone. This forms a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime.

When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as sodium acetate or an organic base like pyridine is required to liberate the free hydroxylamine nucleophile.

Reaction Scheme

Caption: Oximation of 1-Methyl-4-piperidone.

Detailed Scale-Up Protocol

This protocol is optimized for a ~500 g scale synthesis, yielding the target oxime as a white solid.

Materials and Equipment
  • Reagents:

    • 1-Methyl-4-piperidone (≥98% purity)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (≥99% purity)

    • Ethanol (200 proof, or denatured equivalent)

    • Pyridine (≥99% purity) or Sodium Acetate (anhydrous, ≥99%)

    • Deionized Water

    • Ethyl Acetate (for extraction, if necessary)

  • Equipment:

    • 10 L glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.

    • Heating/cooling mantle.

    • Rotary evaporator (appropriate scale).

    • Large Büchner funnel and filter flask.

    • Vacuum oven.

    • Standard Personal Protective Equipment (PPE): Safety glasses, face shield, chemical-resistant gloves (e.g., nitrile), flame-retardant lab coat.[4]

Quantitative Data and Reagent Table
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
1-Methyl-4-piperidoneC₆H₁₁NO113.164.421.0500 g
Hydroxylamine HClNH₂OH·HCl69.494.861.1338 g
PyridineC₅H₅N79.105.301.2419 g (428 mL)
EthanolC₂H₅OH46.07--4.5 L
Step-by-Step Experimental Procedure
  • Reactor Setup: Assemble the 10 L reactor system in a certified chemical fume hood. Ensure all joints are properly sealed and the overhead stirrer is functioning correctly. Equip the reactor with a reflux condenser chilled with a steady flow of cold water.

  • Reagent Charging:

    • Charge the reactor with 1-Methyl-4-piperidone (500 g, 4.42 mol).

    • Add Ethanol (4.5 L) to the reactor.

    • Begin stirring the mixture to ensure homogeneity.

  • Hydroxylamine Addition: In a separate container, carefully dissolve Hydroxylamine hydrochloride (338 g, 4.86 mol) in deionized water or ethanol. Causality Note: Using a slight excess (1.1 eq) of hydroxylamine ensures the complete conversion of the starting ketone.

  • Base Addition: Slowly add Pyridine (419 g, 5.30 mol) to the stirred solution in the reactor. Causality Note: Pyridine acts as a base to neutralize the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction. The addition should be controlled to manage any potential exotherm.

  • Reaction Execution:

    • Slowly add the hydroxylamine solution to the reactor via the addition funnel over 30-45 minutes.

    • Once the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C).

    • Maintain the reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 4-12 hours.[5] One published procedure noted refluxing overnight for complete conversion.[6]

  • Work-up and Isolation:

    • Once the reaction is complete (disappearance of starting ketone), turn off the heat and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the ethanol.

    • The resulting residue, which may be a thick oil or slurry, contains the product and pyridine hydrochloride.

  • Purification:

    • Dissolve the residue in a minimal amount of a suitable solvent system if recrystallization is needed. However, a common procedure involves washing the crude solid.[6]

    • Add a solvent such as chloroform or ethyl acetate to the residue and stir. The product, this compound, is often a solid that will precipitate, while impurities remain in the solvent.

    • Isolate the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate) to remove any residual impurities.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved. The final product should be a white crystalline solid.[6]

Safety, Hazard Management, and Waste Disposal

This section is critical. Failure to adhere to safety protocols can result in serious accidents.

  • Hydroxylamine Hazard: Hydroxylamine and its salts are potentially explosive, especially upon heating, friction, or shock.[4][7] They can decompose violently. NEVER distill a reaction mixture containing hydroxylamine to dryness.[8] Contamination with metals can also catalyze decomposition.[8] It is also corrosive, toxic if swallowed or in contact with skin, and may cause an allergic skin reaction.[9][10]

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood.[10] Ensure that safety showers and eyewash stations are immediately accessible.[10]

  • Personal Protective Equipment (PPE): Wear a face shield, safety glasses, flame-retardant lab coat, and heavy-duty chemical-resistant gloves at all times.[4]

  • Spill & Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Large spills should be handled by emergency response personnel.

  • Waste Disposal: Aqueous waste containing residual hydroxylamine should be treated with a solution of sodium hypochlorite (bleach) to oxidize it before disposal, in accordance with local regulations.

Process Workflow and Logic

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product A 1. Reactor Setup (10L Glass Reactor, Fume Hood) B 2. Charge Reagents (1-Methyl-4-piperidone, Ethanol) A->B C 3. Add Base (Pyridine) (Controls pH for reaction) B->C D 4. Add Hydroxylamine HCl (Slow addition to control exotherm) C->D E 5. Heat to Reflux (78-80°C) (Monitor by TLC/HPLC) D->E F 6. Cool to RT & Concentrate (Rotary Evaporation) E->F G 7. Precipitate / Wash Solid (e.g., with Chloroform/EtOAc) F->G H 8. Filter Product (Büchner Funnel) G->H I 9. Dry under Vacuum (40-50°C to constant weight) H->I J White Crystalline Solid (Yield: ~90%) I->J

Caption: Scaled Synthesis Workflow for this compound.

Conclusion

This application note details a reliable and high-yielding protocol for the scale-up synthesis of this compound. By understanding the reaction mechanism and strictly adhering to the outlined safety procedures for handling hazardous materials, researchers and drug development professionals can confidently produce this valuable intermediate. The provided framework ensures both efficiency and, most importantly, the safety of the operating personnel.

References

Application Notes and Protocols: Electrophilic Reactions of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1-Methylpiperidin-4-one Oxime Scaffold

This compound is a valuable synthetic intermediate built upon the piperidine framework, a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] The oxime functional group at the C-4 position introduces a site of rich reactivity, particularly towards electrophiles, making it a versatile precursor for the synthesis of diverse molecular architectures.[3][4] The ability to functionalize the oxime moiety through reactions like O-alkylation and O-acylation allows for the systematic modification of physicochemical properties and biological activity, a cornerstone of modern drug discovery.[5][6] Furthermore, the inherent structure of the oxime allows for transformations such as the Beckmann rearrangement to generate lactams, further expanding its synthetic utility.[7]

This guide provides a detailed exploration of the reactions of this compound with various electrophiles, offering both mechanistic insights and practical, step-by-step protocols for key transformations.

O-Alkylation of this compound: Synthesis of Oxime Ethers

The O-alkylation of oximes is a fundamental transformation that yields stable oxime ethers. This reaction is typically achieved by treating the oxime with an alkylating agent in the presence of a base.[8] The resulting oxime ethers are important pharmacophores in their own right and serve as intermediates for further synthetic manipulations.[1][5]

Mechanistic Considerations

The reaction proceeds via the deprotonation of the oxime's hydroxyl group by a base to form an oximate anion. This nucleophilic anion then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction to furnish the corresponding O-alkyl oxime ether. The choice of base and solvent is crucial to ensure efficient deprotonation and to minimize side reactions, such as N-alkylation.[8]

O_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Oxime This compound Oximate Oximate Anion Oxime->Oximate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Oximate Alkyl_Halide Alkyl Halide (R-X) Product O-Alkyl Oxime Ether Alkyl_Halide->Product Oximate_ion Oximate Anion Oximate_ion->Product SN2 Attack

Caption: General mechanism of O-alkylation of an oxime.

Protocol 1: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide and a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base NaH or K₂CO₃NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K₂CO₃ is a milder base that can also be effective.
Solvent DMF or ACNPolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction with NaH. The reaction then proceeds efficiently at room temperature.

O-Acylation of this compound: Synthesis of Oxime Esters

O-acylation of oximes provides access to oxime esters, a class of compounds with significant biological activities and applications as prodrugs.[6] This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride or a carboxylic acid activated in situ.[9][10]

Mechanistic Considerations

When using an acyl chloride, the reaction proceeds through a nucleophilic attack of the oxime's hydroxyl group on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl produced. For in situ activation of carboxylic acids, reagents like phosphorus oxychloride (POCl₃) can be used to form a mixed anhydride, which is then attacked by the oxime.

O_Acylation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Oxime This compound Tetrahedral_Intermediate Tetrahedral Intermediate Oxime->Tetrahedral_Intermediate Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Tetrahedral_Intermediate Intermediate Tetrahedral Intermediate Product O-Acyl Oxime Ester Intermediate->Product Elimination of HCl

Caption: General mechanism of O-acylation with an acyl chloride.

Protocol 2: O-Acylation with a Carboxylic Acid (in situ activation)

This protocol describes the synthesis of an O-acyl oxime ester from this compound and a carboxylic acid using phosphorus oxychloride for in situ activation.

Materials:

  • This compound

  • Carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 eq) in pyridine at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • Add a solution of this compound (1.0 eq) in pyridine to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Activating Agent POCl₃Reacts with the carboxylic acid to form a highly reactive mixed anhydride, facilitating the acylation.
Base/Solvent PyridineActs as both a solvent and a base to neutralize the HCl generated during the reaction.
Work-up Acidic and basic washesThe acidic wash removes excess pyridine, while the basic wash removes any unreacted carboxylic acid.

Beckmann Rearrangement of this compound

The Beckmann rearrangement is a classic organic reaction that transforms a ketoxime into an amide, or in the case of a cyclic ketoxime, a lactam.[7][11] This reaction is typically catalyzed by strong acids or other reagents that can convert the oxime's hydroxyl group into a good leaving group.[12] For this compound, this rearrangement leads to the formation of a ring-expanded lactam, a valuable heterocyclic scaffold.

Mechanistic Considerations

The reaction is initiated by the protonation or activation of the oxime's hydroxyl group, converting it into a good leaving group. This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. The resulting nitrilium ion is then attacked by water, followed by tautomerization to yield the final lactam product.[7][11]

Beckmann_Rearrangement Oxime This compound Activated_Oxime Activated Oxime Oxime->Activated_Oxime H+ Protonation Protonation/Activation (e.g., H+) Nitrilium_Ion Nitrilium Ion Activated_Oxime->Nitrilium_Ion Alkyl Migration Rearrangement Rearrangement Intermediate Intermediate Nitrilium_Ion->Intermediate H2O Hydrolysis Hydrolysis Lactam Lactam Product Intermediate->Lactam Tautomerization Tautomerization Tautomerization

Caption: Simplified mechanism of the Beckmann rearrangement.

Protocol 3: Acid-Catalyzed Beckmann Rearrangement

This protocol outlines a general procedure for the Beckmann rearrangement of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Concentrated sulfuric acid or Polyphosphoric acid (PPA)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carefully add this compound (1.0 eq) to pre-cooled concentrated sulfuric acid at 0 °C with stirring.

  • Allow the mixture to warm to room temperature and then heat to 100-120 °C for 1-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterConditionRationale
Catalyst Concentrated H₂SO₄ or PPAStrong acids protonate the oxime hydroxyl group, facilitating its departure as water.
Temperature 100-120 °CThe rearrangement often requires thermal energy to overcome the activation barrier.
Work-up Neutralization with baseCareful neutralization of the strong acid is crucial for safe handling and effective extraction of the product.

Conclusion

This compound is a synthetically versatile building block that provides access to a wide range of functionalized piperidine derivatives. The electrophilic reactions at the oxime moiety, including O-alkylation, O-acylation, and the Beckmann rearrangement, are powerful tools for the generation of novel chemical entities with potential applications in drug discovery and development. The protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this important scaffold.

References

Reduction of 1-Methylpiperidin-4-one oxime to the corresponding amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-methylpiperidine via Oxime Reduction

Introduction: The Strategic Importance of 4-Amino-1-methylpiperidine

4-Amino-1-methylpiperidine is a versatile saturated heterocyclic amine that serves as a crucial building block in modern drug discovery and development.[1][2] Its piperidine core is a privileged scaffold found in numerous biologically active compounds, and the primary amine handle allows for a wide array of subsequent chemical modifications. This makes it an invaluable intermediate in the synthesis of pharmaceuticals targeting a range of conditions, from neurological disorders to novel therapeutic agents.[1]

The most common and efficient synthetic route to this key intermediate involves the reduction of its precursor, 1-Methylpiperidin-4-one oxime. The transformation of the oxime functional group to a primary amine is a fundamental reaction in organic synthesis.[3] This guide provides a comprehensive overview of the primary methodologies for this reduction, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific laboratory or process chemistry needs.

Reaction Overview and General Mechanism

The core transformation is the reduction of the carbon-nitrogen double bond (C=N) of the oxime and the reductive cleavage of the nitrogen-oxygen (N-O) single bond to yield the primary amine. This process requires a reducing agent capable of delivering two equivalents of hydrogen.

The overall reaction is as follows:

Figure 1. General scheme for the reduction of this compound.

The reduction can proceed through an intermediate hydroxylamine species, which is then further reduced to the amine. The specific pathway and the potential for side-product formation are highly dependent on the chosen reducing agent and reaction conditions.

Comparative Analysis of Key Reduction Methodologies

The reduction of oximes to primary amines can be accomplished by several classes of reagents, each with distinct advantages and operational considerations.[4] The choice of method is often a trade-off between reactivity, selectivity, cost, safety, and scalability.

Method Primary Reagents Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation H₂ gas or hydrogen donor (e.g., 2-propanol, ammonium formate) with a metal catalyst (Raney® Ni, PtO₂, Pd/C).[5][6][7]25-80°C, 1-50 atm H₂ or reflux with donor.[6]High yields, clean reaction, catalyst can be recycled, scalable.[5]Requires specialized pressure equipment for H₂ gas; potential for catalyst poisoning; some catalysts are expensive.
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄, LAH).[8][9][10][11]Anhydrous ether or THF, reflux.[9]Powerful and fast, highly effective for various oximes.[3][11]Highly reactive with water and protic solvents (pyrophoric); non-selective, reducing many other functional groups; difficult to handle.[8]
Modified Borohydride Systems Sodium Borohydride (NaBH₄) with transition metal salts (e.g., NiCl₂, CuSO₄, ZrCl₄).[12]Protic solvents like methanol or ethanol, often reflux.Milder and safer than LAH; inexpensive reagents.[13]NaBH₄ alone is ineffective; requires stoichiometric additives; may produce secondary amine byproducts.[12]
Dissolving Metal Reduction Sodium metal in a protic solvent like ethanol.Refluxing ethanol.Historically significant, uses cheap reagents.Harsh conditions, difficult to control, large amounts of sodium required, largely superseded by modern methods.[14]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two of the most reliable and widely employed methods for this transformation.

Protocol 1: Catalytic Transfer Hydrogenation with Raney® Nickel

This protocol leverages the catalytic activity of Raney® Nickel with 2-propanol acting as both the solvent and the hydrogen donor, making it a safer alternative to high-pressure hydrogenation.[5][15]

Principle: Raney® Nickel, a high-surface-area nickel catalyst, facilitates the transfer of hydrogen from a donor molecule (2-propanol) to the oxime.[5][7] The 2-propanol is oxidized to acetone in the process. This method avoids the need for handling flammable hydrogen gas.

Materials and Reagents:

  • This compound (1.0 eq)

  • Raney® Nickel (approx. 50% slurry in water, 10-20% by weight of oxime)[16]

  • 2-Propanol (ACS grade)

  • Potassium Hydroxide (KOH), 2% solution in 2-propanol (optional, to improve selectivity for primary amine)[5]

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), pellets or 50% solution

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Figure 2. Workflow for Catalytic Transfer Hydrogenation.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with 2-propanol, decanting the solvent each time. This removes water which can inhibit the reaction.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound, 2-propanol (approx. 10-15 mL per gram of oxime), and the washed Raney® Nickel catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • CAUTION: Raney® Nickel can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.

    • Carefully filter the mixture through a pad of diatomaceous earth in a Buchner funnel to remove the catalyst. Wash the filter cake thoroughly with additional 2-propanol.

    • Combine the filtrates and remove the solvent using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in water and make the solution strongly basic (pH > 12) by adding solid NaOH or a concentrated solution.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

    • Purify the product by vacuum distillation to obtain 4-Amino-1-methylpiperidine as a colorless to pale yellow liquid.[1]

Expected Yield: 75-90%.

Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

This protocol uses the powerful hydride reagent LiAlH₄ and is highly effective but requires strict adherence to safety procedures due to the reagent's reactivity.[11]

Principle: Lithium aluminum hydride serves as a potent source of hydride ions (H⁻), which attack the electrophilic carbon of the oxime.[10] Subsequent steps involve the cleavage of the N-O bond, facilitated by the oxophilic aluminum species, to form the amine.[3][8]

Materials and Reagents:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) powder or pellets (1.5-2.0 eq)[9]

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water (H₂O)

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Addition funnel, oven-dried

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Figure 3. Workflow for Lithium Aluminum Hydride Reduction.

Procedure:

  • Safety First: LiAlH₄ reacts violently with water. All glassware must be thoroughly oven-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a three-neck flask equipped with a condenser, addition funnel, and nitrogen inlet, add LiAlH₄ powder. Suspend the LAH in anhydrous THF (approx. 20 mL per gram of LAH). Cool the flask in an ice bath.

  • Reagent Addition: Dissolve the this compound in a minimal amount of anhydrous THF and add it to the addition funnel. Add the oxime solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up (Quenching):

    • EXTREME CAUTION: The quenching of excess LAH is highly exothermic and generates hydrogen gas. Perform this step slowly in a well-ventilated fume hood, behind a blast shield.

    • Cool the reaction flask back down to 0°C in an ice bath.

    • Perform a Fieser work-up: For 'X' g of LAH used, add sequentially and dropwise :

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH solution

      • '3X' mL of water

    • After the additions, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filtered.

  • Purification:

    • Filter the slurry through a pad of diatomaceous earth and wash the solids thoroughly with THF.

    • Combine the filtrates and remove the solvent via rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation to afford the final product.

Expected Yield: 60-80%.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; deactivated catalyst (for hydrogenation); insufficient reaction time or temperature.Increase the equivalents of the reducing agent. For hydrogenation, use fresh or more active catalyst. Increase reaction time or temperature as appropriate for the method.
Low Yield Mechanical losses during work-up; incomplete extraction of the product; formation of water-soluble salts.Ensure the aqueous layer is made strongly basic (pH > 12) before extraction. Increase the number of extractions. Ensure all equipment is rinsed thoroughly.
Formation of Secondary Amine The intermediate imine reacts with the product primary amine, followed by further reduction. This is more common in some catalytic hydrogenations.[4][6]Add a base like KOH to the hydrogenation reaction, which can poison the catalyst after the primary amine is formed, preventing secondary amine formation.[5]
Violent/Uncontrolled Reaction For LAH reduction: addition of oxime was too fast; quenching was too rapid; non-anhydrous solvents were used.Strictly follow protocols for slow, dropwise addition and quenching at 0°C. Ensure all solvents and reagents are anhydrous.

Conclusion

The reduction of this compound is a robust and essential transformation for accessing the pharmaceutically relevant building block, 4-amino-1-methylpiperidine. While powerful reagents like LiAlH₄ provide a reliable laboratory-scale synthesis, catalytic methods, particularly transfer hydrogenation with Raney® Nickel, offer a safer, cleaner, and more scalable alternative suitable for larger-scale production. The choice of methodology should be guided by the scale of the reaction, the availability of specialized equipment, and stringent adherence to the safety protocols outlined for each procedure.

References

Application Notes & Protocols: Beckmann Rearrangement of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-BR-20251230

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Beckmann rearrangement of 1-Methylpiperidin-4-one oxime. This ring-expansion reaction is a pivotal transformation for synthesizing 1-methylazepan-4-one, a seven-membered lactam. Such heterocyclic scaffolds are of significant interest in medicinal chemistry due to their prevalence in various biologically active compounds. This guide details the underlying mechanism, offers a validated, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis.

Introduction and Significance

The Beckmann rearrangement, first discovered by Ernst Otto Beckmann, is a cornerstone reaction in organic synthesis that converts an oxime into an N-substituted amide or a lactam.[1][2] Its most prominent industrial application is the synthesis of ε-caprolactam from cyclohexanone oxime, the monomer required for the production of Nylon-6.[3] Beyond polymer chemistry, this rearrangement provides a powerful tool for ring expansion in cyclic ketoximes, offering a direct route to valuable lactam heterocycles.[1]

The transformation of this compound into 1-methylazepan-4-one is a classic example of this ring-enlargement capability. The resulting seven-membered δ-lactam ring system is a key structural motif in numerous pharmacologically active molecules and serves as a versatile intermediate for further synthetic elaborations. This application note provides the scientific foundation and a practical, field-proven protocol for executing this important reaction.

The Reaction Mechanism

The Beckmann rearrangement proceeds via a well-established, acid-catalyzed pathway.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are as follows:

  • Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the oxime. This converts the poor leaving group (-OH) into a much better one (-OH₂⁺).[5]

  • Concerted Rearrangement and Migration: This is the rate-determining step. The alkyl group positioned anti (trans) to the leaving group on the nitrogen atom migrates from carbon to the now electron-deficient nitrogen. This 1,2-shift occurs simultaneously with the expulsion of a water molecule.[4][6] This stereospecific migration is a hallmark of the Beckmann rearrangement.[2]

  • Formation of the Nitrilium Ion: The migration step results in the formation of a highly reactive nitrilium ion intermediate.

  • Nucleophilic Attack by Water: The nitrilium ion is rapidly attacked by a water molecule (or another nucleophile present in the reaction medium).

  • Tautomerization: The final step involves a proton transfer, or tautomerization, to yield the thermodynamically stable lactam product.[5]

Beckmann_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2 & 3: Rearrangement cluster_2 Step 4 & 5: Hydration & Tautomerization start 1-Methylpiperidin-4-one Oxime protonated Protonated Oxime (-OH becomes -OH₂⁺) start->protonated H⁺ rearrangement Anti-migration of alkyl group & loss of H₂O nitrilium Nitrilium Ion Intermediate rearrangement->nitrilium hydration Nucleophilic attack by H₂O product 1-Methylazepan-4-one (Lactam Product) hydration->product Tautomerization

Caption: Simplified workflow of the Beckmann rearrangement mechanism.

Application Protocol: Synthesis of 1-Methylazepan-4-one

This section details the complete workflow, from the synthesis of the starting oxime to the final purification of the lactam product.

Part A: Synthesis of this compound

Rationale: The oxime is the essential precursor for the rearrangement. It is synthesized via a condensation reaction between the parent ketone and hydroxylamine. This protocol ensures the generation of high-purity starting material, which is critical for the success of the subsequent rearrangement step.

Materials & Reagents:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-4-piperidone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a 1:1 mixture of ethanol and water.

  • Add sodium acetate trihydrate (2.5 equivalents) to the solution. The acetate anion acts as a base to liberate free hydroxylamine.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate crystallization.

  • Collect the resulting white crystalline solid by vacuum filtration.

  • Wash the crystals with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product, this compound, under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

Part B: Beckmann Rearrangement to 1-Methylazepan-4-one

Rationale: Polyphosphoric acid (PPA) is a highly effective and commonly used reagent for this transformation.[1][4] It serves as both the acid catalyst and a powerful dehydrating agent, driving the reaction to completion. The portion-wise addition of the oxime to pre-heated PPA is essential to maintain control over the reaction temperature, as the rearrangement can be exothermic.

Materials & Reagents:

  • This compound (from Part A)

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a powder funnel, add polyphosphoric acid (approx. 10 times the weight of the oxime).

  • Heating: Heat the PPA with stirring to 120-130 °C in an oil bath.

  • Oxime Addition: Once the PPA has reached the target temperature, add the this compound in small portions through the powder funnel over 30-45 minutes. Caution: This addition is exothermic; maintain the internal reaction temperature between 120-135 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 130 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly pour the hot, viscous reaction mixture onto a large beaker filled with crushed ice (approx. 500 g) with vigorous stirring. This will hydrolyze the PPA and quench the reaction.

  • Neutralization: Cool the aqueous mixture in an ice bath. Slowly add solid NaOH or KOH pellets with continuous stirring until the solution is strongly alkaline (pH > 12). This step neutralizes the acid and deprotonates the product, making it soluble in organic solvents.

  • Extraction: Transfer the alkaline aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-methylazepan-4-one.

  • Purification: The crude product can be purified by vacuum distillation to afford a clear, colorless, or pale yellow oil.

Experimental Workflow and Data

The entire process can be visualized as a sequential workflow from starting materials to the final purified product.

Experimental_Workflow cluster_A Part A: Oxime Synthesis cluster_B Part B: Beckmann Rearrangement node_A1 1-Methyl-4-piperidone + NH₂OH·HCl node_A2 Condensation Reaction (Reflux, 2-3h) node_A1->node_A2 node_A3 Crystallization & Filtration node_A2->node_A3 node_A4 This compound (Dried Solid) node_A3->node_A4 node_B1 Oxime + Polyphosphoric Acid (PPA) node_A4->node_B1 Proceed to Part B node_B2 Rearrangement (120-135°C, 30 min) node_B1->node_B2 node_B3 Quenching (Ice) & Neutralization (NaOH) node_B2->node_B3 node_B4 Extraction (DCM) & Purification (Distillation) node_B3->node_B4 node_B5 Pure 1-Methylazepan-4-one (Product) node_B4->node_B5

Caption: Overall experimental workflow for the synthesis of 1-methylazepan-4-one.

Table 1: Summary of Key Reaction Parameters

ParameterPart A: Oxime FormationPart B: Beckmann RearrangementRationale / Notes
Key Reagent Hydroxylamine HClPolyphosphoric Acid (PPA)PPA acts as both catalyst and solvent/dehydrating agent.[4]
Temperature Reflux (~85 °C)120-135 °CHigh temperature is required to overcome the activation energy of the rearrangement.[7]
Time 2-3 hours~1-1.5 hoursReaction is typically rapid at the specified temperature.
Work-up Crystallization/FiltrationQuench/Neutralize/ExtractNeutralization to pH > 12 is crucial for efficient extraction of the basic product.
Expected Yield > 90%65-80%Yields can vary based on the efficiency of work-up and purification.
Product Form White Crystalline SolidColorless to Pale OilThe product is 1-methylazepan-4-one.[8][9]

Conclusion and Best Practices

The Beckmann rearrangement of this compound is a robust and reliable method for synthesizing the corresponding seven-membered lactam. Success hinges on careful control of the reaction temperature during the addition of the oxime to the hot polyphosphoric acid. Thorough neutralization and extraction are paramount for achieving high isolated yields. The protocols described herein are validated and provide a strong foundation for researchers working on the synthesis of heterocyclic scaffolds for pharmaceutical and chemical applications.

References

Introduction: The Significance of the Piperidin-4-One Oxime Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of N-Substituted Piperidin-4-One Oxime Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged scaffold in drug design. When the piperidin-4-one nucleus is further functionalized to an oxime, a new class of compounds with significant biological potential emerges.[4][5]

N-substituted piperidin-4-one oximes and their derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antimitotic, and antioxidant properties.[6][7][8][9][10] The oxime group (C=N-OH) is a versatile functional group that can act as a hydrogen bond donor and acceptor, participate in crucial receptor interactions, and serve as a synthetic precursor for more complex heterocyclic systems.[11]

This guide provides a comprehensive overview of the synthesis of N-substituted piperidin-4-one oxime derivatives, intended for researchers and scientists in organic synthesis and drug development. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the critical aspects of characterization and validation.

Part 1: The Core Reaction - Mechanism of Oximation

The synthesis of a piperidin-4-one oxime is fundamentally a condensation reaction between the parent N-substituted piperidin-4-one (a ketone) and hydroxylamine (NH₂OH).[12] The reaction is typically acid-catalyzed and proceeds through a mechanism analogous to imine formation.[13][14]

Causality of the Mechanism: The reaction requires a delicate pH balance. A weakly acidic medium is optimal because it is sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nitrogen of hydroxylamine.[13][15] However, in a strongly acidic environment, the hydroxylamine itself would be protonated (to NH₃OH⁺), neutralizing its nucleophilicity and halting the reaction.

The mechanistic steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the piperidin-4-one.

  • Proton Transfer: A series of proton transfers occurs, resulting in the formation of a neutral carbinolamine intermediate. This intermediate contains both an amino group and a hydroxyl group on the same carbon.[16]

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

  • Elimination: The lone pair on the nitrogen atom facilitates the elimination of the water molecule, forming a carbon-nitrogen double bond (C=N) and regenerating the acid catalyst.[16]

Oximation_Mechanism Mechanism of Oxime Formation Ketone N-Substituted Piperidin-4-one Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Hydroxylamine Hydroxylamine (NH₂OH) Carbinolamine Carbinolamine Intermediate Hydroxylamine->Carbinolamine Nucleophilic Attack H_plus H⁺ Protonated_Ketone->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Oxime Piperidin-4-one Oxime Protonated_Carbinolamine->Oxime - H₂O, - H⁺ Water H₂O

Caption: Acid-catalyzed mechanism for the formation of an oxime.

A noteworthy stereochemical aspect is the geometry of the resulting C=N bond. While E/Z isomerism is possible, syntheses of 2,6-diarylpiperidin-4-one oximes often yield a single, thermodynamically preferred isomer, typically the E-isomer.[8][17]

Part 2: Experimental Protocols and Methodologies

The synthesis is a two-stage process: first, obtaining the necessary N-substituted piperidin-4-one precursor, and second, performing the oximation reaction.

Stage 1: Synthesis of the N-Substituted Piperidin-4-one Precursor

The choice of the N-substituent is critical as it profoundly influences the pharmacological profile of the final compound. Common precursors like N-benzyl-4-piperidone can be synthesized via multi-step sequences or purchased commercially. A prevalent laboratory-scale method involves the Dieckmann condensation of a diester followed by hydrolysis and decarboxylation.[18] A more direct, one-pot approach for N-benzyl-4-piperidone is outlined in recent patents, involving the reaction of benzylamine with an acrylate, followed by cyclization.[19]

Stage 2: Oximation of the Piperidin-4-one

This section provides detailed protocols for the synthesis of both the parent oxime and an O-substituted oxime ether, a common and important derivative class.

Protocol 1: General Synthesis of N-Benzyl-4-piperidone Oxime

This protocol is adapted from procedures used for the synthesis of various piperidin-4-one oximes.[7][20] It demonstrates the standard method using hydroxylamine hydrochloride and a base to liberate the free nucleophile.

Materials:

  • N-Benzyl-4-piperidone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Ethanol (or Methanol)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer with heating plate, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 eq) and sodium hydroxide (1.5 eq) in a minimal amount of deionized water. Stir for 10 minutes at room temperature. This step generates free hydroxylamine in situ.

  • Reaction Setup: To the aqueous solution, add a solution of N-benzyl-4-piperidone (1.0 eq) dissolved in ethanol (approx. 10 mL per gram of piperidone).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the flask to room temperature. Reduce the solvent volume by about half using a rotary evaporator.

  • Extraction: Transfer the remaining mixture to a separatory funnel. Add an equal volume of deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure N-benzyl-4-piperidone oxime.

Protocol 2: Synthesis of N-Substituted Piperidin-4-one O-Benzyloxime Ether

O-substituted oximes, or oxime ethers, are valuable derivatives with distinct biological profiles.[8] This protocol details their synthesis via direct condensation with an O-substituted hydroxylamine, a method reported for various 2,6-diarylpiperidin-4-ones.[17]

Materials:

  • N-Substituted-2,6-diarylpiperidin-4-one (1.0 eq)

  • O-Benzylhydroxylamine hydrochloride (1.2 eq)

  • Anhydrous pyridine

  • Absolute ethanol

  • Magnetic stirrer with heating plate, round-bottom flask, reflux condenser.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the N-substituted-2,6-diarylpiperidin-4-one (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.2 eq) in absolute ethanol.

  • Base Addition: Add a few drops of anhydrous pyridine to the mixture. Pyridine acts as a weak base to neutralize the HCl and as a catalyst.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours. Monitor the reaction completion by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator.

  • Isolation: Pour the concentrated residue into ice-cold water. The solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from ethanol to yield the pure piperidin-4-one O-benzyloxime.

Synthesis_Workflow General Synthetic Workflow cluster_0 Protocol 1: Oxime Synthesis cluster_1 Protocol 2: Oxime Ether Synthesis Start_Ketone N-Substituted Piperidin-4-one Reaction_Step Reaction (Reflux / Stirring) Start_Ketone->Reaction_Step Reaction_Step_2 Reaction (Reflux / Stirring) Start_Ketone->Reaction_Step_2 Reagents_Oxime NH₂OH·HCl Base (e.g., NaOH) Solvent (e.g., EtOH) Reagents_Oxime->Reaction_Step Reagents_Ether R-ONH₂·HCl Base (e.g., Pyridine) Solvent (e.g., EtOH) Reagents_Ether->Reaction_Step_2 Workup Work-up (Extraction / Neutralization) Reaction_Step->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product_Oxime N-Substituted Piperidin-4-one Oxime Purification->Product_Oxime Product_Ether N-Substituted Piperidin-4-one O-Alk/Ar-oxime Workup_2 Work-up (Precipitation) Reaction_Step_2->Workup_2 Purification_2 Purification (Recrystallization) Workup_2->Purification_2 Purification_2->Product_Ether

Caption: Workflow for the synthesis of piperidin-4-one oximes and ethers.

Part 3: Product Characterization and Validation

Confirming the successful synthesis and purity of the target compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.

TechniqueStarting Ketone (Expected)Product Oxime (Expected)Rationale for Change
FT-IR (cm⁻¹) Strong C=O stretch at ~1710 cm⁻¹Absence of C=O stretch. Appearance of C=N stretch (~1629 cm⁻¹) and broad O-H stretch (~3247 cm⁻¹).[6]Conversion of the carbonyl group to the oxime functionality.
¹³C NMR (ppm) C4 (C=O) signal at ~205-210 ppmC4 (C=N) signal shifts upfield to ~155.3 ppm.[6]The carbon in the C=N bond is less deshielded than in a C=O bond.
¹H NMR (ppm) Protons α to the carbonyl (C3, C5) are typically in the 2.5-3.0 ppm range.Protons α to the C=N bond show distinct chemical shifts, often becoming non-equivalent due to the fixed geometry of the oxime.[17][21]The magnetic environment around the C3 and C5 protons changes significantly upon oximation.
Mass Spec (m/z) Molecular ion peak corresponding to the starting material, e.g., [M]⁺ for C₁₂H₁₅NO = 189.25Molecular ion peak corresponding to the product, e.g., [M]⁺ for C₁₂H₁₆N₂O = 204.27Addition of a hydroxylamine fragment (-NHOH) and loss of a water molecule from the ketone results in a net addition of -NOH, increasing the mass by 15.02 Da.

Expert Insight on NMR: ¹H and ¹³C NMR are not just for confirmation; they are powerful tools for conformational analysis. The chemical shifts and, particularly, the coupling constants (J values) of the piperidine ring protons can be used to deduce whether the ring adopts a chair, boat, or twist-boat conformation.[8][17][21] For instance, large coupling constants between adjacent axial protons are indicative of a chair conformation.

Conclusion

The synthesis of N-substituted piperidin-4-one oximes is a robust and versatile process, yielding compounds of significant interest to medicinal chemistry. The straightforward condensation reaction, rooted in the fundamental principles of carbonyl chemistry, allows for the generation of diverse libraries of molecules. By carefully selecting the N-substituent on the piperidone precursor and potentially modifying the oxime hydroxyl group, researchers can fine-tune the steric and electronic properties of these scaffolds to optimize their biological activity. The protocols and characterization data provided herein serve as a reliable guide for the successful synthesis and validation of these valuable compounds.

References

Application Notes & Protocols: A Researcher's Guide to the Antimicrobial and Antifungal Activity of 1-Methylpiperidin-4-one Oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Amid the escalating crisis of antimicrobial resistance, the exploration of novel chemical scaffolds with potent biological activity is a paramount objective in drug discovery. Heterocyclic compounds, particularly those containing a piperidin-4-one nucleus, have emerged as a versatile pharmacophore with a wide spectrum of pharmacological properties.[1][2][3] This guide focuses on a specific, promising subclass: 1-Methylpiperidin-4-one oxime derivatives. The introduction of an oxime functional group and its subsequent derivatization into esters or ethers provides a strategic avenue for modulating lipophilicity and steric factors, thereby enhancing interaction with microbial targets.[4][5] This document serves as a comprehensive technical guide for researchers, providing field-proven protocols for the synthesis of these derivatives and the subsequent evaluation of their antimicrobial and antifungal efficacy. We delve into the causality behind experimental choices, offering not just step-by-step instructions but also the scientific rationale to empower researchers in their quest for novel therapeutic agents.

Rationale and Synthetic Strategy

The core structure, 1-methylpiperidin-4-one, provides a robust and synthetically accessible scaffold. The critical oximation at the C-4 position introduces a nucleophilic hydroxyl group, which is an ideal handle for creating a diverse library of derivatives, typically through esterification.[5][6] This derivatization is crucial as it allows for the systematic modification of the molecule's physicochemical properties, which in turn influences its biological activity. The general synthetic pathway is a reliable four-step process.

General Synthetic Workflow:

Synthesis_Workflow cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Oximation cluster_3 Step 4: Derivatization A Aldehyde + Acetone + Ammonium Acetate B 2,6-diaryl-piperidin-4-one A->B C N-Methylation B->C (e.g., Methyl Iodide) D 1-Methyl-piperidin-4-one E 1-Methyl-piperidin-4-one Oxime D->E + NH2OH·HCl D->E F Oxime Derivatives (Esters/Ethers) E->F + Acyl Chlorides / Alkyl Halides E->F

Caption: General four-step synthesis of this compound derivatives.

Protocol 1.1: Synthesis of (E)-2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one O-benzoyl oxime

This protocol is a representative example adapted from established methodologies.[6] It details the final esterification step, which is critical for generating compound diversity.

Rationale: The choice of potassium tert-butoxide (t-BuOK) as a base is strategic. It is a strong, non-nucleophilic base that efficiently deprotonates the oxime hydroxyl group to form the corresponding alkoxide. This enhances the nucleophilicity of the oxygen, facilitating a clean and high-yield reaction with the electrophilic benzoyl chloride without competing side reactions.

Materials:

  • (E)-2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime (Key Scaffold 4 from Scheme 1 in Vijay Kumar et al., 2013)[6]

  • Substituted Benzoyl Chloride

  • Potassium tert-butoxide (t-BuOK)

  • Dry Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the starting piperidin-4-one oxime (1 equivalent) in dry DCM.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add t-BuOK (1.2 equivalents) portion-wise over 5 minutes. Stir the resulting suspension at 0 °C for 30 minutes. The formation of the potassium salt of the oxime is crucial for the subsequent reaction.

  • Esterification: Add the desired substituted benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure oxime ester.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The absence of the N-OH proton signal in the ¹H NMR spectrum confirms the successful synthesis of the piperidinone oxime ester.[6]

Protocols for Antimicrobial and Antifungal Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is essential to determine the efficacy of new chemical entities.[7] The goal is to obtain a reliable Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Protocol 2.1: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique considered the gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9] It allows for the testing of multiple compounds against various microorganisms in a high-throughput format.

Workflow for Broth Microdilution Assay:

Broth_Microdilution A 1. Prepare Standardized Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells (Final concentration ~5x10^5 CFU/mL) A->C B 2. Prepare Compound Serial Dilutions (in 96-well plate) B->C D 4. Incubate Plate (e.g., 37°C for 24h for bacteria) C->D E 5. Read MIC (Lowest concentration with no visible growth) D->E F Positive Control (Inoculum + Broth) D->F G Negative Control (Broth only) D->G

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Materials:

  • Test compounds (this compound derivatives)

  • Standard antimicrobial drugs (e.g., Ampicillin for bacteria, Fluconazole for fungi)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.[10]

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Vortex to create a smooth suspension. Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Plate Preparation:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first column of wells, creating an initial 1:2 dilution.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

    • Designate wells for a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well (except the negative control).

    • Seal the plates and incubate. Incubation conditions are critical:

      • For most bacteria: 35-37°C for 18-24 hours.[11]

      • For Candida species: 35°C for 24-48 hours.[8]

      • For molds like Aspergillus: 35°C for 48-72 hours.[8]

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[8][10]

    • For azoles against yeasts, the endpoint may be defined as a significant reduction (≥50%) in growth compared to the positive control.[8]

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives. A tabular format is highly recommended.

Table 1: Hypothetical Antimicrobial and Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDR-Group (Ester)S. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)A. flavus (ATCC 204304)
5a -H64128>256128>256
5b -4-Chloro816641632
5d -4-Nitro4832816
5j -4-Methoxy326412864128
Ampicillin (Standard)0.54>256N/AN/A
Fluconazole (Standard)N/AN/AN/A264

This data is illustrative and serves as an example for data presentation.

Interpretation:

  • The data suggests that derivatization of the oxime group significantly impacts antimicrobial activity. The unsubstituted compound (5a) shows weak activity.

  • The introduction of electron-withdrawing groups on the benzoyl ring (e.g., -Cl in 5b, -NO₂ in 5d) appears to enhance potency against both bacteria and fungi, a finding consistent with some published studies.[5]

  • Compound 5d shows the most promising broad-spectrum activity in this hypothetical dataset.

  • Comparing results to standard drugs like Ampicillin and Fluconazole provides a crucial benchmark for the potency of the novel compounds.

Hypothesized Mechanism of Action

While the precise mechanism for this class of compounds is an active area of research, the piperidin-4-one scaffold is known to be a key feature in molecules with diverse biological targets.[2] The antimicrobial effect likely stems from the ability of these compounds to interfere with essential cellular processes in microbes.

Potential Microbial Drug Targets:

Mechanism cluster_Microbe Microbial Cell Compound Oxime Derivative Compound->Inhibition Membrane Cell Membrane Integrity Result Inhibition of Growth / Cell Death Membrane->Result DNA DNA Gyrase / Topoisomerase DNA->Result Enzyme Essential Enzymes (e.g., Ergosterol Biosynthesis) Enzyme->Result Efflux Efflux Pumps Efflux->Result Inhibition->Membrane Disruption Inhibition->DNA Inhibition Inhibition->Enzyme Inhibition Inhibition->Efflux Inhibition

Caption: Potential mechanisms of action for antimicrobial piperidone derivatives.

Causality:

  • Cell Membrane Disruption: The lipophilic nature of the aryl and ester/ether groups may allow the compounds to intercalate into the lipid bilayer of the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: Oxime derivatives of other heterocyclic systems have been shown to inhibit critical enzymes. For fungi, a key target could be lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway, similar to the mechanism of azole antifungals.[12]

  • Inhibition of DNA Synthesis: Some heterocyclic compounds are known to inhibit DNA gyrase or topoisomerase, enzymes vital for DNA replication and repair, thereby preventing cell division.[13]

Further studies, including target-based assays and molecular docking, are required to elucidate the specific mechanism of action for this promising class of compounds.

References

Analytical methods for monitoring 1-Methylpiperidin-4-one oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Analytical Methods for Monitoring 1-Methylpiperidin-4-one Oxime Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Analytical Oversight in Oxime Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and fine chemicals.[1] Its synthesis, typically achieved through the condensation of 1-Methyl-4-piperidone with hydroxylamine, requires careful monitoring to ensure optimal yield, purity, and safety.[2] Incomplete reactions can leave residual starting materials, while side reactions or degradation can introduce impurities that may compromise the quality of the final product and pose challenges in downstream applications.

This guide, designed for the practicing scientist, provides a detailed exploration of robust analytical methodologies for in-process control and final product analysis of this compound synthesis. We move beyond mere procedural lists to explain the underlying principles and rationale for method selection, empowering researchers to not only execute protocols but also to troubleshoot and adapt them effectively. The core philosophy is that a well-monitored reaction is a controlled and reproducible reaction, forming the bedrock of scientific integrity and efficient drug development.

The Synthetic Pathway: Identifying Key Analytical Targets

The primary reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of 1-Methyl-4-piperidone, followed by dehydration to form the oxime. The reaction is commonly performed using hydroxylamine hydrochloride, with a base added to liberate the free hydroxylamine.[3][4]

The analytical challenge is to quantitatively track the consumption of the starting ketone (1 ), the formation of the oxime product (2 ), and the potential emergence of impurities.

G reactant1 1-Methyl-4-piperidone (1) product This compound (2) reactant1->product Condensation Reaction reactant2 Hydroxylamine (NH2OH) reactant2->product water H2O product->water Dehydration HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Withdraw Reaction Aliquot Quench Quench (e.g., with buffer) Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm syringe filter) Dilute->Filter Inject Inject onto HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components (% Area or vs. Standard) Integrate->Quantify Report Generate Report Quantify->Report decision_tree start What is the Analytical Goal? q1 Quick In-Process Check? (Qualitative) start->q1 q2 Quantitative Analysis? (Conversion/Purity) start->q2 q3 Structural Confirmation? (Identity of Product) start->q3 ans1_yes TLC or ATR-FTIR q1->ans1_yes Yes ans2_yes HPLC-UV or GC-MS q2->ans2_yes Yes ans3_yes NMR and MS q3->ans3_yes Yes

References

Troubleshooting & Optimization

Technical Support Center: 1-Methylpiperidin-4-one Oxime Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support center for the synthesis of 1-Methylpiperidin-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The formation of an oxime from 1-Methylpiperidin-4-one is a fundamental reaction, yet it is susceptible to side reactions that can impact yield, purity, and the overall success of your research. This document provides in-depth, experience-driven answers to frequently encountered issues, focusing on the causality behind the formation of common side products and offering robust troubleshooting strategies.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the standard reaction for synthesizing this compound?

Answer: The most common and direct method for synthesizing this compound is the condensation reaction between 1-Methylpiperidin-4-one and hydroxylamine.[1] Typically, hydroxylamine is used in the form of its hydrochloride salt (NH₂OH·HCl) due to its greater stability.[2] The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by the elimination of a water molecule to form the C=N-OH functional group of the oxime.[3]

The reaction is often carried out in a protic solvent, such as ethanol, and may be heated to reflux to ensure completion.[4] A base, such as sodium acetate or sodium hydroxide, is sometimes added to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.

G cluster_reactants Reactants cluster_products Products ketone 1-Methylpiperidin-4-one oxime This compound ketone->oxime Solvent (e.g., Ethanol) Heat (Reflux) hydroxylamine + Hydroxylamine Hydrochloride (NH₂OH·HCl) water + Water (H₂O) + HCl

Caption: General reaction scheme for the synthesis of this compound.

Q2: My reaction is incomplete, and a significant amount of starting ketone remains. What are the likely causes?

Answer: Observing a substantial amount of unreacted 1-Methylpiperidin-4-one is a common issue that typically points to one of three factors: pH control, stoichiometry, or reaction kinetics.

  • Incorrect pH: The formation of an oxime is a pH-sensitive process. The reaction requires the nitrogen of hydroxylamine to be a free nucleophile, but it is also acid-catalyzed at the dehydration step. If you are using hydroxylamine hydrochloride without a base, the reaction medium becomes increasingly acidic, which protonates the free hydroxylamine, reducing its nucleophilicity. Conversely, a strongly basic medium can hinder the necessary protonation of the carbinolamine intermediate required for water elimination. The optimal pH for oximation is typically weakly acidic (around pH 4-5).[1]

  • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of hydroxylamine. A slight excess (e.g., 1.1 to 1.2 equivalents) is often recommended to drive the reaction to completion, accounting for any potential degradation or impurities in the hydroxylamine salt.[4]

  • Insufficient Reaction Time or Temperature: While the reaction can proceed at room temperature, it is often slow. Heating the reaction mixture, typically to the reflux temperature of the solvent (e.g., ethanol), provides the necessary activation energy to overcome the barrier for dehydration and significantly speeds up the reaction.[4] If you are running the reaction at a lower temperature, it may require a much longer time to reach completion.

Q3: My yield is low, and I've isolated a major byproduct with a molecular weight of 127.18 g/mol . What is it?

Answer: The most probable byproduct in this synthesis, especially when acidic conditions or high temperatures are employed, is the lactam 1-Methylazepan-5-one . This compound is formed via the Beckmann rearrangement of the this compound product.[5] The rearrangement involves the migration of an alkyl group to an electron-deficient nitrogen atom. Since the starting oxime is cyclic, this rearrangement results in a ring expansion, converting the six-membered piperidine ring into a seven-membered azepane ring.[5]

This side reaction is a classic challenge in oxime synthesis and is highly dependent on the reaction conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₆H₁₂N₂O128.17
1-Methylazepan-5-one (Lactam) C₇H₁₃NO 127.18
1-Methylpiperidin-4-one (Ketone)C₆H₁₁NO113.16
Caption: Comparison of the desired product and the Beckmann rearrangement byproduct.
In-Depth Analysis: The Beckmann Rearrangement
Q4: What is the mechanism of the Beckmann Rearrangement, and why does it occur in my oximation reaction?

Answer: The Beckmann rearrangement is a well-documented acid-catalyzed rearrangement of an oxime to an amide (or a lactam in the case of cyclic oximes).[6][7] The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid, which converts it into a good leaving group (water). The departure of water is accompanied by a simultaneous 1,2-shift of the alkyl group that is anti-periplanar (opposite) to the leaving group. This migration to the electron-deficient nitrogen atom forms a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final lactam product.

This rearrangement can be triggered in your oximation reaction because:

  • Acidic Catalyst: The use of hydroxylamine hydrochloride (NH₂OH·HCl) introduces a strong acid (HCl) into the system.

  • Heat: The application of heat to drive the oximation reaction also provides the necessary energy to initiate the rearrangement.[7]

G cluster_mechanism Beckmann Rearrangement Mechanism node1 1. Protonation of Oxime (Acid Catalyst, H⁺) node2 2. Formation of Good Leaving Group (-OH becomes -OH₂⁺) node1->node2 node3 3. Concerted Migration & H₂O Departure (Ring expansion occurs) node2->node3 node4 4. Nitrilium Ion Intermediate node3->node4 node5 5. Attack by Water node4->node5 node6 6. Tautomerization node5->node6 node7 7. Final Lactam Product (1-Methylazepan-5-one) node6->node7

Caption: Stepwise mechanism of the Beckmann rearrangement leading to lactam formation.

Q5: How can I control and minimize the formation of the lactam byproduct?

Answer: Minimizing the Beckmann rearrangement is key to achieving high purity and yield. Control over the reaction parameters is critical. Here are the most effective strategies:

  • pH Control: This is the most crucial factor. By adding a mild base like sodium acetate, sodium carbonate, or pyridine, you can neutralize the HCl as it's formed. This keeps the reaction medium from becoming strongly acidic, thereby disfavoring the initial protonation step of the rearrangement.

  • Temperature Management: Avoid excessive temperatures or prolonged heating. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running the reaction at room temperature for a longer duration (e.g., 24-48 hours) instead of refluxing for a shorter period.

  • Choice of Reagents: While hydroxylamine hydrochloride is common, using free hydroxylamine (prepared by carefully neutralizing the salt just before use) can provide a cleaner reaction profile, though free hydroxylamine is less stable.[3] Reagents known to strongly promote the rearrangement, such as sulfuric acid, PCl₅, or thionyl chloride, should be strictly avoided unless the lactam is the desired product.[5]

ParameterStandard Condition (Favors Oxime)Forcing Condition (Favors Lactam)Rationale
pH Weakly acidic to neutral (pH 5-7)Strongly acidic (pH < 2)Strong acid is required to catalyze the rearrangement.[7]
Temperature Room Temperature to mild reflux (~80°C)High Temperature (>130°C)The rearrangement has a higher activation energy than oximation.[7]
Catalyst None or mild buffer (e.g., NaOAc)Strong Brønsted/Lewis acids (H₂SO₄, P₂O₅)Strong acids are potent promoters of the rearrangement.[5][8]
Reaction Time Monitor until ketone is consumedProlonged heatingExtended exposure to heat and acid increases byproduct formation.
Analytical & Preparative Protocols
Q6: What are the key analytical techniques to differentiate the oxime, starting ketone, and lactam byproduct?

Answer: A combination of chromatographic and spectroscopic methods is essential for monitoring the reaction and characterizing the final product.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress. The oxime is typically more polar than the starting ketone. The lactam's polarity can be similar to the oxime, so while TLC can show the disappearance of the ketone, it may not resolve the oxime and lactam perfectly.

  • Mass Spectrometry (MS): Provides unambiguous molecular weights, making it easy to distinguish between the three compounds (See table in Q3).

  • NMR Spectroscopy (¹H and ¹³C):

    • Ketone: Will show a characteristic carbonyl peak in the ¹³C NMR spectrum around 208-210 ppm.

    • Oxime: The carbonyl peak disappears and is replaced by a C=N peak around 155-160 ppm. A broad singlet for the N-OH proton will appear in the ¹H NMR spectrum.

    • Lactam: A new carbonyl peak (amide) will appear in the ¹³C NMR spectrum around 170-175 ppm. The proton and carbon signals will also show different chemical shifts due to the larger seven-membered ring structure.

  • Infrared (IR) Spectroscopy:

    • Ketone: Strong C=O stretch at ~1715 cm⁻¹.

    • Oxime: The C=O peak vanishes. A C=N stretch appears (~1650 cm⁻¹) and a broad O-H stretch appears (~3100-3400 cm⁻¹).[9]

    • Lactam: A strong amide C=O stretch appears at ~1650 cm⁻¹.

Protocol: Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired oxime while minimizing the formation of the Beckmann rearrangement product.

Materials:

  • 1-Methylpiperidin-4-one (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Acetate (CH₃COONa) (1.2 eq)

  • Ethanol (EtOH), 200 proof

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Methylpiperidin-4-one and ethanol (approx. 10 mL per gram of ketone).

  • Stir the solution until the ketone is fully dissolved.

  • Add sodium acetate, followed by hydroxylamine hydrochloride.

  • Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and stir.

  • Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane) until the starting ketone spot is no longer visible (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of water and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

References

Technical Support Center: Purification of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of crude 1-Methylpiperidin-4-one oxime (CAS No: 1515-27-1). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity material. The guidance herein is based on established chemical principles and field-proven insights for handling piperidine derivatives.

Section 1: Understanding the Compound and Common Impurities

This compound is a crucial intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] It is typically synthesized from 1-Methyl-4-piperidone and a hydroxylamine salt.[3][4] The quality of the crude product can vary significantly based on the reaction conditions, stoichiometry, and work-up procedure. Understanding the potential impurities is the first step toward designing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile typically consists of starting materials, reaction by-products, and solvents. Key impurities to consider are:

  • Unreacted 1-Methyl-4-piperidone: The starting ketone is a common impurity. Its presence suggests an incomplete reaction.

  • Excess Hydroxylamine or its Salts: Depending on the reagents used (e.g., NH₂OH·HCl), residual hydroxylamine or its corresponding salt can be present.

  • Hydrolysis Products: The oxime can be susceptible to hydrolysis back to the ketone, especially under acidic conditions.

  • Geometric Isomers (E/Z): Oximes can exist as E and Z isomers. While not strictly an "impurity" in the traditional sense, the presence of a mixture of isomers can affect crystallization and subsequent reactions. In some cases, one isomer may be desired over the other.[5]

  • Residual Solvents: Solvents from the reaction and initial work-up (e.g., ethanol, water) are often present.

Q2: What are the key physical properties of this compound I should be aware of?

A2: this compound is typically a white to light yellow crystalline solid.[6][7] It is soluble in common organic solvents like methanol and ethanol.[6] The hydrochloride salt form is also common and has different solubility profiles.[8][9] The presence of both a basic piperidine nitrogen and a weakly acidic oxime hydroxyl group means its solubility is highly dependent on pH.

Q3: How do I assess the purity of my crude and purified product?

A3: A multi-pronged approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to visualize the starting ketone, the product oxime, and other potential impurities.

  • Melting Point: A sharp melting point range is a good indicator of purity. Broad ranges suggest the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and purity assessment.[2][10] You can identify characteristic peaks for the oxime and look for the absence of signals from 1-methyl-4-piperidone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic O-H stretch of the oxime and the C=N stretch, and the absence of the C=O stretch from the starting ketone.

Section 2: Troubleshooting Guide for Purification

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Crystallization Issues

Q4: I've isolated my crude product, but it's an oil and won't solidify. What should I do?

A4: Oiling out during crystallization is a common problem, often caused by the presence of impurities that depress the melting point or inhibit lattice formation.

  • Root Cause Analysis: The most likely culprit is residual solvent or an excess of low-melting impurities.

  • Troubleshooting Steps:

    • Remove Residual Solvents: Ensure your crude product is thoroughly dried under a high vacuum. Even trace amounts of reaction solvent can prevent solidification.

    • Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This can often wash away impurities and induce crystallization of the product.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the oil.

Q5: I'm trying to recrystallize my product, but I can't find a suitable solvent. What is the process for selecting one?

A5: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Rationale: This differential solubility allows the compound to dissolve when heated and then crystallize out upon cooling, leaving soluble impurities behind in the mother liquor.

  • Solvent Selection Protocol:

    • Place a small amount of your crude oxime (10-20 mg) in a test tube.

    • Add a few drops of the test solvent. If the compound dissolves immediately at room temperature, the solvent is unsuitable (product is too soluble).

    • If it doesn't dissolve, heat the mixture gently. If it dissolves completely, this is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • For piperidone oxime derivatives, common solvents include ethanol, methanol, or solvent mixtures like dichloromethane/methanol or ethanol/ethyl acetate.[11]

Data Presentation: Recrystallization Solvent Screening
SolventBoiling Point (°C)Suitability for this compoundComments
Water100Poor (as a single solvent)Oxime may have some solubility, but often forms hydrates or oils out.
Ethanol78GoodFrequently used for similar piperidone oxime derivatives.[11]
Methanol65GoodSimilar to ethanol, but lower boiling point.[11]
Isopropanol82GoodA good alternative to ethanol.
Ethyl Acetate77ModerateCan be used, often in combination with a non-polar solvent like hexanes.
Hexanes69Poor (as a primary solvent)Product is likely insoluble. Excellent as an anti-solvent or for trituration.
Dichloromethane40Use with cautionHigh solubility may lead to poor recovery. Often used in a co-solvent system.
Purity & Contamination Issues

Q6: My purified product still shows the presence of the starting ketone (1-Methyl-4-piperidone) by NMR/TLC. How can I remove it?

A6: If recrystallization alone is insufficient, a liquid-liquid extraction based on pH differences can be highly effective.

  • Scientific Principle: this compound has a basic nitrogen atom, making it soluble in acidic aqueous solutions as its hydrochloride salt. The starting ketone is also basic, but the oxime's properties can be modulated. A more selective method involves exploiting the weakly acidic nature of the oxime proton.

  • Troubleshooting Protocol (Acid-Base Extraction):

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both the oxime and the starting ketone will move into the aqueous layer.

    • Basify the aqueous layer carefully with a base like NaOH or Na₂CO₃ to pH > 10.

    • Extract the free base (oxime and ketone) back into an organic solvent.

    • This procedure primarily removes non-basic impurities. To separate the ketone, a more advanced technique like column chromatography is your best option.

Q7: My product has a yellow or brown discoloration. What causes this and how can I fix it?

A7: Discoloration is often due to minor, highly colored impurities or degradation products.

  • Solution: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution.

  • Protocol:

    • After your product has completely dissolved in the hot recrystallization solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding it to boiling solvent can cause violent bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.

    • Allow the clear, colorless filtrate to cool and crystallize as usual.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization

This protocol outlines a standard procedure for recrystallizing crude this compound.

Steps:

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on prior screening (see Table above).

  • Dissolution: Place the crude oxime in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near boiling.

  • Decolorization (Optional): If the solution is colored, add activated charcoal as described in Q7 and perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

  • Analysis: Characterize the final product using melting point, NMR, and/or other appropriate analytical techniques to confirm purity.

Visualization: Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

PurificationWorkflow crude Crude this compound tlc Assess Purity (TLC, NMR) crude->tlc extract Perform Acid-Base Extraction tlc->extract Ketone Impurity Remains chrom Column Chromatography tlc->chrom Complex Mixture is_pure Is Purity Sufficient? tlc->is_pure recryst Recrystallization Protocol is_colored Is Product Colored? recryst->is_colored pure Pure Product (>98%) charcoal Decolorize with Charcoal? hot_filt Hot Filtration charcoal->hot_filt hot_filt->tlc Re-assess Purity extract->recryst chrom->pure is_pure->recryst No is_pure->pure Yes is_colored->charcoal Yes is_colored:e->hot_filt:n No ImpuritySources cluster_reactants Starting Materials cluster_products Reaction Mixture ketone 1-Methyl-4-piperidone C₆H₁₁NO product Crude Product This compound ketone->product Reacts impurities Unreacted Ketone Excess Hydroxylamine Reaction Solvents ketone->impurities:k Incomplete Reaction hydroxylamine Hydroxylamine HCl NH₂OH·HCl hydroxylamine->product Reacts hydroxylamine->impurities:h Incorrect Stoichiometry

References

Optimizing reaction conditions for 1-Methylpiperidin-4-one oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of 1-Methylpiperidin-4-one oxime. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for more complex nitrogen-containing compounds.[1][2][3] The oximation of 1-methyl-4-piperidone is a nucleophilic addition-elimination reaction that, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common challenges and streamline your synthesis.

Reaction Overview: The Oximation Mechanism

The synthesis involves the reaction of 1-methyl-4-piperidone with hydroxylamine. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the piperidone ring. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, a process that is typically acid-catalyzed, to form the stable C=N double bond of the oxime.

Troubleshooting_Flowchart start Reaction Stalled (Ketone present on TLC) check_time Has reaction run for a sufficient time (>4h at reflux)? start->check_time check_reagents Were reagent ratios correct? (1.1-1.5 eq. NH₂OH·HCl) check_time->check_reagents Yes prolong Action: Continue heating and monitor by TLC. check_time->prolong No check_base Was a base added with NH₂OH·HCl? check_reagents->check_base Yes add_reagent Action: Add an additional 0.2 eq. of NH₂OH·HCl. check_reagents->add_reagent No add_base Action: Add base (e.g., NaOAc) to liberate free hydroxylamine. check_base->add_base No end_fail Consult senior chemist check_base->end_fail Yes end_ok Problem Resolved prolong->end_ok add_reagent->end_ok add_base->end_ok

References

Technical Support Center: Synthesis of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylpiperidin-4-one oxime. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yield and purity.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low product yield is one of the most common frustrations in synthesis. This section provides a systematic approach to identifying and correcting the root causes of poor outcomes in your this compound synthesis.

Question: My synthesis of this compound is resulting in a low or inconsistent yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this oximation reaction can stem from several critical parameters, often related to reaction equilibrium and reactant stability. Let's break down the most common culprits.

Suboptimal Reaction pH: The Most Critical Factor

The formation of an oxime is a reversible, pH-dependent reaction. The mechanism involves the nucleophilic attack of hydroxylamine on the protonated carbonyl carbon. An incorrect pH can either halt the reaction or promote unwanted side reactions.[1][2]

  • The Problem: If the pH is too low (highly acidic), the nitrogen atom of hydroxylamine becomes protonated (H₃N⁺OH). This neutralizes its nucleophilicity, preventing it from attacking the carbonyl carbon.[3] If the pH is too high (alkaline), there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, which is the rate-limiting step.[3] For ketone oximation, the optimal pH is typically in the weakly acidic to neutral range, often cited between 4 and 7.[2][4]

  • Troubleshooting & Optimization:

    • Measure, Don't Assume: Before and during the reaction, use a calibrated pH meter to accurately measure the pH of your reaction mixture.

    • Buffered Systems: Consider using a buffer system (e.g., sodium acetate/acetic acid) to maintain the pH within the optimal range throughout the reaction.

    • Controlled Base Addition: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. Add the base (e.g., aqueous NaOH, K₂CO₃, or pyridine) slowly and monitor the pH to avoid making the solution too alkaline.[1][5]

Incorrect Stoichiometry and Reagent Quality
  • The Problem: The reaction is an equilibrium. Using an insufficient excess of hydroxylamine may result in an incomplete reaction. Conversely, a very large excess can complicate purification. The quality of the starting ketone, 1-Methyl-4-piperidone, is also crucial, as impurities can interfere with the reaction.

  • Troubleshooting & Optimization:

    • Reactant Ratio: Typically, a slight excess of hydroxylamine (1.1 to 1.5 equivalents) is used to drive the equilibrium toward the product.[6]

    • Starting Material Purity: Ensure your 1-Methyl-4-piperidone is pure. If it has been stored for a long time, consider distillation before use. Its purity can be checked by NMR or GC-MS.

    • Hydroxylamine Stability: Hydroxylamine solutions can degrade over time. Use freshly prepared solutions or high-quality commercial reagents.

Inappropriate Reaction Temperature and Duration
  • The Problem: Like most chemical reactions, temperature affects the rate of oxime formation. Insufficient heat can lead to a sluggish and incomplete reaction. However, excessively high temperatures can cause decomposition of the reactants or the oxime product.[4]

  • Troubleshooting & Optimization:

    • Heating: Many standard procedures call for heating the reaction mixture to reflux in a solvent like ethanol.[1][6] This typically provides enough thermal energy to overcome the activation barrier without causing significant degradation.

    • Reaction Monitoring: Do not rely solely on a prescribed reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine when the starting ketone has been fully consumed.

Inefficient Work-up and Product Isolation
  • The Problem: The desired product might be lost during the extraction and purification steps. This compound has good solubility in water and alcohols, which can lead to losses if the work-up is not optimized.[7]

  • Troubleshooting & Optimization:

    • Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure.[6]

    • Precipitation: A common and effective method for isolation is to pour the concentrated reaction mixture into ice-cold water.[1] The oxime should precipitate as a solid.

    • Washing: Wash the filtered solid with a small amount of cold water to remove inorganic salts and other water-soluble impurities. Avoid excessive washing to minimize product loss.

Troubleshooting Summary Table

Issue Potential Cause Recommended Action
Low or No Product Incorrect pH Measure and adjust pH to 4-7. Use a buffer system.
Degraded Reactants Use fresh hydroxylamine and purified 1-Methyl-4-piperidone.
Insufficient Heating Heat the reaction to reflux and monitor by TLC.
Incomplete Reaction Improper Stoichiometry Use a 1.1-1.5 molar excess of hydroxylamine hydrochloride.
Short Reaction Time Monitor reaction progress via TLC until starting material is consumed.
Product Lost During Work-up Product Solubility Concentrate the reaction mixture before precipitating in ice-water.
Excessive Washing Wash the filtered product with minimal amounts of cold water.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of oxime formation, and how does it explain the importance of pH?

A1: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.

  • Nucleophilic Addition: The reaction is initiated by the acid-catalyzed activation of the carbonyl oxygen of 1-Methylpiperidin-4-one. This makes the carbonyl carbon more electrophilic. The lone pair of electrons on the nitrogen of hydroxylamine then attacks the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal or carbinolamine.

  • Elimination (Dehydration): The hemiaminal is then protonated on one of its oxygen atoms, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton yields the C=N double bond of the oxime.

The pH is critical because it controls two competing factors: carbonyl activation and nucleophile availability. Weakly acidic conditions (pH 4-7) provide enough protons to activate the carbonyl without significantly protonating the hydroxylamine, striking the perfect balance for a high-yield reaction.[3]

Caption: Mechanism of acid-catalyzed oxime formation.

Q2: I am using hydroxylamine hydrochloride. Why is a base necessary and which one is best?

A2: Hydroxylamine hydrochloride (NH₂OH·HCl) is a stable salt. The active reagent is free hydroxylamine (NH₂OH). A base is required to neutralize the hydrochloride salt, thereby liberating the free nucleophile so it can participate in the reaction. The base also neutralizes the HCl that is formed as a byproduct during the reaction, which would otherwise drive the pH too low.

Base Equivalents Needed Pros Cons
Sodium or Potassium Hydroxide 1Strong, inexpensive, readily available.Can easily make the solution too alkaline if added too quickly.
Sodium or Potassium Carbonate 0.5-1Weaker base, less risk of over-basification.Generates CO₂, which can cause foaming.
Sodium Acetate 1Acts as a base and creates an acetate buffer system, helping to control pH.[8]Weaker base, may lead to slower reaction rates.
Pyridine 1Organic base, often used as a solvent as well.[9]Toxic and has a strong odor; can be difficult to remove during work-up.

Recommendation: For ease of use and effective pH control, sodium acetate is an excellent choice. If using a stronger base like NaOH, add it dropwise as a dilute solution while monitoring the pH.

Q3: How can I effectively monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • Setup: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of a polar and a non-polar solvent, such as Dichloromethane/Methanol (e.g., 9:1 or 8:2 ratio) or Ethyl Acetate/Hexane.

  • Procedure: Spot the starting material (1-Methyl-4-piperidone), the co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Interpretation: The starting ketone is less polar than the resulting oxime. Therefore, the ketone spot will travel further up the plate (higher Rf value). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

TLC_Monitoring Figure 2: TLC Reaction Monitoring Start Spot TLC Plate (SM, Co, Rxn) Develop Develop Plate in Solvent Chamber Start->Develop Visualize Visualize under UV Light and/or with Stain Develop->Visualize Analyze Analyze Spots Visualize->Analyze SM_Gone Starting Material Spot Disappeared? Analyze->SM_Gone Complete Reaction Complete Proceed to Work-up SM_Gone->Complete Yes Continue Continue Reaction Monitor Periodically SM_Gone->Continue No

Caption: Workflow for monitoring the reaction via TLC.

Optimized Experimental Protocol

This protocol integrates best practices to maximize the yield and purity of this compound.

Protocol_Workflow Figure 3: Optimized Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Dissolve 1-Methyl-4-piperidone (1.0 eq) in Ethanol C Combine solutions in a round-bottom flask A->C B Prepare aqueous solution of NH₂OH·HCl (1.2 eq) and Sodium Acetate (1.2 eq) B->C D Heat to reflux (approx. 80°C) C->D E Monitor by TLC until starting material is consumed (approx. 2-4 hours) D->E F Cool to room temperature E->F G Remove ethanol via rotary evaporation F->G H Pour concentrate into ice-cold water with stirring G->H I Collect white precipitate by vacuum filtration H->I J Wash solid with small portions of cold water I->J K Dry the product under vacuum J->K

References

Troubleshooting and FAQs for the Removal of Unreacted 1-Methyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Guide: Purification of 1-Methyl-4-piperidone >

Welcome to the technical support center for challenges related to the purification of 1-methyl-4-piperidone. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in removing unreacted starting material from their reaction mixtures. Below, you will find a series of troubleshooting questions and detailed answers that provide not only procedural steps but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I'm struggling to remove the unreacted 1-methyl-4-piperidone from my non-polar product. What is the most straightforward method?

A1: Acid-base extraction is the most effective and direct method in this scenario.

The Scientific Rationale: 1-methyl-4-piperidone possesses a basic tertiary amine functional group.[1] By introducing an aqueous acidic solution, you can protonate this amine, forming a water-soluble ammonium salt.[2][3] This salt will preferentially partition into the aqueous layer, while your non-polar product remains in the organic solvent.[2][4] This difference in solubility is the cornerstone of acid-base extraction.[2]

A subsequent neutralization of the aqueous layer with a base will regenerate the neutral 1-methyl-4-piperidone, which can then be extracted back into an organic solvent if recovery is desired.[3] This process is often referred to as a "back extraction."[3]

Q2: I performed an acid wash, but I suspect some 1-methyl-4-piperidone remains in my organic layer. What could be the issue?

A2: Incomplete extraction is a common issue and can be attributed to several factors.

Troubleshooting Steps:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of acid to protonate all the 1-methyl-4-piperidone. A simple stoichiometric calculation based on your starting material quantities is a good starting point.

  • Inadequate Mixing: Vigorous mixing of the biphasic system is crucial to maximize the surface area between the organic and aqueous layers, facilitating an efficient transfer of the protonated amine.[5]

  • Number of Extractions: A single extraction may not be sufficient. It is standard practice to perform multiple extractions with fresh aqueous acid to ensure complete removal.[3]

  • Choice of Acid: While hydrochloric acid is common, the choice of acid can influence the efficiency of the extraction. The key is to use an acid that effectively protonates the amine.

In-Depth Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for separating 1-methyl-4-piperidone from neutral or acidic organic compounds.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) two more times with fresh aqueous acid.

  • Neutralization (Optional): If recovery of the 1-methyl-4-piperidone is necessary, combine the acidic aqueous layers and add a base (e.g., NaOH) until the solution is basic.

  • Back-Extraction (Optional): Extract the neutralized aqueous solution with an organic solvent to recover the 1-methyl-4-piperidone.

  • Drying and Concentration: Dry the organic layer containing your purified product over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing the Workflow:

G cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture in Organic Solvent add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake & Separate Layers add_acid->shake aq_layer Aqueous Layer (Contains Protonated 1-Methyl-4-piperidone) shake->aq_layer Separate org_layer Organic Layer (Contains Purified Product) shake->org_layer Separate repeat_wash Repeat Acid Wash (2x) org_layer->repeat_wash dry_concentrate Dry & Concentrate Organic Layer repeat_wash->dry_concentrate final_product Purified Product dry_concentrate->final_product

Caption: Workflow for Acid-Base Extraction.

Q3: My product is also basic. How can I separate it from 1-methyl-4-piperidone?

A3: When both your product and the unreacted starting material are basic, alternative purification methods such as chromatography or distillation are necessary.

The pKa of 1-methyl-4-piperidone is predicted to be around 8.02.[6] If the pKa of your product is significantly different, a carefully controlled acid-base extraction at a specific pH might be possible. However, for compounds with similar basicity, this method is not effective.[4]

Protocol 2: Purification via Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities.[7]

The Scientific Rationale: Silica gel, the stationary phase, is polar and slightly acidic.[8][9] 1-methyl-4-piperidone, being a polar and basic compound, will have a strong interaction with the silica gel.[8][9] By using a mobile phase (eluent) of appropriate polarity, you can selectively elute your product while the 1-methyl-4-piperidone remains adsorbed to the column.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for polar amines is a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine to prevent streaking.[7][9][10]

  • Column Packing: Pack a glass column with silica gel slurried in the chosen nonpolar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).[10]

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow:

G cluster_1 Flash Chromatography Workflow start Crude Product tlc Develop TLC Method start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate combine_pure->concentrate final_product Purified Product concentrate->final_product

Caption: Workflow for Flash Chromatography.

Q4: My product has a similar polarity to 1-methyl-4-piperidone. Is chromatography still an option?

A4: Yes, but you may need to use a modified stationary phase or a different chromatographic technique.

For challenging separations of basic compounds, an amine-functionalized silica gel can be very effective.[9] This stationary phase minimizes the strong acid-base interactions between the basic analytes and the silica surface, often leading to better peak shapes and improved separation.[9] Alternatively, reverse-phase HPLC can be employed, where a non-polar stationary phase is used with a polar mobile phase.[11][12]

Q5: Can I use distillation to remove 1-methyl-4-piperidone?

A5: Distillation is a viable option if your product has a significantly different boiling point from 1-methyl-4-piperidone.

The Scientific Rationale: 1-methyl-4-piperidone has a boiling point of 55-60 °C at 11 mmHg.[6][13] If your product is much less volatile (i.e., has a much higher boiling point), vacuum distillation can be an effective purification method.[14][15][16] By reducing the pressure, you can lower the boiling points of both compounds, potentially allowing for their separation at temperatures that prevent thermal degradation.[14][15][16][17][18]

Key Considerations for Vacuum Distillation:

  • Boiling Point Difference: A significant difference in boiling points is essential for effective separation.

  • Thermal Stability: Ensure your product is stable at the temperatures required for distillation, even under vacuum.

  • Apparatus: A proper vacuum distillation setup, including a vacuum pump, a manometer for pressure monitoring, and a fractionating column for more efficient separation, is required.

Data Summary: Physical Properties of 1-Methyl-4-piperidone

PropertyValue
Molecular FormulaC₆H₁₁NO[1][6]
Molar Mass113.16 g/mol [1][6][19][20]
Boiling Point55-60 °C at 11 mmHg[6][13]
Density0.973 g/mL at 20 °C[6]
Water SolubilityMiscible[6]
pKa~8.02 (Predicted)[6]
Q6: I am working with a solid product. Can I use recrystallization to remove 1-methyl-4-piperidone?

A6: Recrystallization can be effective if a solvent system can be found in which your product has low solubility at cold temperatures, while 1-methyl-4-piperidone remains in solution.

The Scientific Rationale: Recrystallization purifies compounds based on differences in their solubility in a particular solvent at different temperatures.[21][22] The ideal scenario is to find a solvent where your product is highly soluble at an elevated temperature but poorly soluble at a low temperature, while the impurity (1-methyl-4-piperidone) is soluble at both temperatures. Given that 1-methyl-4-piperidone is miscible with water and soluble in many organic solvents, finding a suitable recrystallization solvent will depend heavily on the solubility characteristics of your product.[6]

Experimental Approach:

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents at both room temperature and their boiling points.

  • Recrystallization Procedure: Once a suitable solvent is identified, dissolve the crude material in the minimum amount of hot solvent, then allow it to cool slowly to induce crystallization of your pure product.[21]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any residual mother liquor containing the dissolved 1-methyl-4-piperidone.

References

Preventing dimer formation in 1-Methylpiperidin-4-one oxime synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylpiperidin-4-one oxime. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis, with a particular focus on preventing the formation of undesired dimeric byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most prevalent and problematic side reaction is the formation of a dimeric byproduct. This occurs through a well-established chemical pathway involving the tautomerization of the desired oxime product into a reactive nitrone intermediate. This nitrone can then undergo a 1,3-dipolar cycloaddition with another molecule of the oxime or nitrone, leading to a higher molecular weight impurity that can be difficult to separate from the final product.[1][2][3]

Q2: What is the likely structure of the dimer formed during the synthesis?

A2: While the exact structure can vary, the most probable dimer is a spirocyclic compound formed via a [3+2] cycloaddition reaction.[4][5] In this scenario, the nitrone tautomer acts as a 1,3-dipole and the C=N bond of a second oxime molecule acts as the dipolarophile. The resulting structure would be a complex heterocyclic system, such as a 1-methyl-1-oxa-2,7-diazaspiro[4.4]non-6-ene-2,7-diium derivative.

Q3: How does pH influence the formation of the dimer?

A3: The pH of the reaction medium is a critical parameter. The tautomerization of the oxime to the reactive nitrone intermediate is often influenced by pH. While the oximation reaction itself is typically carried out under mildly acidic to neutral conditions to facilitate the condensation of hydroxylamine with the ketone, deviations from the optimal pH range can promote side reactions. Highly acidic or basic conditions can potentially accelerate the formation of the nitrone and, consequently, the dimer.

Q4: Can temperature affect the rate of dimer formation?

A4: Yes, temperature plays a significant role. Like most chemical reactions, the rate of both the desired oxime formation and the undesired dimer formation will increase with temperature. However, the activation energy for the dimerization pathway may be different from that of the oximation. Therefore, carefully controlling the reaction temperature is a key strategy to minimize the formation of the dimer. Lower temperatures are generally preferred to suppress side reactions.

Q5: How can I detect the presence of the dimer in my reaction mixture?

A5: The presence of the dimer can be detected using standard analytical techniques. Mass spectrometry (MS) is a powerful tool for identifying the dimer, as it will show a molecular ion peak corresponding to twice the molecular weight of the starting oxime.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the dimer, as its more complex structure will give rise to a distinct set of peaks compared to the simpler spectrum of the monomeric oxime.[7][8][9] Thin-layer chromatography (TLC) can often show a spot with a different Rf value for the dimer compared to the product.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: My final product is a mixture of the desired oxime and a significant amount of a higher molecular weight impurity, as indicated by MS and NMR.

  • Potential Cause: This is a classic indication of dimer formation. The reaction conditions likely favored the tautomerization of the oxime to its nitrone form, which then underwent dimerization.

  • Solution:

    • Optimize Reaction Temperature: Lower the reaction temperature. Start with running the reaction at room temperature or even cooled in an ice bath (0-5 °C). Monitor the reaction progress by TLC to find the optimal balance between reaction rate and suppression of the side reaction.

    • Strict pH Control: Ensure the pH of the reaction mixture is maintained in the optimal range for oximation, which is typically between 4 and 5. Use a buffered system if necessary to prevent pH fluctuations.

    • Control Reactant Concentration: High concentrations of the reactants can increase the likelihood of bimolecular side reactions like dimerization. Try running the reaction at a lower concentration.

    • Order of Addition: Consider adding the 1-Methylpiperidin-4-one to a solution of hydroxylamine. This ensures that the ketone is always in the presence of an excess of the oximating agent, which can help to drive the desired reaction to completion more quickly, leaving less time for the oxime product to tautomerize and dimerize.

Problem 2: The yield of my this compound is consistently low, even though the starting material appears to be fully consumed.

  • Potential Cause: If dimer formation is significant, a large portion of your starting material is being converted into this undesired byproduct, leading to a low yield of the desired oxime. Another possibility is product loss during workup and purification due to the physical properties of the dimer being similar to the product.

  • Solution:

    • Implement Dimer Prevention Strategies: Follow the recommendations in "Problem 1" to minimize dimer formation from the outset.

    • Optimize Purification: Develop a purification strategy that effectively separates the monomeric oxime from the dimer. Column chromatography with a carefully selected solvent system is often effective. You may need to screen different solvent systems to achieve good separation. Recrystallization can also be a powerful purification technique if a suitable solvent is found.

    • Characterize Byproducts: Isolate and characterize the major byproduct to confirm its identity as the dimer. This will validate your troubleshooting approach.

Problem 3: I am unsure if the higher molecular weight species I am observing is a dimer or another byproduct.

  • Potential Cause: While dimerization is the most likely culprit, other side reactions could potentially occur.

  • Solution:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the byproduct. The exact mass will help to confirm its elemental composition, which should correspond to two molecules of the starting oxime.

    • 2D NMR Spectroscopy: Techniques such as COSY and HMBC can help to elucidate the structure of the byproduct and confirm the connectivity of the atoms, which will be distinct for the proposed spirocyclic dimer structure.

Optimized Experimental Protocol to Minimize Dimer Formation

This protocol is designed to favor the formation of this compound while minimizing the formation of the dimeric byproduct.

Materials and Reagents:

  • 1-Methylpiperidin-4-one

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Procedure:

  • Preparation of the Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v). Stir the solution at room temperature for 15-20 minutes to ensure the formation of free hydroxylamine.

  • Reaction Setup: Cool the hydroxylamine solution to 0-5 °C using an ice bath.

  • Addition of the Ketone: Dissolve 1-Methylpiperidin-4-one (1.0 equivalent) in a minimal amount of cold ethanol. Add this solution dropwise to the cold, stirring hydroxylamine solution over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at low temperature.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Table 1: Critical Parameters for Minimizing Dimer Formation

ParameterRecommended ConditionRationale
Temperature 0-5 °CReduces the rate of the competing dimerization side reaction.
pH 4-5Optimal for the oximation reaction; avoids conditions that may favor nitrone formation.
Concentration DiluteLowers the probability of bimolecular collisions leading to dimerization.
Order of Addition Ketone to HydroxylamineMaintains an excess of hydroxylamine, pushing the equilibrium towards the desired oxime.

Reaction Pathway and Dimer Formation Mechanism

The following diagrams illustrate the desired synthesis of this compound and the competing pathway leading to the formation of the dimeric byproduct.

G cluster_0 Desired Oximation Pathway cluster_1 Undesired Dimerization Pathway Ketone 1-Methylpiperidin-4-one Oxime This compound (Product) Ketone->Oxime + H2NOH Hydroxylamine Hydroxylamine Oxime2 This compound Nitrone Nitrone Tautomer (Reactive Intermediate) Oxime2->Nitrone Tautomerization Dimer Spirocyclic Dimer (Byproduct) Nitrone->Dimer + Oxime

Caption: Reaction scheme showing the desired oximation and the competing dimerization pathway.

Troubleshooting Workflow

The following flowchart outlines a systematic approach to troubleshooting issues related to dimer formation.

G start Low Yield or Impure Product check_byproduct Analyze by MS and NMR start->check_byproduct is_dimer Is a higher MW byproduct present? check_byproduct->is_dimer implement_prevention Implement Dimer Prevention Protocol: - Lower Temperature - Control pH - Lower Concentration - Reverse Addition is_dimer->implement_prevention Yes other_issue Investigate Other Side Reactions or Starting Material Purity is_dimer->other_issue No optimize_purification Optimize Purification: - Column Chromatography - Recrystallization implement_prevention->optimize_purification end Pure Product, Improved Yield optimize_purification->end

Caption: Troubleshooting workflow for addressing dimer formation in the synthesis.

References

Byproduct identification in the synthesis of 1-Methylpiperidin-4-one oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylpiperidin-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific experimental issues in a question-and-answer format, focusing on the identification and prevention of common byproducts.

Question 1: My reaction mixture turned dark, and I see an unexpected peak in my LC-MS analysis. What could this be?

Answer:

A dark coloration in the reaction mixture often indicates the formation of degradation or polymerization products. The unexpected peak in your LC-MS is likely an impurity. A common culprit in the synthesis of this compound is the formation of a dimeric aldol condensation product of the starting material, 1-Methyl-4-piperidone.

Causality:

This side reaction is typically base-catalyzed. If the pH of your reaction mixture is not well-controlled and becomes too basic, the enolizable ketone, 1-Methyl-4-piperidone, can undergo self-condensation. The reaction proceeds via an enolate intermediate which then attacks another molecule of the ketone.

Preventative Measures:

  • pH Control: Carefully monitor and control the pH of the reaction. The oximation reaction is generally favored under weakly acidic conditions.[1] The use of a buffer system, such as sodium acetate, can help maintain the optimal pH range.

  • Temperature Management: Exothermic reactions can lead to localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture. This can accelerate side reactions. Ensure efficient stirring and consider using a cooling bath to maintain a consistent temperature.

  • Order of Reagent Addition: Add the hydroxylamine hydrochloride solution to the solution of 1-Methyl-4-piperidone gradually. This helps to ensure that the hydroxylamine is readily available to react with the ketone as it is introduced, minimizing the opportunity for self-condensation.

Question 2: The yield of my this compound is lower than expected, and I have a significant amount of an unreacted starting material. What is happening?

Answer:

Low yield with the recovery of starting material suggests an incomplete reaction. This can be due to several factors related to the reaction equilibrium and the stability of the reagents.

Causality:

The formation of an oxime from a ketone and hydroxylamine is a reversible reaction.[2] The equilibrium can be shifted towards the reactants if the reaction conditions are not optimal.

  • Insufficient Hydroxylamine: An inadequate amount of hydroxylamine will naturally lead to an incomplete reaction.

  • Hydrolysis of the Oxime: Oximes can be hydrolyzed back to the corresponding ketone and hydroxylamine in the presence of acid and water.[2] If the reaction is worked up under strongly acidic conditions, or if there is excess water present, the product may revert to the starting material.

Preventative Measures:

  • Stoichiometry: Use a slight excess of hydroxylamine (e.g., 1.1 to 1.2 equivalents) to drive the equilibrium towards the product side.[3]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or LC-MS is highly recommended.

  • Work-up Procedure: Neutralize the reaction mixture carefully during work-up to avoid strongly acidic or basic conditions that could promote hydrolysis of the oxime.

Question 3: I've isolated my product, but my NMR spectrum shows two sets of peaks for the oxime. Is my product impure?

Answer:

Not necessarily. The presence of two sets of peaks for the oxime in the NMR spectrum is often indicative of the presence of E/Z geometric isomers .[2][4]

Causality:

The carbon-nitrogen double bond of the oxime restricts rotation, leading to the possibility of stereoisomerism. For an unsymmetrical ketone like 1-Methylpiperidin-4-one, two geometric isomers (E and Z) can be formed. These isomers will have slightly different chemical environments for their protons and carbons, resulting in distinct signals in the NMR spectrum.

Preventative Measures and Characterization:

  • Separation: While often challenging, it may be possible to separate the isomers using chromatographic techniques like column chromatography or preparative HPLC.

  • Characterization: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to assign the signals to each isomer and confirm their structures.

  • Isomerization: The ratio of the E/Z isomers can sometimes be influenced by the reaction conditions, such as the solvent and pH. In some cases, one isomer may be thermodynamically more stable and can be favored by allowing the reaction mixture to equilibrate over a longer period or by gentle heating.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common and straightforward method for the synthesis of this compound is the reaction of 1-Methyl-4-piperidone with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride.[1][3] The reaction is typically carried out in a protic solvent like ethanol or methanol.[3]

What are the critical parameters to control during the synthesis?

The critical parameters to ensure a high yield and purity of this compound are:

  • pH: The reaction should be carried out in a weakly acidic medium to facilitate the reaction while minimizing acid-catalyzed side reactions.[1]

  • Temperature: Maintaining a consistent and appropriate reaction temperature is crucial to control the reaction rate and prevent the formation of byproducts.

  • Stoichiometry of Reactants: Using a slight excess of hydroxylamine helps to drive the reaction to completion.[3]

  • Solvent: A protic solvent like ethanol is commonly used to dissolve the reactants and facilitate the reaction.[3]

How can I purify the final product?

Purification of this compound can typically be achieved by:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For separating the product from closely related impurities or isomers, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be effective.[5]

What analytical techniques are recommended for characterizing this compound and its byproducts?

A combination of analytical techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify the presence of isomers.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities. LC-MS is particularly useful for analyzing the reaction mixture and identifying byproducts.[6]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=N and N-OH of the oxime.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and quantify any impurities.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Methyl-4-piperidone (1 equivalent) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water.

  • Slowly add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of 1-Methyl-4-piperidone at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Potential Byproduct Formation

Synthesis of this compound and Side Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction A 1-Methyl-4-piperidone C This compound (E/Z isomers) A->C + D 1-Methyl-4-piperidone (2 eq.) B Hydroxylamine B->C E Aldol Condensation Product D->E Base-catalyzed

Caption: Main synthesis pathway and a common side reaction.

Troubleshooting Logic Flow

Troubleshooting Flowchart Start Problem Encountered Q1 Dark Reaction & Unexpected Peak? Start->Q1 A1 Likely Aldol Condensation. Check pH and Temperature Control. Q1->A1 Yes Q2 Low Yield & Unreacted Starting Material? Q1->Q2 No A2 Incomplete Reaction or Hydrolysis. Check Stoichiometry and Work-up. Q2->A2 Yes Q3 Two Sets of Oxime Peaks in NMR? Q2->Q3 No A3 E/Z Isomers Present. Consider Separation or Advanced Characterization. Q3->A3 Yes

Caption: A logical guide to troubleshooting common issues.

References

Technical Support Center: Troubleshooting Low Yields in the Oximation of Cyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for the oximation of cyclic ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this crucial chemical transformation. Oximation, the conversion of a ketone to an oxime, is a fundamental reaction in organic synthesis, often serving as a key step in the production of important intermediates like lactams for polymerization (e.g., caprolactam for Nylon 6).[1][2] However, achieving high yields can be elusive due to a variety of factors including reaction conditions, reagent stoichiometry, and the inherent reactivity of the cyclic ketone.

This document provides a structured troubleshooting guide in a question-and-answer format to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just solutions but also the underlying chemical principles to empower you to optimize your specific system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oximation reaction is showing low conversion of the starting cyclic ketone. What are the most likely causes and how can I fix it?

Low conversion is a common problem that can often be traced back to suboptimal reaction conditions. Here are the key areas to investigate:

  • Incorrect pH: The pH of the reaction medium is critical. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.[3][4] However, if the medium is too acidic, the hydroxylamine nucleophile will be protonated, rendering it unreactive.[3] Conversely, in basic or neutral media, the carbonyl group is not sufficiently activated. For most oximation reactions, a slightly acidic pH of around 3.5 to 5 is optimal.[3][5]

    • Troubleshooting Protocol:

      • Monitor the pH of your reaction mixture throughout the process.

      • If using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium carbonate or potassium hydroxide can be added to liberate the free hydroxylamine and adjust the pH.[6][7]

      • Buffer the reaction mixture to maintain the optimal pH range.

  • Suboptimal Temperature: While many oximation reactions proceed at room temperature, some may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition of the oxime or hydroxylamine, especially if the hydroxylamine is not in its salt form.[8]

    • Troubleshooting Protocol:

      • If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and monitor the progress by TLC or GC/MS.

      • For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer period.

  • Incorrect Molar Ratios: The stoichiometry of the reactants is crucial. An insufficient amount of the oximating agent will naturally lead to incomplete conversion.

    • Troubleshooting Protocol:

      • Ensure you are using a slight excess of the hydroxylamine reagent (e.g., 1.1 to 1.5 equivalents) relative to the cyclic ketone.

      • Refer to established protocols for the specific cyclic ketone you are working with to determine the optimal molar ratios.[6]

Q2: I'm observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize them?

The formation of byproducts can complicate purification and significantly reduce the yield of the desired oxime. Common side reactions include:

  • Beckmann Rearrangement: Under strongly acidic conditions and/or at elevated temperatures, the newly formed oxime can undergo a Beckmann rearrangement to form a lactam.[9] This is particularly relevant for ketoximes.

    • Troubleshooting Protocol:

      • Carefully control the reaction temperature and avoid excessive heating.

      • Maintain a weakly acidic pH; avoid strong acids which can promote the rearrangement.[9]

  • Formation of Azines: If hydrazine is present as an impurity in the hydroxylamine, it can react with the ketone to form an azine.

    • Troubleshooting Protocol:

      • Use high-purity hydroxylamine or its salt.

      • If necessary, purify the hydroxylamine reagent before use.

  • Polymerization/Decomposition: Some cyclic ketones, especially those with high ring strain, can be prone to polymerization or decomposition under harsh reaction conditions.[10]

    • Troubleshooting Protocol:

      • Employ milder reaction conditions (lower temperature, shorter reaction time).

      • Ensure efficient stirring to prevent localized overheating.[6]

Q3: My cyclic ketone is sterically hindered, and the reaction is very slow. How can I improve the reaction rate and yield?

Steric hindrance around the carbonyl group can significantly slow down the rate of nucleophilic attack. Here are some strategies to overcome this:

  • Choice of Oximation Agent: While hydroxylamine hydrochloride is common, other reagents might be more effective for hindered ketones.

  • Use of a Catalyst: While the reaction is generally acid-catalyzed, specific catalysts can enhance the rate. For certain industrial processes, catalysts like titanium silicalite-1 (TS-1) are used in ammoximation processes.[11]

  • Solvent Optimization: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used as they can help to solvate the intermediates.[7] In some cases, using a co-solvent or even running the reaction under neat conditions can be beneficial.[5]

Experimental Workflows & Data

General Protocol for the Oximation of Cyclohexanone

This protocol provides a starting point for the synthesis of cyclohexanone oxime, a precursor to Nylon 6.[1][2]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (e.g., 1.1 equivalents) in a mixture of water and ethanol.

  • Addition of Base: Slowly add a solution of a base such as sodium hydroxide or potassium hydroxide (e.g., 1.1 equivalents) to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.[6]

  • Addition of Ketone: While stirring, add cyclohexanone (1.0 equivalent) to the reaction mixture.

  • Reaction: The reaction can often proceed at room temperature, but gentle heating (e.g., to 50-60 °C) can accelerate the process. Monitor the reaction progress by TLC or GC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath to precipitate the cyclohexanone oxime, which is a white solid.[6] Collect the product by vacuum filtration and wash with cold water.[6]

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure oxime.

Table 1: Troubleshooting Guide for Low Oximation Yields
Symptom Potential Cause Recommended Action
Low conversion of starting ketoneIncorrect pHAdjust pH to a weakly acidic range (3.5-5).[3][5]
Suboptimal temperatureGradually increase temperature, but avoid excessive heat.
Incorrect stoichiometryUse a slight excess of the hydroxylamine reagent.[6]
Formation of lactam byproductBeckmann rearrangementLower reaction temperature and avoid strongly acidic conditions.[9]
Presence of azine impurityContaminated hydroxylamineUse high-purity hydroxylamine.
Sluggish reaction with hindered ketoneSteric hindranceConsider alternative oximation agents or catalysts. Optimize solvent system.[5]

Visualizing the Process

Diagram 1: Oximation Reaction Mechanism

This diagram illustrates the acid-catalyzed nucleophilic addition-elimination mechanism for the formation of an oxime from a cyclic ketone.

Oximation_Mechanism ketone Cyclic Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ protonated_ketone->ketone - H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_ketone->tetrahedral_intermediate + NH₂OH hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->tetrahedral_intermediate protonated_intermediate Protonated Intermediate tetrahedral_intermediate->protonated_intermediate + H⁺ protonated_intermediate->tetrahedral_intermediate - H⁺ oxime Oxime protonated_intermediate->oxime - H₂O water H₂O h3o_plus H₃O⁺ h_plus H⁺

Caption: Acid-catalyzed oximation mechanism.

Diagram 2: Troubleshooting Workflow for Low Oximation Yields

This flowchart provides a logical sequence of steps to diagnose and resolve issues leading to low yields in oximation reactions.

Troubleshooting_Workflow start Low Yield in Oximation check_conversion Check Conversion of Starting Ketone start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion check_ph Verify pH (Optimal: 3.5-5) low_conversion->check_ph Yes analyze_byproducts Analyze Byproducts (TLC, GC/MS, NMR) low_conversion->analyze_byproducts No high_conversion->analyze_byproducts check_temp Optimize Temperature check_ph->check_temp check_stoichiometry Check Molar Ratios (Excess NH₂OH) check_temp->check_stoichiometry solution Improved Yield check_stoichiometry->solution beckmann Beckmann Rearrangement? analyze_byproducts->beckmann other_byproducts Other Side Reactions? analyze_byproducts->other_byproducts beckmann->other_byproducts No adjust_conditions Adjust pH, Lower Temp beckmann->adjust_conditions Yes purify_reagents Purify Reagents other_byproducts->purify_reagents adjust_conditions->solution optimize_workup Optimize Work-up & Purification purify_reagents->optimize_workup optimize_workup->solution

References

Technical Support Center: Synthesis of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-methylpiperidin-4-one oxime. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. Our focus is the critical influence of pH on the reaction's success, ensuring you can achieve optimal yields and purity.

The Decisive Role of pH in Oximation

The conversion of a ketone, such as 1-methylpiperidin-4-one, to its corresponding oxime via reaction with hydroxylamine is a classic condensation reaction. While seemingly straightforward, its success is exquisitely sensitive to the pH of the reaction medium. The reaction rate follows a distinct bell-shaped curve with respect to pH, peaking in a narrow, weakly acidic window.[1][2] Understanding and controlling this parameter is the single most important factor for a successful synthesis.

This guide will demystify the underlying mechanisms and provide actionable solutions to common experimental challenges.

Mechanism Deep Dive: A Tale of Two Requirements

The oximation reaction proceeds via a two-stage mechanism: nucleophilic addition followed by dehydration. The pH must be a delicate compromise, catering to the conflicting requirements of each stage.[1][3]

  • Stage 1: Nucleophilic Addition. The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral intermediate known as a carbinolamine.[2]

  • Stage 2: Dehydration. The carbinolamine intermediate is unstable and must eliminate a molecule of water to form the final stable C=N double bond of the oxime.[2]

The optimal pH, typically between 4 and 5, satisfies two conditions simultaneously[4]:

  • It is acidic enough to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxylamine nucleophile.[2][5]

  • It is not so acidic that it protonates the nitrogen of the hydroxylamine (pKa ≈ 6). If the hydroxylamine becomes protonated (H₃N⁺OH), it loses its lone pair of electrons and is no longer nucleophilic, effectively stopping the first step of the reaction.[1][4]

Furthermore, the acid acts as a catalyst in the dehydration step by protonating the carbinolamine's hydroxyl group, converting it into a much better leaving group (H₂O).[1]

Oximation_Mechanism Figure 1: pH-Dependent Mechanism of Oximation cluster_activation Stage 1: Activation & Addition cluster_dehydration Stage 2: Dehydration cluster_low_ph Problem: pH Too Low (<3) cluster_high_ph Problem: pH Too High (>6) Ketone 1-Methylpiperidin-4-one Activated_Ketone Protonated Ketone (Enhanced Electrophile) Ketone->Activated_Ketone + H⁺ (Optimal pH) Slow_Reaction Slow_Reaction Ketone->Slow_Reaction Poor Carbonyl Activation Hydroxylamine Hydroxylamine (NH₂OH) Protonated_Hydroxylamine H₃N⁺OH (Non-nucleophilic) Hydroxylamine->Protonated_Hydroxylamine H_plus H⁺ (from acid catalyst) Carbinolamine Carbinolamine Intermediate Activated_Ketone->Carbinolamine + NH₂OH (Nucleophilic Attack) Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine + H⁺ Slow_Dehydration Slow_Dehydration Carbinolamine->Slow_Dehydration Dehydration is Rate-Limiting Oxime This compound Protonated_Carbinolamine->Oxime - H₂O, - H⁺ H2O H₂O No_Reaction No_Reaction

Caption: Figure 1: pH-Dependent Mechanism of Oximation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The root cause is almost always suboptimal pH control.

Q1: My reaction yielded very little or no oxime product. What went wrong?

A: This is the most common issue and points directly to an incorrect pH environment.

  • Most Likely Cause (pH Too Low): You may have an excess of acid. If you used hydroxylamine hydrochloride without a sufficient amount of a base (like sodium acetate or pyridine), the medium is too acidic. This protonates your hydroxylamine nucleophile, preventing it from attacking the ketone.[1][4]

  • Most Likely Cause (pH Too High): If you added too much base or no acid source at all, the reaction will be extremely slow. The ketone's carbonyl group is not sufficiently activated by protonation, and the dehydration of the carbinolamine intermediate (the rate-determining step at neutral pH) is not catalyzed.[6][7]

  • Solution:

    • Verify Your Reagents: Ensure you are using hydroxylamine hydrochloride (NH₂OH·HCl) in conjunction with a base like sodium acetate (CH₃COONa). The reaction between these two components creates an acetic acid/acetate buffer that naturally holds the pH in the optimal 4-5 range.

    • Check pH: Before heating, use a pH strip to test the reaction mixture. If it is below 3 or above 6, adjust accordingly. Add a small amount of base (e.g., sodium acetate) if too acidic, or a dilute solution of HCl if too basic.

    • Review Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride and the appropriate amount of base. See the protocol below for recommended ratios.

Q2: The reaction is proceeding, but it is extremely slow and does not go to completion even after extended reflux.

A: This is a classic sign of insufficient acid catalysis. Your pH is likely in the neutral or slightly basic range (pH > 6). While there is enough free hydroxylamine to initiate the reaction, the crucial dehydration of the carbinolamine intermediate is the bottleneck. This step requires an acid catalyst to protonate the -OH group, turning it into a good leaving group (water).[1][6]

  • Solution: Carefully add a small amount of glacial acetic acid or a dilute aqueous HCl solution to bring the pH into the 4-5 range. Monitor the reaction progress via Thin Layer Chromatography (TLC) to observe an increase in the rate of product formation.

Q3: I am seeing the formation of unexpected side products. How can I prevent this?

A: While this reaction is generally clean under optimal conditions, side reactions can occur if the pH is not controlled.

  • Potential Cause (pH Too High): Strongly basic conditions can promote side reactions like self-condensation of the ketone, especially if the temperature is high.

  • Potential Cause (pH Too Low): Highly acidic conditions and high temperatures can, in some cases, lead to degradation of the starting material or product, or potentially initiate a Beckmann rearrangement if the conditions are harsh enough, though this is less common during the initial oximation.[3]

  • Solution: The most effective way to ensure high selectivity and minimize side products is to strictly maintain the pH within the 4-5 window. This ensures the desired oximation pathway is kinetically favored over other potential reactions. Use the recommended buffered system (hydroxylamine hydrochloride and sodium acetate) to prevent pH drift during the reaction.[8][9]

Experimental Protocol & Workflow

This protocol provides a reliable method for the synthesis of this compound, incorporating best practices for pH control.

Reagent Table
ReagentMolar Eq.Purpose
1-Methylpiperidin-4-one1.0Ketone Substrate
Hydroxylamine Hydrochloride1.2 - 1.5Nucleophile Source & Acid
Sodium Acetate (anhydrous)1.5 - 2.0Base / Buffer Component
Ethanol (95%)~10 mL/gSolvent
Step-by-Step Methodology
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylpiperidin-4-one (1.0 eq) in 95% ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq).

  • pH Verification (Critical Step): After a few minutes of stirring, withdraw a small drop of the solution with a glass rod and test it with a pH indicator strip. The pH should be in the 4-5 range. The combination of hydroxylamine hydrochloride and sodium acetate typically self-buffers to this pH.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Isolation: Add deionized water to the concentrated residue to precipitate the oxime product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow start Start dissolve Dissolve Ketone in Ethanol start->dissolve add_reagents Add NH₂OH·HCl and Sodium Acetate dissolve->add_reagents check_ph Verify pH is 4-5 add_reagents->check_ph reflux Heat to Reflux (2-4 hours) check_ph->reflux pH OK adjust_ph Adjust pH check_ph->adjust_ph pH out of range monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Concentrate monitor->workup Complete isolate Precipitate with H₂O & Recrystallize workup->isolate end_product Pure Oxime Product isolate->end_product adjust_ph->check_ph

Caption: Figure 2: Experimental Workflow for Oximation.

Frequently Asked Questions (FAQs)

Q1: Why is hydroxylamine hydrochloride used instead of free hydroxylamine?

A: Free hydroxylamine (NH₂OH) is less stable and can be hazardous to handle. The hydrochloride salt (NH₂OH·HCl) is a stable, crystalline solid that is easy to weigh and store.[10] Critically, its use with a weak base like sodium acetate provides an elegant, self-regulating buffer system to maintain the optimal acidic pH for the reaction.

Q2: What is the specific role of sodium acetate in this reaction?

A: Sodium acetate acts as a weak base. Its primary role is to neutralize the hydrogen chloride present in hydroxylamine hydrochloride. This reaction forms sodium chloride and, more importantly, acetic acid. The resulting mixture of acetic acid and unreacted sodium acetate creates a buffer that reliably holds the pH in the ideal 4-5 range, promoting an efficient reaction.[8][9]

Q3: Can I use a stronger base like sodium hydroxide (NaOH) instead of sodium acetate?

A: It is strongly discouraged. A strong base like NaOH would deprotonate the hydroxylamine hydrochloride and then raise the pH to a level that is too high (basic). This would prevent the necessary acid catalysis for the reaction, leading to a very slow or incomplete conversion as explained in the troubleshooting section.[5]

Q4: How does the structure of the ketone affect the reaction?

A: While pH is the primary factor, the ketone's structure does play a role. Steric hindrance around the carbonyl group can slow down the initial nucleophilic attack. Electronically, electron-withdrawing groups near the carbonyl can increase its electrophilicity and potentially speed up the reaction, while electron-donating groups can have the opposite effect. However, for a relatively unhindered ketone like 1-methylpiperidin-4-one, these effects are secondary to pH control.

References

Alternative catalysts for the synthesis of 1-Methylpiperidin-4-one oxime

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Methylpiperidin-4-one Oxime

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes, troubleshoot common experimental issues, and explore modern, efficient catalytic systems. We move beyond conventional protocols to address the need for greener, more effective, and scalable methodologies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and the rationale for exploring alternative catalysts.

Q1: What is the conventional method for synthesizing this compound?

The traditional and most straightforward synthesis involves the condensation reaction between 1-Methyl-4-piperidone and hydroxylamine or its salt, typically hydroxylamine hydrochloride.[1][2] This reaction is a classic formation of an oxime from a ketone.[3][4] The process is generally catalyzed by a base or acid. Historically, bases like pyridine were used, often requiring reflux in an alcohol solvent.[5]

Q2: Why is there a need for alternative catalysts beyond traditional methods like pyridine?

While effective, the classical approach has several drawbacks that modern synthetic chemistry aims to overcome:

  • Toxicity and Environmental Concerns: Pyridine is toxic and its use contributes to effluent pollution, which is undesirable under green chemistry principles.[5]

  • Harsh Conditions: The requirement for reflux and long reaction times can lead to the formation of byproducts and increase energy consumption.[5]

  • Low Yields: In some cases, traditional methods suffer from incomplete conversion and low product yields.[5]

  • Workup Complexity: Homogeneous catalysts like pyridine can complicate product purification.

The development of alternative catalysts is driven by the need for more sustainable, efficient, and safer processes ("Green Chemistry").[6]

Q3: What are the main classes of alternative catalysts for this synthesis?

Alternative catalysts can be broadly categorized based on their properties and reaction mechanism:

  • Heterogeneous Solid Acid/Base Catalysts: These are insoluble solids that catalyze the reaction. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner workup. Examples include metal oxides like Bismuth(III) oxide (Bi₂O₃), Zinc oxide (ZnO), and Calcium oxide (CaO).[5][7]

  • "Green" and Natural Catalysts: This category includes environmentally benign options. Some protocols utilize natural acids derived from fruit juices as catalysts. Others employ solvent-free methods, such as grinding reactants together (mechanochemistry), which significantly reduces waste.[7][8]

  • Nucleophilic Catalysts: These catalysts, such as substituted anilines (e.g., p-phenylenediamine), accelerate the reaction, particularly at neutral pH where many biomolecules are more stable.[9] They operate by forming a more reactive intermediate with the carbonyl compound, thereby increasing the rate of oxime formation.

Q4: How do I select the best alternative catalyst for my specific experimental needs?

The choice of catalyst depends on your primary objectives:

  • For "Green" Chemistry and Ease of Workup: A heterogeneous solid catalyst like Bi₂O₃ under solvent-free grinding conditions is an excellent choice.[7] It eliminates organic solvents and allows for easy catalyst recovery.

  • For Mild Conditions and Rate Enhancement at Neutral pH: If your substrate or other functional groups are sensitive to acidic or basic conditions, a nucleophilic catalyst like p-phenylenediamine is ideal. This allows the reaction to proceed efficiently at pH 7.[9]

  • For Simplicity and Cost-Effectiveness: Natural acid catalysts can be employed for a simple, low-cost approach, although yields and reaction times may vary.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

  • Potential Cause A: Incorrect pH

    • Causality: Oxime formation is a pH-sensitive, two-step process. The initial nucleophilic attack of hydroxylamine on the carbonyl carbon is favored at neutral to slightly basic pH, where hydroxylamine is a free base. However, the subsequent dehydration step to form the C=N double bond is acid-catalyzed. The optimal pH is therefore a compromise, typically weakly acidic (pH 4-5).[9] If the medium is too acidic, the hydroxylamine is fully protonated and non-nucleophilic. If it's too basic, the dehydration step is too slow.

    • Solution:

      • If using a traditional method, buffer the reaction mixture to a pH between 4 and 5.

      • Consider using a nucleophilic aniline catalyst, which has been shown to be highly effective across a pH range of 4-7, significantly enhancing the reaction rate even at neutral pH.[9]

  • Potential Cause B: Inefficient Catalyst or Conditions

    • Causality: The chosen catalyst may not be sufficiently active under your reaction conditions (temperature, solvent). Traditional methods with pyridine can be slow.[5]

    • Solution:

      • Switch to a more active catalytic system. Solvent-free grinding with a solid catalyst like Bi₂O₃ has been reported to give excellent yields in a very short time.[6][7]

      • Ensure proper activation of the catalyst. For solid catalysts, ensure they are free of moisture and have a high surface area.

      • Refer to the Catalyst Comparison Table below to select a more robust system.

Problem 2: Formation of Unwanted Byproducts

  • Potential Cause: Beckmann Rearrangement

    • Causality: The oxime product can undergo a Beckmann rearrangement to form a lactam (amide) under strongly acidic conditions and/or high temperatures.[5][7] This is a common side reaction in oxime synthesis.

    • Solution:

      • Avoid harsh conditions. Do not use strong acids (e.g., concentrated H₂SO₄) or excessively high temperatures.

      • Employ a catalyst system that operates under milder conditions. The Bi₂O₃-catalyzed grinding method proceeds at room temperature and cleanly produces the oxime with no observed Beckmann rearrangement.[7] Similarly, ZnO is effective at 80°C, while higher temperatures can induce the rearrangement.[5]

Problem 3: Difficulty in Product Purification and Catalyst Removal

  • Potential Cause: Use of a Homogeneous Catalyst

    • Causality: Homogeneous catalysts, such as pyridine or aniline, dissolve in the reaction medium, making their removal from the final product challenging and often requiring aqueous extractions or column chromatography.

    • Solution:

      • Switch to a heterogeneous catalyst. Solid catalysts like Bi₂O₃, ZnO, or KF/Alumina can be easily removed by filtration at the end of the reaction.[7]

      • This not only simplifies the workup but also allows the catalyst to be potentially recovered and reused, improving the overall process economy and sustainability.

Catalyst Performance Comparison
Catalyst SystemConditionsReaction TimeTypical YieldProsCons
Pyridine (Conventional) Reflux in EthanolSeveral hoursModerate to GoodWell-establishedToxic, long reaction times, difficult workup[5]
Bismuth(III) Oxide (Bi₂O₃) Solvent-free, grinding at RT5-15 minutesExcellent (>95%)Extremely fast, green (no solvent), easy catalyst removal, mild conditions[6][7]Requires a mortar and pestle or ball mill for grinding
Natural Acids (e.g., Citrus Juice) Aqueous medium, RT55-90 minutesGood (90-95%)Environmentally benign, low costMay introduce impurities, variable catalyst composition
p-Phenylenediamine Aqueous buffer, pH 7, RT1-2 hoursGood to ExcellentHigh reaction rates at neutral pH, mild conditions[9]Homogeneous catalyst, requires purification

Visualized Workflow and Troubleshooting

Diagram 1: Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing and solving common issues during the synthesis.

Troubleshooting cluster_yield Low Yield Solutions cluster_byproducts Byproduct Solutions cluster_purification Purification Solutions start Start Synthesis problem Problem Encountered? start->problem low_yield Low / No Yield problem->low_yield Yes byproducts Byproducts Formed (e.g., Lactam) problem->byproducts Yes purification Difficult Purification problem->purification Yes success Synthesis Successful problem->success No check_ph Check / Adjust pH to 4-5 low_yield->check_ph Cause: pH? change_cat Switch to High-Activity Catalyst (e.g., Bi₂O₃) low_yield->change_cat Cause: Inefficient Catalyst? avoid_harsh Avoid Strong Acid & High Temperature byproducts->avoid_harsh Cause: Harsh Conditions? mild_cat Use Mild Catalyst (e.g., Bi₂O₃ at RT) byproducts->mild_cat hetero_cat Use Heterogeneous Catalyst (e.g., ZnO, Bi₂O₃) purification->hetero_cat Cause: Homogeneous Catalyst? check_ph->success change_cat->success mild_cat->success hetero_cat->success Workflow start Combine Reactants & Catalyst in Mortar grind Grind at RT (10-15 min) start->grind monitor Monitor by TLC grind->monitor extract Extract with Ethyl Acetate monitor->extract filter Filter to Remove Bi₂O₃ Catalyst extract->filter wash Wash Organic Phase (NaHCO₃, Brine) filter->wash dry Dry (Na₂SO₄) & Evaporate Solvent wash->dry product Obtain Product dry->product

References

Technical Support Center: High-Purity Recrystallization of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Methylpiperidin-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity crystalline material. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for the recrystallization of this compound?

A1: Based on solubility data and common practices for piperidine derivatives, ethanol is an excellent starting point for single-solvent recrystallization of this compound.[1][2] The compound exhibits good solubility in hot ethanol and lower solubility at room temperature, which is the ideal characteristic for a recrystallization solvent.[3] Methanol is also a viable option as the target compound is known to be soluble in it.[1][3]

When selecting a solvent, the general principle is "like dissolves like." this compound is a moderately polar molecule, and thus, polar protic solvents like ethanol and methanol are effective. A good recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[4]

Q2: My compound is soluble in most common solvents at room temperature. How should I approach recrystallization?

A2: If this compound is highly soluble in a single solvent at room temperature, achieving good recovery from a single-solvent recrystallization will be difficult. In this scenario, a solvent/anti-solvent (or two-solvent) system is the recommended approach.[4]

The strategy involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (anti-solvent) in which it is sparingly soluble to induce crystallization.[4] For this compound, a potential system could be dissolving it in a minimal amount of hot ethanol (the "good" solvent) and then adding a non-polar anti-solvent like hexanes or a less polar solvent in which it is not readily soluble.

Q3: What are the most common impurities I should be trying to remove during the recrystallization of this compound?

A3: The most common impurities will likely stem from the synthesis of this compound. The typical synthesis involves the reaction of 1-Methyl-4-piperidone with hydroxylamine hydrochloride.[5][6] Therefore, potential impurities include:

  • Unreacted 1-Methyl-4-piperidone: This is a common starting material that may not have fully reacted.

  • Excess Hydroxylamine Hydrochloride: As a reagent, residual amounts may be present.

  • Side-reaction Products: Depending on the reaction conditions, minor byproducts could have formed.

  • Inorganic Salts: If a base like sodium acetate is used during the synthesis, inorganic salts can be a significant impurity.[6]

Proper recrystallization should effectively remove these impurities, as their solubility characteristics will differ from the desired product.

Solvent Selection and Properties

Choosing the right solvent system is critical for successful recrystallization. The following table provides a starting point for solvent screening for this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Ethanol 7824.5Primary choice for single-solvent recrystallization. Good solubility differential between hot and cold.[1][3]
Methanol 6532.7A good alternative to ethanol, though its lower boiling point might require more careful handling to prevent premature evaporation.[1][3]
Isopropanol 8219.9Can be effective; its higher boiling point compared to ethanol may be advantageous in some cases.
Acetonitrile 8237.5A polar aprotic solvent that can be a good option for piperidine derivatives.[1]
Water 10080.1The compound is soluble in water, which may make it less ideal for high-yield single-solvent recrystallization but potentially useful in a solvent/anti-solvent system.[3]
Ethyl Acetate 776.0A moderately polar solvent. Can be used in a solvent mixture, for example, with ethanol.[1]
Hexanes ~691.9A non-polar solvent, likely to be a poor solvent for the target compound. Excellent choice as an anti-solvent .
Dichloromethane 409.1Can be used in solvent mixtures, such as dichloromethane/methanol.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol outlines the steps for recrystallizing this compound using ethanol.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the minimum amount of hot ethanol to the flask containing the crude product until it completely dissolves with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

G cluster_protocol Single-Solvent Recrystallization Workflow A Dissolve crude product in minimal hot ethanol B Hot filtration (if necessary) A->B C Slow cooling to room temperature B->C D Cool in ice bath C->D E Vacuum filtration D->E F Wash with cold ethanol E->F G Dry under vacuum F->G

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This method is ideal when a suitable single solvent cannot be found.

Step-by-Step Methodology:

  • Solvent System Selection:

    • "Good" Solvent: A solvent in which this compound is highly soluble (e.g., ethanol, methanol).

    • "Poor" Solvent (Anti-solvent): A solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., hexanes, diethyl ether).

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Inducing Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[4]

  • Crystal Growth: If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly. This will encourage the growth of well-defined crystals.

  • Isolation and Drying: Once crystallization is complete, isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Troubleshooting Guide

Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.

  • Cause: This often happens when the melting point of the impure compound is lower than the boiling point of the solvent, or if the solution is supersaturated and cools too quickly. Piperidine derivatives are known to sometimes exhibit this behavior.[4]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider a different solvent with a lower boiling point or a solvent/anti-solvent system.

Problem 2: No Crystals Form Upon Cooling.

  • Cause:

    • Too much solvent was used, and the solution is not supersaturated.

    • The cooling process is too rapid for crystal nucleation.

    • High levels of impurities are inhibiting crystallization.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Concentrate the Solution: If the above methods fail, gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Cool to a Lower Temperature: If using an ice bath is not sufficient, a dry ice/acetone bath could be used, provided the solvent will not freeze.

Problem 3: Low Yield of Purified Product.

  • Cause:

    • Using too much solvent during the dissolution step.

    • Premature crystallization during hot filtration.

    • Washing the final crystals with too much cold solvent.

    • The compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to dissolve the crude product.

    • Prevent Premature Crystallization: Ensure the filtration apparatus is pre-warmed before hot filtration.

    • Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover from Filtrate: If a significant amount of product remains in the mother liquor, it can be recovered by evaporating some of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure.

G cluster_troubleshooting Recrystallization Troubleshooting Start Recrystallization Issue? OilingOut Oiling Out Occurs? Start->OilingOut Check for NoCrystals No Crystals Form? OilingOut->NoCrystals No Sol_Oiling Reheat, add more solvent, cool slowly. OilingOut->Sol_Oiling Yes LowYield Low Yield? NoCrystals->LowYield No Sol_NoCrystals Scratch flask, add seed crystal, or concentrate solution. NoCrystals->Sol_NoCrystals Yes Sol_LowYield Use minimal solvent, pre-warm funnel, wash with less cold solvent. LowYield->Sol_LowYield Yes End Successful Recrystallization LowYield->End No Sol_Oiling->End Sol_NoCrystals->End Sol_LowYield->End

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Characterization of Impurities in 1-Methylpiperidin-4-one Oxime Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of impurities in 1-Methylpiperidin-4-one oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this compound. The information herein is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of impurity profiling.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of this compound and its potential impurities.

Q1: What are the most probable impurities in a this compound sample?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A common method for its preparation is the oximation of 1-Methyl-4-piperidone with hydroxylamine.[1] Potential impurities can therefore be categorized as:

  • Starting Materials: Unreacted 1-Methyl-4-piperidone is a primary potential impurity.

  • Reagents: Residual hydroxylamine may be present.

  • By-products: Side reactions can lead to the formation of various by-products. The specific nature of these depends on the reaction conditions.

  • Degradation Products: The stability of the oxime can be influenced by factors like pH, temperature, and light, leading to the formation of degradation products.[2][3][4][5][6]

Q2: What is the recommended storage condition for this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store the compound, particularly its hydrochloride salt, in a refrigerator at 2-8°C.[7] The container should be tightly sealed to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity characterization. The most commonly employed and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV or Mass Spectrometric (MS) detection is a powerful tool for separating and quantifying impurities.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities once they are isolated.[12][13][14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurities.

The choice of technique will depend on the nature of the suspected impurities and the analytical objective (detection, quantification, or identification).[16][17]

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[2][3][4][5][6] A typical forced degradation study involves subjecting the this compound sample to various stress conditions:

  • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Heat the solid sample in an oven.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light.

The extent of degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the analysis of this compound samples.

HPLC Method Development and Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the main component or impurities.

Causality:

  • Tailing peaks are often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing. They can also result from column overload or a mismatch between the sample solvent and the mobile phase.

  • Fronting peaks are typically a sign of column overload.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For a basic compound like this compound, increasing the pH of the mobile phase can suppress the ionization of silanol groups. Alternatively, adding a competing base (e.g., triethylamine) to the mobile phase can mask the silanol groups.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase (e.g., Newcrom R1) to minimize silanol interactions.[8][9]

  • Optimize Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

  • Reduce Sample Concentration: If column overload is suspected, dilute the sample and reinject.

Issue 2: Co-elution of impurities with the main peak or with each other.

Causality: The chromatographic conditions are not optimized to provide sufficient resolution between all components in the sample.

Troubleshooting Steps:

  • Modify Mobile Phase Composition:

    • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the separation of peaks with different polarities.

    • Organic Modifier: Change the organic modifier (e.g., from acetonitrile to methanol, or vice versa) as this can alter the selectivity of the separation.

  • Change Column Stationary Phase: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

Experimental Protocol: Generic RP-HPLC Method
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Note: For MS compatibility, replace phosphoric acid with formic acid.[8][9]

GC-MS Analysis Troubleshooting

Issue: The this compound peak is not observed or is very broad.

Causality: Oximes can be thermally labile and may degrade in the high temperatures of the GC inlet and column. The polar nature of the oxime can also lead to poor peak shape due to interactions with the stationary phase.

Troubleshooting Steps:

  • Derivatization: Convert the polar oxime to a more volatile and thermally stable derivative. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.

  • Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization of the analyte to reduce thermal degradation.

  • Use a Suitable Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. Ensure the column is well-conditioned.

  • Pulsed Splitless Injection: This technique can help to rapidly transfer the analyte onto the column, minimizing the time spent in the hot inlet.

Workflow for Impurity Identification by GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Derivatization Derivatization (Optional) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectra Mass Spectra of Impurities TIC->Mass_Spectra Library_Search Library Search (e.g., NIST) Mass_Spectra->Library_Search Structure_Elucidation Structure Elucidation Library_Search->Structure_Elucidation

Caption: Workflow for impurity identification using GC-MS.

NMR for Structural Elucidation

Issue: Difficulty in assigning signals in the NMR spectrum of an isolated impurity.

Causality: The complexity of the spectrum, overlapping signals, or the presence of stereoisomers can make spectral interpretation challenging.

Troubleshooting Steps:

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is particularly useful for stereochemical assignments.[14]

  • Comparison with Starting Materials: Acquire NMR spectra of the starting materials and reagents to identify any signals corresponding to these known compounds.

  • Use of Deuterated Solvents: If exchangeable protons (e.g., -OH, -NH) are present, adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will cause the signals from these protons to disappear, aiding in their identification.

Logical Flow for Structure Elucidation

NMR_Logic Isolated_Impurity Isolated Impurity OneD_NMR 1H & 13C NMR Isolated_Impurity->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Structure_Hypothesis Propose Structure TwoD_NMR->Structure_Hypothesis Confirmation Confirm Structure (e.g., High-Res MS) Structure_Hypothesis->Confirmation

Caption: Logical process for impurity structure elucidation.

Section 3: Data Interpretation

Table 1: Potential Impurities and their Characterization Data
Impurity NameStructureExpected m/z [M+H]⁺Key ¹H NMR Signals (δ, ppm)
1-Methyl-4-piperidone1-Methyl-4-piperidone structure114.09~2.7 (t, 4H), ~2.4 (t, 4H), ~2.3 (s, 3H)
This compound DimerDimer structure255.21Complex multiplet regions
HydroxylamineNH₂OH34.02Broad singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

This technical guide provides a foundational framework for addressing the challenges associated with the characterization of impurities in this compound. For further assistance, please consult the referenced literature.

References

Stability issues of 1-Methylpiperidin-4-one oxime under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methylpiperidin-4-one Oxime

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Stability Issues & Degradation

This section addresses specific problems that may arise during the handling, storage, and use of this compound in various experimental conditions.

Issue 1: Unexpected Product Formation in Acidic Media

Q: I'm running a reaction with this compound under acidic conditions (e.g., using HCl or H₂SO₄) and observing the formation of an unexpected amide or lactam. What is happening and how can I prevent it?

A: The phenomenon you are observing is likely the Beckmann rearrangement , a classic acid-catalyzed reaction of oximes.[1][2] In this reaction, the oxime is converted into an amide or, in the case of a cyclic oxime like this compound, a lactam.

Causality & Mechanism:

  • Protonation: The first step involves the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group into a much better leaving group (H₂O).[3]

  • Rearrangement: The bond anti-periplanar (opposite) to the leaving group migrates to the nitrogen atom in a concerted step, displacing water.[4] This[5][6]-shift results in the formation of a nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is then attacked by water, and after a proton transfer, it tautomerizes to form the stable lactam product, 1-methyl-azepan-4-one.

Troubleshooting & Prevention:

  • pH Control: If the Beckmann rearrangement is undesirable, maintain a less acidic environment. While oximes can hydrolyze in acidic conditions, the rearrangement is particularly favored in strong, concentrated acids like sulfuric acid or phosphorus pentachloride.[1] Consider using a buffered system if your reaction chemistry allows.

  • Temperature Management: The Beckmann rearrangement is often promoted by heat.[3] Running your reaction at a lower temperature can help minimize this side reaction.

  • Alternative Catalysts: If acidic conditions are required for other parts of your synthesis, explore alternative Lewis acids that may be less prone to inducing the rearrangement, although many Lewis acids are also known to catalyze this reaction.[4]

Issue 2: Degradation and Loss of Starting Material Under Aqueous Acidic or Basic Conditions

Q: I've noticed a significant loss of my this compound starting material when working in aqueous acidic or basic solutions, even at room temperature. What degradation process is occurring?

A: The primary degradation pathway for oximes in aqueous media is hydrolysis , which reverts the oxime back to the corresponding ketone (1-Methylpiperidin-4-one) and hydroxylamine.[5] This reaction is catalyzed by both acids and bases.

Causality & Mechanism:

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the nitrogen atom of the oxime is protonated, making the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water.[6][7] This leads to a tetrahedral intermediate that subsequently eliminates hydroxylamine to yield the ketone.

  • Base-Catalyzed Hydrolysis: While generally slower than acid-catalyzed hydrolysis, basic conditions can also promote the breakdown of the oxime. The mechanism is more complex and may involve direct attack of a hydroxide ion.

It's important to note that oximes are generally more resistant to hydrolysis than other imine derivatives like hydrazones.[5][7] However, over extended periods or under harsh pH conditions, degradation will be significant.

Troubleshooting & Prevention:

  • pH Optimization: The stability of oximes is pH-dependent. If possible, conduct your reaction closer to a neutral pH to minimize both acid and base-catalyzed hydrolysis.

  • Non-Aqueous Solvents: If your experimental design permits, using a non-aqueous solvent will prevent hydrolysis.

  • Reaction Time and Temperature: Minimize reaction times and maintain the lowest possible temperature to slow the rate of hydrolysis.

  • Monitoring: Use techniques like TLC, LC-MS, or GC-MS to monitor the progress of your reaction and check for the appearance of 1-Methylpiperidin-4-one, a key indicator of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: Based on the known reactivity of oximes, the primary degradation products under different stress conditions are:

  • Acidic Hydrolysis: 1-Methylpiperidin-4-one and hydroxylamine.[5]

  • Strong Acid (Beckmann Rearrangement): 1-methyl-azepan-4-one (a lactam).[1]

  • Basic Hydrolysis: 1-Methylpiperidin-4-one and hydroxylamine.

  • Oxidative Stress (e.g., H₂O₂): Potential for N-oxide formation on the piperidine nitrogen or other oxidative cleavage products.

  • Photolytic Stress: Decomposition pathways can be complex and may involve radical mechanisms.

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place, away from strong acids and oxidizing agents.[8] Many suppliers recommend refrigeration (2-8°C).[9] The container should be tightly sealed to protect it from moisture and air.

Q3: Can I use this compound in reactions that require a strong base?

A3: Caution is advised. While the primary concern is often acid-catalyzed rearrangement, strong bases can deprotonate the oxime hydroxyl group, forming an oximate. This can alter its reactivity and potentially lead to undesired side reactions or degradation, although this is generally less of a stability issue than hydrolysis or rearrangement.

Q4: Are there any analytical techniques you recommend for monitoring the stability of this compound?

A4: Yes, several techniques are suitable:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is excellent for separating the oxime from its potential degradants like the ketone (1-Methylpiperidin-4-one) and the lactam (1-methyl-azepan-4-one).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and identify the structure of any major degradation products that can be isolated.[10]

Visualizing Degradation Pathways

The following diagram illustrates the two major degradation pathways for this compound under acidic conditions.

StabilityPathways cluster_legend Oxime 1-Methylpiperidin-4-one Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H⁺ Ketone 1-Methylpiperidin-4-one (Hydrolysis Product) ProtonatedOxime->Ketone + H₂O (Hydrolysis) Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Rearrangement - H₂O Lactam 1-Methyl-azepan-4-one (Rearrangement Product) Nitrilium->Lactam + H₂O key1 Starting Material key2 Hydrolysis Product key3 Rearrangement Product

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Methylpiperidin-4-one Oxime by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of robust and reproducible research. 1-Methylpiperidin-4-one oxime, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield and impurity profile of subsequent reactions, ultimately affecting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this critical intermediate, offering field-proven insights and detailed experimental protocols.

The Critical Role of Purity in Synthesis

This compound is typically synthesized from 1-methyl-4-piperidone and a hydroxylamine salt.[1][2][3] Potential impurities in the final product can include unreacted starting materials, byproducts from side reactions, and degradation products. Ensuring a high-purity starting material is essential for controlling the formation of unwanted byproducts in downstream synthetic steps.[4]

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach

Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for the purity analysis of a broad range of pharmaceutical compounds, including polar, non-volatile substances like this compound.[5] The method's versatility, robustness, and ability to separate a wide array of analytes make it a preferred choice in many quality control laboratories.

The Causality Behind the HPLC Method Design

The selection of an appropriate HPLC method is a meticulous process driven by the physicochemical properties of the analyte. For this compound, a polar compound, a reverse-phase C18 column is an excellent choice for the stationary phase. The mobile phase, typically a mixture of a polar organic solvent like acetonitrile and an aqueous buffer, is optimized to achieve efficient separation of the main compound from its potential impurities. The addition of an acid modifier, such as formic or phosphoric acid, to the mobile phase helps to improve peak shape and reproducibility for basic compounds like piperidine derivatives by minimizing interactions with residual silanol groups on the silica-based stationary phase.[6][7]

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the purity analysis of this compound by HPLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh This compound sample B Dissolve in a suitable diluent (e.g., Mobile Phase) A->B C Filter through a 0.45 µm syringe filter B->C D Inject sample onto the HPLC system C->D E Separation on a C18 column with an isocratic mobile phase D->E F UV Detection E->F G Integrate peaks in the chromatogram F->G H Calculate purity based on the area percent of the main peak G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

Detailed Step-by-Step HPLC Protocol

This protocol is a robust starting point for the purity analysis of this compound. Method validation according to ICH guidelines is essential before implementation in a regulated environment.[8]

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (20:80 v/v).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and prepare as described for the standard.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • Analysis: Inject the sample solution in duplicate and record the chromatograms.

  • Calculation: Calculate the purity of the sample by the area normalization method.

A Comparative Look: HPLC vs. GC-MS

While HPLC is a powerful tool, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for volatile and thermally stable compounds.[5] A critical consideration for GC analysis is the thermal stability of the analyte in the heated injector port.[9][10] For some piperidine derivatives, thermal degradation can occur, potentially leading to inaccurate results.[9]

Logical Framework for Method Selection

The choice between HPLC and GC-MS hinges on a logical evaluation of the analyte's properties and the analytical requirements. The following diagram outlines the decision-making process.

Method_Selection Analyte This compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC HPLC is the preferred method Volatility->HPLC No GC_MS GC-MS is a viable alternative Thermal_Stability->GC_MS Yes Derivatization Consider derivatization for GC-MS Thermal_Stability->Derivatization No Derivatization->GC_MS

Caption: Decision tree for selecting an analytical method for this compound.

Performance Comparison: HPLC vs. GC-MS

The following table provides a comparative summary of the two techniques for the purity analysis of this compound.

ParameterHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.[5]Suitable for volatile and thermally stable compounds.[5]
Specificity Good, based on retention time. Can be enhanced with a diode array detector (DAD) or mass spectrometer (MS).Excellent, provides mass spectral data for peak identification and confirmation.[11]
Sensitivity (LOD/LOQ) Generally in the low ng range.[12][13]Can achieve pg to fg sensitivity, especially with selected ion monitoring (SIM).[14]
Sample Preparation Simple dissolution and filtration.May require derivatization to improve volatility and thermal stability.[15]
Potential Issues Matrix effects, peak tailing for basic compounds.Thermal degradation of the analyte in the injector.[9][10]
Typical Run Time 10-30 minutes.15-45 minutes.

Conclusion: HPLC as the Method of Choice

For the routine purity analysis of this compound, a well-developed and validated reverse-phase HPLC method stands out as the more robust and reliable choice. Its applicability to non-volatile compounds, straightforward sample preparation, and proven performance in pharmaceutical analysis make it the preferred technique. While GC-MS offers superior specificity and sensitivity, the potential for thermal degradation of the analyte introduces a significant risk of generating inaccurate results. For investigational purposes, such as impurity identification, GC-MS can be a powerful complementary tool, provided that the thermal stability of this compound is thoroughly evaluated or an appropriate derivatization procedure is employed.

References

A Senior Application Scientist's Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Direct Injection vs. Silyl Derivatization

For researchers and professionals in drug development and chemical synthesis, the accurate analysis of reactive intermediates is paramount. 1-Methylpiperidin-4-one oxime, a key building block in the synthesis of various nitrogen-containing compounds and potential pharmaceuticals, presents a unique analytical challenge due to its chemical structure.[1][2] This guide provides an in-depth, experience-driven comparison of analytical strategies for this compound by Gas Chromatography-Mass Spectrometry (GC-MS), focusing on the critical choice between direct analysis and derivatization. We will explore the underlying chemical principles, provide validated experimental protocols, and compare the expected performance to alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

The Analytical Challenge: Understanding the Analyte

This compound (MW: 128.17 g/mol ) is a polar molecule containing two key functional groups that complicate GC analysis:[2][3]

  • A Basic Piperidine Nitrogen: The tertiary amine in the piperidine ring is a strong hydrogen bond acceptor and can interact with active sites (silanol groups) on standard silica-based GC columns, leading to significant peak tailing.

  • A Polar Oxime Group (-N-OH): The hydroxyl group of the oxime is acidic and highly polar, contributing to poor volatility and a high propensity for hydrogen bonding. This can cause poor peak shape and thermal degradation in the hot GC injector.

Direct injection of such a compound is often fraught with issues of low sensitivity, poor reproducibility, and inaccurate quantification. To overcome these obstacles, chemical derivatization is the cornerstone of a robust GC-MS method.

Methodological Comparison: Direct Analysis vs. Silyl Derivatization

The choice of sample preparation is the most critical factor in the successful GC-MS analysis of this compound. Below, we compare a direct injection approach with a method employing trimethylsilyl (TMS) derivatization.

Alternative 1: Direct GC-MS Analysis (Not Recommended)

A direct injection approach would involve dissolving the analyte in a suitable solvent and injecting it directly into the GC-MS.

Expected Outcome & Scientific Rationale: This method is simple but fundamentally flawed for this analyte. The polar oxime and basic nitrogen functionalities would lead to strong interactions with the stationary phase, resulting in a broad, tailing chromatographic peak. This poor peak shape severely compromises both resolution and sensitivity, making accurate quantification nearly impossible. Furthermore, the thermal liability of the oxime group raises the risk of degradation or rearrangement at high injector temperatures, compromising the integrity of the analysis.

Alternative 2: GC-MS Analysis via Trimethylsilylation (Recommended)

This strategy involves a chemical reaction to convert the polar N-OH group into a nonpolar, volatile O-Si(CH₃)₃ (O-TMS) ether. This is a standard and highly effective technique for compounds containing active hydrogens, such as alcohols, amines, and oximes.[4]

Scientific Rationale: By replacing the active proton of the oxime's hydroxyl group with a bulky, nonpolar trimethylsilyl group, we achieve two critical improvements:

  • Increased Volatility: The resulting TMS ether has a significantly higher vapor pressure, allowing it to travel through the GC column at lower temperatures without degradation.[5]

  • Reduced Polarity: The derivatization eliminates the capacity for hydrogen bonding, preventing interactions with the GC column. This results in a sharp, symmetrical peak, which is essential for high-resolution separation and accurate quantification.[6][7]

The workflow for this superior approach is outlined below.

GcMsWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Solvent Sample->Dissolve Derivatize 3. Add Silylating Reagent & Heat Dissolve->Derivatize Inject 4. Inject into GC-MS Derivatize->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Mass Spectrometric Detection Separate->Detect Integrate 7. Peak Integration Detect->Integrate Quantify 8. Quantification via Calibration Integrate->Quantify

Caption: Recommended workflow for GC-MS analysis via derivatization.

Experimental Protocols & Data

Protocol 1: TMS Derivatization of this compound

This protocol is designed to be self-validating by ensuring a complete reaction, leading to a single, sharp chromatographic peak for the derivatized analyte.

Reagents & Materials:

  • This compound sample

  • Pyridine (anhydrous, as catalyst and solvent)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC Vials (2 mL) with screw caps and septa

  • Heating block or oven set to 70°C

  • Micropipettes

Step-by-Step Procedure:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

  • Add 200 µL of anhydrous pyridine to dissolve the sample completely.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to drive the reaction to completion.

  • Securely cap the vial and vortex for 10 seconds.

  • Place the vial in a heating block at 70°C for 30 minutes to ensure the derivatization reaction is complete.

  • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

DerivatizationReaction cluster_reactants Reactants cluster_products Products Analyte This compound (C₆H₁₂N₂O) Product TMS-Derivatized Analyte (Volatile & Nonpolar) Analyte->Product + Reagent BSTFA (Bis(trimethylsilyl)trifluoroacetamide) Reagent->Product Byproduct Byproducts

Caption: Silylation reaction converting the polar analyte to a volatile derivative.

Protocol 2: Optimized GC-MS Parameters

Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD).

Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is robust and ideal for general-purpose analysis of derivatized compounds.
Injector Split/Splitless, 250°CSplit mode (e.g., 20:1) is used to prevent column overloading. 250°C ensures rapid volatilization of the TMS derivative without causing degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Oven Program 100°C (hold 1 min), ramp to 280°C @ 15°C/min, hold 5 minAn initial temperature of 100°C is suitable for the derivatized analyte. The ramp rate provides good separation from solvent and byproduct peaks.
MS Source Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp 230°CStandard temperature to maintain cleanliness and performance.
Quadrupole Temp 150°CStandard temperature for stable mass filtering.
Ionization Energy 70 eVThe industry standard for generating characteristic and library-comparable mass spectra.
Mass Scan Range 40 - 500 m/zCovers the molecular weight of the derivative (200.17 g/mol ) and its key fragments.

Performance Comparison and Alternative Methodologies

The derivatization approach provides a significant performance enhancement over direct analysis. A comparison with LC-MS, a common alternative for polar compounds, is also warranted.

Table 1: Comparison of Analytical Approaches
Performance Metric Direct GC-MS GC-MS with TMS Derivatization LC-MS/MS
Peak Shape Poor (severe tailing)Excellent (symmetrical)Good to Excellent
Sensitivity LowHighVery High
Reproducibility PoorExcellentExcellent
Throughput HighModerate (derivatization step)High
Sample Prep MinimalRequired (approx. 45 min)Minimal (dilute and shoot)
Robustness Poor (column contamination)High (protects the column)High
Cost per Sample LowLow-ModerateModerate-High
Insights on LC-MS as an Alternative

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful alternative that circumvents the need for derivatization.

  • Principle: The analyte is separated in the liquid phase (typically reversed-phase chromatography) and ionized using a soft technique like Electrospray Ionization (ESI).[8]

  • Advantages: Excellent for polar and thermally unstable compounds. It avoids the extra sample preparation step of derivatization and generally offers superior sensitivity.

  • Considerations: The instrumentation is typically more expensive, and method development can be more complex, involving mobile phase optimization. For routine quality control where a GC-MS is already established, the derivatization method remains a highly viable and cost-effective option.

Expected Mass Spectrum and Fragmentation

The derivatized analyte, 1-methyl-4-(trimethylsilyloxyimino)piperidine, has a molecular weight of 200.17 g/mol . Under 70 eV EI conditions, a characteristic fragmentation pattern is expected, which is crucial for positive identification.

Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺): A peak at m/z 200 should be visible, confirming the molecular weight.

  • Loss of Methyl Group (M-15): A prominent peak at m/z 185, resulting from the loss of a -CH₃ radical from a TMS group or the N-methyl group. This is a very common fragmentation for silylated compounds.

  • Alpha-Cleavage: The piperidine ring is prone to α-cleavage next to the nitrogen atom.[8][9] This would lead to characteristic ring-opening fragments.

  • TMS-related Ions: Strong signals at m/z 73 [Si(CH₃)₃]⁺ and 75 [(HO)=Si(CH₃)₂]⁺ are diagnostic for TMS-derivatized compounds.

This predictable fragmentation provides a high degree of confidence in the identification of the analyte.

Conclusion for the Practicing Scientist

For the routine, reliable, and quantitative analysis of this compound, GC-MS with trimethylsilyl derivatization is the superior and recommended methodology. While direct injection is simpler, it fails to meet the standards of scientific integrity due to poor chromatography and potential for thermal degradation. The derivatization protocol, though adding a step to sample preparation, is a robust and validated system that yields sharp, symmetrical peaks, enabling high sensitivity and excellent reproducibility. While LC-MS/MS stands as a powerful alternative, the described GC-MS method offers a cost-effective and highly reliable solution for laboratories equipped for gas chromatography.

References

Structural Elucidation of 1-Methylpiperidin-4-one Oxime: A Comparative Guide to Spectroscopic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. 1-Methylpiperidin-4-one oxime, a key building block in the synthesis of various pharmaceutical agents, requires precise characterization to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of spectroscopic methods for the structural confirmation of this compound, with a primary focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed methodologies, and compare the insights gained from NMR with those from alternative techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS).

The Imperative of Structural Verification

The transformation of a ketone to an oxime introduces a new stereocenter at the C=N bond, potentially leading to E and Z isomers. The biological activity and physicochemical properties of subsequent derivatives can be significantly influenced by the specific isomer formed. Therefore, a robust analytical workflow is essential to not only confirm the successful conversion of the keto group to the oxime but also to determine the stereochemical outcome of the reaction. NMR spectroscopy, with its ability to probe the local chemical environment of individual protons and carbons, stands as the preeminent technique for this purpose.

Core Analytical Strategy: Unraveling the Structure with ¹H and ¹³C NMR

NMR spectroscopy provides a detailed atomic-level map of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, we can piece together the molecular structure with a high degree of confidence.

Expected ¹H NMR Spectral Features of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the N-methyl group and the protons on the piperidine ring. The presence of the oxime functionality at C4 breaks the symmetry of the piperidine ring that is present in the starting material, 1-Methylpiperidin-4-one. This results in more complex splitting patterns for the ring protons.

Based on the analysis of related piperidin-4-one oxime structures, we can predict the following spectral characteristics:

  • N-Methyl Protons (H6): A singlet peak is expected for the three protons of the N-methyl group. Its chemical shift will be influenced by the nitrogen atom.

  • Piperidine Ring Protons (H2, H3, H5): The protons on the carbons adjacent to the nitrogen (C2) and the oxime group (C3 and C5) will appear as multiplets. Due to the chair conformation of the piperidine ring, these protons will exist in axial and equatorial environments, leading to distinct chemical shifts and coupling patterns. The protons at C2 and C5 are adjacent to a stereocenter (C4), making them diastereotopic and thus chemically non-equivalent, further complicating the spectrum.

  • Oxime Proton (-NOH): A broad singlet is expected for the hydroxyl proton of the oxime group. Its chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

dot graph "" { graph [rankdir=LR, layout=neato, splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

} caption: "Key Proton Environments in this compound"

Expected ¹³C NMR Spectral Features of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature. For this compound, the following signals are anticipated:

  • Oxime Carbon (C4): The carbon of the C=NOH group will appear significantly downfield, typically in the range of 150-160 ppm. This is a key indicator of the successful oximation reaction.

  • Piperidine Ring Carbons (C2, C3, C5): The carbons of the piperidine ring will resonate at distinct chemical shifts. The carbons adjacent to the nitrogen (C2) will be influenced by the electronegativity of the nitrogen atom. The carbons C3 and C5 will also have distinct chemical shifts due to their proximity to the oxime group.

  • N-Methyl Carbon (C6): The carbon of the N-methyl group will appear as a single peak in the aliphatic region of the spectrum.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
N-CH₃ (C6)~2.3 (s, 3H)~46
-CH₂-N (C2)~2.5-2.7 (m, 4H)~55
-CH₂-C=N (C3, C5)~2.2-2.4 (m, 4H)~30-35
C=NOH (C4)-~155
N-OH~10-12 (br s, 1H)-

Note: These are predicted chemical shifts based on analogous structures and may vary depending on the solvent and other experimental conditions.

A Comparative Look: Alternative Structural Confirmation Techniques

While NMR is the gold standard for detailed structural elucidation, other spectroscopic techniques provide valuable and often complementary information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. In the context of this compound, FTIR is particularly useful for confirming the conversion of the ketone starting material.

  • Key Diagnostic Peaks:

    • Disappearance of C=O stretch: The strong carbonyl (C=O) stretching vibration of the starting ketone (typically around 1715 cm⁻¹) should be absent in the product spectrum.

    • Appearance of C=N stretch: A medium intensity peak corresponding to the C=N stretch of the oxime should appear in the region of 1640-1690 cm⁻¹.

    • Appearance of O-H stretch: A broad absorption band in the range of 3150-3650 cm⁻¹ indicates the presence of the hydroxyl (-OH) group of the oxime.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₆H₁₂N₂O, MW = 128.17 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can provide clues about the structure. For example, the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion is a characteristic fragmentation pathway for oximes.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed structural connectivity, stereochemistry, number of unique protons and carbons.Unambiguous structure determination, isomeric differentiation.Requires larger sample amounts, longer acquisition times.
FTIR Presence of functional groups.Rapid, sensitive to functional group changes.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, confirmation of molecular formula.Does not provide detailed structural connectivity, isomeric differentiation can be challenging.

Experimental Protocols

Synthesis of this compound[1]

dot graph "" { graph [rankdir=LR, layout=neato, splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

} caption: "Workflow for the Synthesis of this compound"

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-Methylpiperidin-4-one (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydroxylamine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and stir overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in methanol and then evaporate the solvent again. Wash the resulting solid with chloroform, filter, and dry to obtain this compound as a white solid.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. A proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Conclusion

The structural confirmation of this compound is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. These techniques provide an unparalleled level of detail regarding the molecular framework and stereochemistry. While FTIR and mass spectrometry serve as excellent complementary methods for confirming the presence of key functional groups and the molecular weight, respectively, they lack the comprehensive structural elucidation power of NMR. By employing the integrated analytical approach outlined in this guide, researchers can ensure the identity and purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and paving the way for successful drug discovery and development endeavors.

A Comparative Guide to the Synthetic Routes of 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 1-Methylpiperidin-4-one Oxime in Medicinal Chemistry

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring a piperidine ring, is a common scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. The oxime functionality serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. Consequently, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers and professionals in drug development.

This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and supporting data to inform methodological choices in a laboratory setting.

Route 1: Direct Oximation with Free Hydroxylamine

This route represents a straightforward and high-yielding approach, employing the direct reaction of 1-Methyl-4-piperidone with a solution of free hydroxylamine. The absence of acidic catalysts or the need for a separate base to neutralize a hydroxylamine salt simplifies the reaction setup and workup.

Reaction Mechanism

The reaction proceeds via the classical mechanism for oxime formation. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-Methyl-4-piperidone. This is followed by a series of proton transfers, leading to a carbinolamine intermediate. Subsequent dehydration of this intermediate yields the final oxime product.[1][2] The reaction is typically driven to completion by removing water, often by the choice of solvent or through azeotropic distillation, although in this specific protocol, the reaction is driven by refluxing overnight.

Route_1_Mechanism ketone 1-Methyl-4-piperidone intermediate Carbinolamine Intermediate ketone->intermediate Nucleophilic Attack hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate oxime This compound intermediate->oxime Dehydration (-H2O)

Caption: General reaction mechanism for Route 1.

Experimental Protocol

A detailed experimental procedure for this route is provided in a patent by Samumed, LLC.[3]

  • To a solution of 1-Methylpiperidin-4-one (5.066 g, 44.77 mmol, 1 eq) in ethanol (45 mL), add hydroxylamine (3.422 g, 49.25 mmol, 1.1 eq).

  • Stir the reaction mixture at reflux overnight.

  • Evaporate the solvent under vacuum.

  • Dissolve the residue in 7N ammonia in methanol (20 mL).

  • Evaporate the solvent again under vacuum.

  • Wash the resulting residue with chloroform.

  • Filter and dry the solid to yield this compound as a white solid.

Performance Data
ParameterValueReference
Yield90.1%[3]
PurityNot explicitly stated, but characterized by ESIMS[3]
Reaction TimeOvernight[3]
TemperatureReflux[3]

Route 2: Oximation with Hydroxylamine Hydrochloride and a Base

This is a classic and widely employed method for the synthesis of oximes.[4] It utilizes the more stable salt form of hydroxylamine, hydroxylamine hydrochloride, and requires a base to liberate the free hydroxylamine in situ. Common bases for this transformation include pyridine, sodium acetate, or potassium carbonate.[5][6][7] This route offers flexibility in the choice of base and solvent, allowing for optimization based on the specific substrate and desired reaction conditions.

Reaction Mechanism

The mechanism is fundamentally the same as in Route 1, with the initial step being the deprotonation of hydroxylamine hydrochloride by the base to generate free hydroxylamine, which then acts as the nucleophile. The choice of base can influence the reaction rate and equilibrium. A stronger base will generate a higher concentration of free hydroxylamine at any given time.

Route_2_Mechanism cluster_0 In situ generation of Hydroxylamine hydroxylamine_hcl Hydroxylamine HCl (NH2OH·HCl) free_hydroxylamine Hydroxylamine (NH2OH) hydroxylamine_hcl->free_hydroxylamine base Base (e.g., Pyridine) base->free_hydroxylamine intermediate Carbinolamine Intermediate free_hydroxylamine->intermediate ketone 1-Methyl-4-piperidone ketone->intermediate Nucleophilic Attack oxime This compound intermediate->oxime Dehydration (-H2O)

Caption: General reaction mechanism for Route 2.

Experimental Protocol

The following is a representative protocol adapted from general procedures for the oximation of ketones using hydroxylamine hydrochloride.[7]

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve 1-Methyl-4-piperidone (10.0 g, 88.4 mmol) in pyridine (44 mL).

  • Add hydroxylamine hydrochloride (6.44 g, 92.8 mmol, 1.05 eq) to the solution.

  • Stir the reaction mixture at 50 °C for approximately 20-30 minutes, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the pyridine under reduced pressure on a rotary evaporator.

  • To the residue, add ethyl acetate (250 mL) and 1 M aqueous HCl (45 mL).

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Performance Data
ParameterValueReference
YieldTypically high (estimated 85-95% based on similar reactions)[7]
PurityGenerally good, may require recrystallization[7]
Reaction Time20-30 minutes[7]
Temperature50 °C[7]

Comparative Analysis

FeatureRoute 1: Direct Oximation with Free HydroxylamineRoute 2: Oximation with Hydroxylamine Hydrochloride and a Base
Reagents 1-Methyl-4-piperidone, Hydroxylamine, Ethanol, 7N NH3 in Methanol, Chloroform1-Methyl-4-piperidone, Hydroxylamine Hydrochloride, Pyridine, Ethyl Acetate, 1M HCl, Brine
Yield Reported at 90.1%[3]Typically high, estimated at 85-95%
Reaction Time Longer (overnight)Shorter (20-30 minutes)
Temperature Higher (Reflux)Milder (50 °C)
Simplicity Simpler reaction setup, fewer reagents in the main reaction step.Requires a base and subsequent acid wash during workup.
Cost & Availability Hydroxylamine solution may be less stable and potentially more expensive than the hydrochloride salt.Hydroxylamine hydrochloride is a stable, common, and inexpensive laboratory reagent.
Workup Involves multiple solvent evaporations and a wash.Involves a liquid-liquid extraction and wash.
Scalability The longer reaction time might be a consideration for large-scale production.The shorter reaction time and milder conditions are advantageous for scalability.

Expert Insights and Recommendations

Both synthetic routes are effective for the preparation of this compound. The choice between them will largely depend on the specific needs and constraints of the laboratory or production facility.

  • For rapid, small-scale synthesis and methods development, Route 2 is highly advantageous due to its significantly shorter reaction time and milder temperature conditions. The use of readily available and stable hydroxylamine hydrochloride is also a practical benefit.

  • For larger-scale synthesis where overnight reactions are feasible and minimizing the number of reagents in the primary reaction is a priority, Route 1 offers a high-yielding alternative. The workup, although involving multiple steps, is straightforward.

It is also important to consider the synthesis of the starting material, 1-Methyl-4-piperidone . Several methods for its preparation have been reported, including a double Michael reaction followed by a Dieckmann cyclization, or the ring-closing of 1,5-dichloro-3-pentanone with methylamine.[8] A specific method with a reported yield of 91.7% involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine, followed by hydrolysis and decarboxylation.[9] The efficiency of the overall synthetic pathway to the oxime will also depend on the chosen route for preparing this key precursor.

Conclusion

The synthesis of this compound can be reliably achieved through at least two distinct and efficient methods. A thorough understanding of the experimental parameters, reaction kinetics, and practical considerations of each route, as outlined in this guide, will empower researchers to make informed decisions that best suit their synthetic objectives. Both routes provide a solid foundation for accessing this valuable intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

The Unassuming Core vs. Its Bioactive Progeny: A Comparative Guide to the Biological Activity of Piperidone Oximes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidone Oxime Scaffold - A Framework for Pharmacological Diversity

In the vast landscape of medicinal chemistry, the piperidin-4-one nucleus stands out as a privileged scaffold—a foundational structure upon which a multitude of pharmacologically active agents have been built.[1][2][3] Its conversion to the corresponding oxime introduces a new dimension of chemical reactivity and potential for biological interaction. The oxime functional group (C=N-OH) is not merely a passive modification; it is a versatile chemical entity known to impart a range of biological effects, from antimicrobial and anticancer to potent acetylcholinesterase (AChE) reactivation.[4][5][6]

This guide delves into the fascinating world of piperidone oximes, centered around the simplest member of this family: 1-Methylpiperidin-4-one oxime . While this core molecule is primarily recognized as a valuable synthetic intermediate, it serves as an ideal reference point.[7][8] By comparing this fundamental structure to its more complex, substituted derivatives, we can elucidate the profound impact of chemical modification on biological activity. We will explore how the addition of aryl groups, the esterification of the oxime moiety, and other structural alterations transform an unassuming core into potent agents with diverse therapeutic potential, including anticonvulsant, antimicrobial, and cytotoxic properties. This analysis is grounded in experimental data and established protocols, providing researchers with a clear perspective on the structure-activity relationships (SAR) that govern this versatile chemical class.

This compound: The Foundational Building Block

This compound is a white crystalline solid that serves as a crucial starting material in organic synthesis.[7] Its synthesis is straightforward, typically involving the reaction of 1-Methyl-4-piperidone with hydroxylamine hydrochloride.[9] While direct and extensive reports on the inherent biological activity of this specific, unsubstituted oxime are scarce in peer-reviewed literature, its value is unequivocally established in its role as a precursor for more complex, biologically active molecules.[10][11] The core structure presents three key regions for chemical modification, each capable of dramatically influencing the final compound's pharmacological profile:

  • The Piperidine Nitrogen (N1): The methyl group can be replaced with larger substituents, such as benzyl or acyl groups, which can alter lipophilicity and target engagement.

  • The Piperidine Ring (C2, C3, C5, C6): Substitution on the ring, particularly at the C2 and C6 positions with aryl groups, introduces steric bulk and electronic features that are critical for many observed activities.

  • The Oxime Group (C4=N-OH): The hydroxyl proton can be replaced, leading to the formation of oxime ethers or esters, which significantly modulates the compound's properties and biological activity.[12][13]

The following sections will compare the latent potential of this core structure with the demonstrated activities of its derivatives, categorized by therapeutic area.

Comparative Analysis of Biological Activity

Neurological Activity: From a Simple Scaffold to Potent CNS Agents

The piperidine ring is a common feature in many centrally acting drugs. By modifying the this compound scaffold, researchers have developed derivatives with significant anticonvulsant and acetylcholinesterase (AChE) inhibitory activities.

The unsubstituted this compound is not recognized as an anticonvulsant. However, the introduction of bulky substituents transforms the scaffold into a potent agent. A prime example is 3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (OX) , which has demonstrated significant efficacy in preclinical seizure models. The addition of the isopropyl group may enhance its ability to cross the blood-brain barrier, while the phenyl groups and the oxime moiety are thought to contribute to interactions with neurotransmitter systems.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model This protocol is a standard preclinical screen for evaluating the efficacy of potential anticonvulsant drugs against generalized seizures.

  • Animal Model: Male albino mice (Balb/c) are used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Mice are divided into a control group, a standard drug group (e.g., Diazepam, 3 mg/kg), and test groups receiving various doses of the piperidone oxime derivative (e.g., 5, 10, and 20 mg/kg).

  • Administration: The test compounds or vehicle (control) are administered intraperitoneally (i.p.).

  • Seizure Induction: After a set period (e.g., 30 minutes), a convulsant dose of Pentylenetetrazole (PTZ), typically 60 mg/kg, is administered subcutaneously.

  • Observation: Mice are observed for the onset of seizure activity (e.g., clonus) and the duration of convulsions. Mortality over 24 hours is also recorded.

  • Data Analysis: The delay in seizure onset and the reduction in convulsion duration are compared between the test groups and the control group using statistical methods.

Comparative Data: Anticonvulsant Activity

CompoundAnimal ModelSeizure ModelDose (mg/kg)Key FindingReference
3-Isopropyl-2,6-Diphenylpiperidin-4-One Oxime (OX) MicePTZ-induced10Reduced clonus duration to 4.83s vs. 47.33s in control; 100% survival.
Diazepam (Standard) MicePTZ-induced3Significant delay in seizure onset; 100% survival.

The inhibition of AChE is a key strategy in the management of Alzheimer's disease.[14] While simple oximes can act as weak, reversible inhibitors of AChE, highly potent inhibitors have been synthesized from piperidone precursors.[15][16] These compounds typically feature N-benzyl groups and other aromatic extensions that facilitate binding to the active site of the enzyme.[14]

The workflow for screening AChE inhibitors is a well-established biochemical assay.

Caption: Workflow for AChE Inhibition Assay using Ellman's Method.

Comparative Data: Acetylcholinesterase (AChE) Inhibitory Activity

Compound IDStructureAChE IC50 (µM)Reference
Compound 5h N-benzylpiperidine derivative0.83[14]
Compound 9p Thiazolopyrimidine derivative0.73[14]
Galantamine (Standard) Standard Alzheimer's Drug1.31[14]

These results clearly indicate that while the basic piperidone oxime structure contributes to the molecular framework, the extensive aromatic substitutions are the primary drivers of potent AChE inhibitory activity.

Antimicrobial Activity: A Broad Spectrum of Action

The piperidone oxime scaffold has been extensively explored for antimicrobial applications. Studies have shown that derivatization, particularly the formation of oxime ethers and esters with various substituents, can lead to compounds with significant antibacterial and antifungal properties.[1][12][13]

Structure-Activity Relationship Insights:

  • Oxime Ethers: The introduction of substituted benzyl groups onto the oxime oxygen (forming an ether) has been shown to produce potent antimicrobial agents. For instance, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime showed good activity against Bacillus subtilis.[12]

  • Oxime Esters: Esterification of the oxime with substituted benzoyl chlorides has yielded compounds with strong antibacterial and antifungal activities, in some cases exceeding that of standard drugs like streptomycin and fluconazole.[13]

  • Curcuminoids: Condensation of N-methyl-4-piperidone with substituted aldehydes to form curcuminoid-like structures has produced compounds with moderate activity against cariogenic bacteria like Streptococcus mutans.[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Data: Antimicrobial Activity (MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
Compound 5g (Oxime Ether)Aspergillus flavusSimilar to Amphotericin B[12]
Compound 5j (Oxime Ether)Candida-51More active than Amphotericin B[12]
Compound 5b (Oxime Ester)BacteriaMore potent than Streptomycin[13]
Compound 5d (Oxime Ester)FungiMore potent than Fluconazole[13]
MKC 13 (Curcuminoid)Streptococcus mutans250[17]

These data underscore that the antimicrobial potency of piperidone oximes is highly dependent on the nature of the substituents attached to the core structure. The simple this compound is not expected to have significant activity, but serves as a versatile platform for building potent antimicrobial agents.

Cytotoxic Activity: Targeting Cancer Cells

Derivatives of the piperidone scaffold have also been investigated for their potential as anticancer agents.[11][18] Again, the activity is imparted by significant structural modifications rather than the core oxime itself.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, T47D) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 24-48 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Caption: General workflow for determining cytotoxicity via MTT assay.

Comparative Data: Cytotoxicity (IC50)

Compound TypeCell LineIC50 (µM)Reference
N-methyl-piperidone Curcumin Analogue (2) T47D (Breast Cancer)4[11]
N-benzylpiperidin-4-one oxime derivative (3c) HeLa (Cervical Cancer)13.88[18]

The potent cytotoxicity observed in these derivatives highlights the success of using the N-methyl-4-piperidone framework as a scaffold for designing novel anticancer agents.

Conclusion and Future Perspectives

This guide illustrates a fundamental principle in medicinal chemistry: a simple, core molecular structure can give rise to a vast array of compounds with highly diverse and potent biological activities. This compound , in itself, is biologically unassuming. However, it represents a nexus of synthetic potential.

The experimental data overwhelmingly show that its biological activity is "unlocked" through strategic chemical modification.

  • For CNS activity , the addition of bulky aryl and alkyl groups is critical for receptor interaction and blood-brain barrier penetration.

  • For antimicrobial efficacy , the conversion of the oxime to substituted ethers and esters is a proven strategy to generate broad-spectrum agents.

  • For cytotoxic potential , the creation of complex curcuminoid analogues or N-benzyl derivatives has yielded compounds with potent activity against cancer cell lines.

For researchers and drug development professionals, the message is clear: the this compound scaffold is not an end but a beginning. It is a versatile and reliable starting point for the rational design of novel therapeutic agents. Future research should continue to explore novel substitutions on this core, guided by the structure-activity relationships outlined here, to develop next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Comparative study of 1-Methylpiperidin-4-one oxime and its N-benzyl analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Guide to 1-Methylpiperidin-4-one Oxime and its N-Benzyl Analog for Advanced Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands out as a quintessential "privileged scaffold." Its prevalence in numerous FDA-approved drugs and natural alkaloids underscores its importance in the design of therapeutic agents targeting a wide array of biological systems, from the central nervous system to infectious diseases.[1][2] The versatility of the piperidine core allows for extensive functionalization, enabling chemists to meticulously tune the molecule's physicochemical and pharmacological properties.

This guide provides a detailed comparative analysis of two key piperidin-4-one derivatives: This compound and its N-benzyl analog . By systematically examining their synthesis, spectral characteristics, and physicochemical properties, we aim to provide researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary to leverage these compounds as versatile intermediates in organic synthesis and as scaffolds for novel drug candidates.[3][4][5]

Molecular and Physicochemical Overview

The fundamental difference between the two molecules lies in the substituent on the piperidine nitrogen: a methyl group versus a benzyl group. This seemingly minor alteration imparts significant differences in their steric bulk, lipophilicity, and electronic properties, which in turn influence their solubility, reactivity, and potential biological interactions.

The N-benzyl analog introduces an aromatic moiety, significantly increasing its molecular weight and lipophilicity. This can have profound effects on its pharmacokinetic profile, such as its ability to cross the blood-brain barrier, a critical consideration for CNS-targeted therapeutics.[6]

PropertyThis compound1-Benzylpiperidin-4-one oxime
Molecular Formula C₆H₁₂N₂O[7][8]C₁₂H₁₆N₂O[4][9]
Molecular Weight 128.17 g/mol [7][8]204.27 g/mol [9][10]
Appearance White crystalline solid[7]White to light yellow solid[9]
Melting Point 128.5-129 °C[7]126-128 °C[9]
Boiling Point (Predicted) 220.9 ± 33.0 °C[7][8]338.5 ± 35.0 °C[4][9]
Density (Predicted) 1.14 ± 0.1 g/cm³[7][8]1.12 ± 0.1 g/cm³[9]
pKa (Predicted) Not Available12.14 ± 0.20[9]
LogP (Predicted) 0.48010[8]1.90[11]
CAS Number 1515-27-1[3][7]949-69-9[4][9]

Synthesis and Experimental Protocols

The synthesis of both oximes is straightforward, proceeding via a classic condensation reaction between the corresponding N-substituted piperidin-4-one and hydroxylamine hydrochloride. The reaction mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the piperidone, followed by dehydration to form the C=N oxime bond.

G cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ketone N-Substituted Piperidin-4-one (R = CH₃ or Benzyl) Solvent Anhydrous Ethanol Ketone->Solvent Hydroxylamine Hydroxylamine Hydrochloride (NH₂OH·HCl) Hydroxylamine->Solvent Base Potassium Carbonate (K₂CO₃) Solvent->Base Stir Stir at RT (e.g., 6 hours) Base->Stir Concentrate Concentrate Reaction Mixture Stir->Concentrate Extract Aqueous Work-up & Extraction with Ethyl Acetate Concentrate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Final Concentrate to yield Product as Solid Dry->Final

Caption: General workflow for the synthesis of piperidin-4-one oximes.

Experimental Protocol: Synthesis of 1-Benzylpiperidin-4-one oxime

This protocol is adapted from established literature procedures.[9]

  • Reaction Setup: Dissolve N-benzylpiperidone (1.89 g, 10 mmol) in 50 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: To the solution, add potassium carbonate (2.76 g, 20 mmol) followed by hydroxylamine hydrochloride (1.04 g, 15 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with water and extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with a saturated sodium chloride solution (brine). Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The product, (1-benzylpiperidin-4-)ketoxime, is typically obtained as a white solid in high yield (e.g., 2.04 g, 100%).[9]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent like methanol.[12]

Experimental Protocol: Synthesis of this compound

This protocol follows the same general principle.

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-4-piperidone (1.13 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol) and hydroxylamine hydrochloride (1.04 g, 15 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 6-8 hours, monitoring by TLC.

  • Work-up and Isolation: Follow steps 4-7 as described in the protocol for the N-benzyl analog to isolate this compound.

Comparative Spectral Analysis

Spectroscopic analysis provides definitive structural confirmation and reveals the influence of the N-substituent on the electronic environment of the piperidine ring.

Spectral DataThis compound1-Benzylpiperidin-4-one oxime
¹H NMR (δ, ppm) ~2.3 (s, 3H, N-CH₃), ~2.5-2.8 (m, 8H, piperidine protons), ~10.0 (s, 1H, N-OH)~2.5-2.8 (m, 8H, piperidine protons), ~3.5 (s, 2H, N-CH₂-Ph), ~7.2-7.4 (m, 5H, Ar-H), ~10.0 (s, 1H, N-OH)
¹³C NMR (δ, ppm) ~46 (N-CH₃), ~30-40 (piperidine CH₂), ~158 (C=NOH)~63 (N-CH₂-Ph), ~30-40 (piperidine CH₂), ~127-138 (Ar-C), ~158 (C=NOH)
IR (cm⁻¹) ~3250 (O-H), ~1650 (C=N), ~940 (N-O)~3250 (O-H), ~1650 (C=N), ~3030 (Ar C-H), ~1495, 1450 (Ar C=C), ~940 (N-O)

Note: The spectral data presented are typical values and may vary slightly based on the solvent and instrument used. The data for the N-benzyl analog is supported by published findings.[13][14]

Key Observations:

  • ¹H NMR: The most telling difference is the presence of a sharp singlet around 2.3 ppm for the N-methyl protons in this compound, versus a singlet around 3.5 ppm for the benzylic methylene protons and multiplets between 7.2-7.4 ppm for the aromatic protons in the N-benzyl analog.

  • ¹³C NMR: The N-benzyl analog exhibits additional signals in the aromatic region (127-138 ppm) and a distinct signal for the benzylic carbon around 63 ppm.[14]

  • IR Spectroscopy: Both spectra show characteristic peaks for the oxime O-H, C=N, and N-O stretches. The N-benzyl derivative is distinguished by additional peaks corresponding to aromatic C-H and C=C stretching vibrations.[14]

Reactivity, Applications, and Biological Significance

The choice between an N-methyl and an N-benzyl substituent is a critical decision in a synthetic strategy, as it dictates not only the physicochemical properties but also the potential reactivity and biological profile of the resulting molecule.

G cluster_methyl N-Methyl Group cluster_benzyl N-Benzyl Group Methyl Small, Electron-Donating PropM • Lower Lipophilicity • Less Steric Hindrance • Potential for CNS activity (if BBB crossing is desired) Methyl->PropM Leads to Benzyl Bulky, Weakly Electron-Withdrawing PropB • Higher Lipophilicity • Increased Steric Bulk • Aromatic π-π Interactions • Potential for Antimitotic Activity Benzyl->PropB Leads to Core Piperidin-4-one Oxime Scaffold Core->Methyl Core->Benzyl

Caption: Influence of N-substituent on molecular properties and potential.

Both molecules serve as valuable intermediates for further chemical transformations. The oxime functionality can be readily reduced to a primary amine, providing a route to 4-amino-piperidine derivatives, or can participate in rearrangements like the Beckmann rearrangement to form lactams.[3][8]

From a pharmacological standpoint, the N-benzyl analog has garnered more attention. Studies have demonstrated that N-benzyl piperidin-4-one oxime possesses antimitotic activity , suggesting its potential as a scaffold for developing anticancer agents.[13][14] The aromatic ring of the benzyl group can engage in crucial π-π stacking or hydrophobic interactions within the binding pockets of biological targets, a feature the N-methyl analog lacks. This highlights how the N-benzyl group is not merely a placeholder but can be an active pharmacophoric element.

Conclusion and Future Directions

This guide has systematically compared this compound and its N-benzyl analog, revealing significant differences in their physicochemical and spectral properties, all stemming from the choice of the N-substituent.

  • This compound is a smaller, more polar building block, suitable for syntheses where minimal steric hindrance and higher water solubility are desired.

  • 1-Benzylpiperidin-4-one oxime is a more lipophilic and sterically demanding intermediate, which has demonstrated biological activity and offers the potential for aromatic interactions in drug-receptor binding.

For drug development professionals, the N-benzyl group often serves as a useful starting point for SAR (Structure-Activity Relationship) studies before being potentially replaced by other aryl or heteroaryl groups to optimize potency and selectivity. The lack of reported biological data for the N-methyl analog presents a clear opportunity for future investigation. A comparative biological screening of both compounds could yield valuable insights into the pharmacophoric contribution of the N-substituent and guide the design of the next generation of piperidine-based therapeutics.

References

A Comparative Guide to the Validation of 1-Methylpiperidin-4-one Oxime Purity for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the intricate landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. 1-Methylpiperidin-4-one oxime, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially leading to the formation of undesirable byproducts, reduced API yield, and adverse patient reactions. Therefore, the rigorous validation of its purity is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide provides an in-depth comparison of the primary analytical techniques for validating the purity of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a simple recitation of methods, this document will elucidate the causality behind experimental choices, grounded in established pharmacopeial standards and regulatory guidelines, to empower researchers and drug development professionals in making informed decisions for their analytical strategies.

Understanding the Analyte and Potential Impurities

This compound is typically synthesized from 1-methylpiperidin-4-one and hydroxylamine. This synthetic route, while straightforward, can introduce several potential impurities that must be monitored.

Potential Impurities in this compound:

  • Unreacted Starting Materials:

    • 1-Methylpiperidin-4-one

    • Hydroxylamine

  • Process-Related Impurities:

    • Byproducts from side reactions

    • Reagents and catalysts used in the synthesis

  • Degradation Products:

    • Hydrolysis products (reversion to the ketone)

    • Oxidative degradation products

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., ethanol, methanol, ethyl acetate). The control of residual solvents is mandated by the ICH Q3C (R5) guideline.

The analytical methods chosen for purity validation must be capable of separating and quantifying the active compound from these potential impurities with a high degree of accuracy and precision.

Comparative Analysis of Purity Validation Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the nature of the impurities, the desired level of sensitivity, and the intended use of the data. For a comprehensive purity assessment, orthogonal analytical techniques are often employed to provide a more complete picture.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a versatile and powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. A reversed-phase HPLC method with UV detection is the most common approach for routine purity analysis.

Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column). The components of the sample are separated based on their relative affinities for the two phases.

Why HPLC?

  • Versatility: Applicable to a wide range of compounds.

  • High Resolution: Capable of separating closely related impurities.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.

  • Established Methodology: Widely accepted by regulatory agencies and detailed in pharmacopeias such as USP <621> and Ph. Eur. 2.2.46.[1][2]

Experimental Protocol: HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample System HPLC System with UV Detector Sample->System Inject Standard Prepare Reference Standard Standard->System Inject Column C18 Reversed-Phase Column Chromatogram Obtain Chromatogram System->Chromatogram MobilePhase Acetonitrile/Water Gradient Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment and improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, start with 10% acetonitrile and ramp to 90% over 20 minutes.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase (at initial conditions) to a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, which includes assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities and Residual Solvents

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds. For this compound, its primary application is the identification and quantification of residual solvents and other volatile impurities that may not be readily detected by HPLC.

Principle: The sample is vaporized and separated in the gas phase by a capillary column. The separated components then enter a mass spectrometer, which provides both quantitative data and structural information based on the mass-to-charge ratio of the ions.

Why GC-MS?

  • High Sensitivity: Excellent for detecting trace levels of volatile impurities.

  • Definitive Identification: The mass spectrum provides a "fingerprint" for compound identification.

  • Regulatory Requirement: Specifically recommended for the analysis of residual solvents as per ICH Q3C.

Experimental Protocol: GC-MS for Residual Solvents

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Diluent HeadspaceVial Transfer to Headspace Vial Sample->HeadspaceVial HeadspaceSampler Headspace Autosampler HeadspaceVial->HeadspaceSampler GCMS_System GC-MS System HeadspaceSampler->GCMS_System Inject Vapor TIC Total Ion Chromatogram GCMS_System->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Quantification Quantify Solvents LibrarySearch->Quantification

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Headspace autosampler.

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent as a diluent.

  • Reference standards for expected residual solvents.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of diluent in a headspace vial.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 30 min

  • GC-MS Conditions:

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • MS Scan Range: 35-350 amu

  • Analysis: The vapor phase from the headspace vial is injected into the GC-MS. Peaks are identified by their retention time and by comparing their mass spectra to a reference library. Quantification is performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method for Purity Assignment

qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[7][8][9][10][11] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle: A known mass of the sample is dissolved with a known mass of a certified internal standard of known purity in a deuterated solvent. The purity of the sample is then calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Why qNMR?

  • Absolute Quantification: Does not require a reference standard of the analyte.

  • High Specificity: Provides detailed structural information, which can aid in impurity identification.

  • Orthogonal Technique: Provides an independent confirmation of purity determined by chromatographic methods.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighStandard Accurately Weigh Internal Standard WeighStandard->Dissolve NMR_Spectrometer High-Field NMR Spectrometer Dissolve->NMR_Spectrometer Transfer to NMR Tube AcquireSpectrum Acquire ¹H NMR Spectrum NMR_Spectrometer->AcquireSpectrum ProcessSpectrum Phase and Baseline Correction AcquireSpectrum->ProcessSpectrum IntegrateSignals Integrate Analyte & Standard Signals ProcessSpectrum->IntegrateSignals CalculatePurity Calculate Absolute Purity IntegrateSignals->CalculatePurity

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity, which is soluble in the chosen solvent and has signals that do not overlap with the analyte signals.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and 10-20 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Data Summary

The following table presents hypothetical, yet realistic, data from the analysis of two different batches of this compound, illustrating how these techniques can build a comprehensive purity profile.

ParameterBatch ABatch BMethodRationale and Insights
Purity (Area %) 99.5%98.2%HPLCHPLC is the primary method for quantifying the main component and known/unknown impurities. Batch B shows a lower purity due to a significant unknown impurity.
Unknown Impurity at RRT 1.2 0.15%1.1%HPLCThe relative retention time (RRT) helps in tracking specific impurities across different runs. The level in Batch B exceeds the ICH Q3A identification threshold (typically >0.10%), necessitating structural elucidation.[12][13][14][15][16]
1-Methylpiperidin-4-one 0.08%0.25%HPLC/GC-MSThe unreacted starting material is a common process-related impurity. GC-MS can confirm its identity.
Residual Ethanol 150 ppm450 ppmGC-MSGC-MS is the standard for quantifying residual solvents. Both batches are well below the ICH Q3C limit for ethanol (5000 ppm).
Residual Toluene Not Detected50 ppmGC-MSToluene is a more toxic solvent, and its presence, even at low levels, requires careful monitoring.
Absolute Purity (w/w) 99.4%98.1%qNMRqNMR provides an orthogonal, absolute purity value that should be in good agreement with the HPLC purity, lending higher confidence to the overall purity assessment.

Forced Degradation Studies: A Proactive Approach to Stability

To develop a truly robust and stability-indicating analytical method, forced degradation studies are essential.[17][18][19][20][21] These studies involve subjecting the this compound to harsh conditions to intentionally degrade it. The goal is to ensure that the analytical method can effectively separate the intact molecule from its degradation products.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 105°C

  • Photostability: Exposure to light as per ICH Q1B guidelines.

The data from these studies are crucial for identifying potential degradation pathways and demonstrating the specificity of the chosen analytical methods.

Conclusion and Recommendations

The validation of this compound purity for pharmaceutical use demands a multi-faceted analytical approach. No single technique can provide a complete purity profile.

  • HPLC stands as the primary method for routine purity testing and the quantification of non-volatile impurities. Its high resolution and quantitative accuracy are indispensable.

  • GC-MS is the gold standard for the identification and quantification of residual solvents and other volatile impurities, which are critical safety parameters.

  • qNMR offers an invaluable orthogonal method for absolute purity determination, providing a high level of confidence in the assigned purity value and aiding in structural elucidation of unknown impurities.

For researchers and drug development professionals, a combination of these techniques is highly recommended. Initial purity assessment and impurity profiling should be performed using a validated HPLC method. GC-MS should be employed to control for residual solvents. Finally, qNMR can be utilized for the definitive purity assignment of reference standards and for investigating any discrepancies observed between other methods. This comprehensive strategy ensures the quality, safety, and reliability of this compound as a critical intermediate in the synthesis of life-saving medicines.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Methylpiperidin-4-one Oxime: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, process chemists, and quality control analysts in the pharmaceutical and chemical synthesis sectors, the accurate quantification of key intermediates is paramount. 1-Methylpiperidin-4-one oxime, a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), presents unique analytical challenges.[1] Its high polarity and lack of a significant UV chromophore necessitate a carefully considered approach to the development of robust and reliable quantitative methods.

This guide provides an in-depth comparison of potential analytical techniques for the quantification of this compound. Rather than presenting a single, rigid protocol, we will explore the fundamental principles, practical considerations, and experimental design logic for developing and validating methods based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This approach equips the modern scientist with the necessary framework to establish a self-validating analytical system tailored to their specific needs, be it for reaction monitoring, purity assessment, or stability testing.

The Analytical Challenge: Physicochemical Properties and Their Implications

This compound (C₆H₁₂N₂O, MW: 128.17 g/mol ) is a white crystalline solid soluble in polar solvents like water, methanol, and ethanol. The primary challenge in its quantification via HPLC is the absence of a strong chromophore in its structure, rendering standard UV-Vis detection at wavelengths above 220 nm largely ineffective. Furthermore, its basic nitrogen atom can lead to peak tailing on silica-based columns if not properly addressed.

High-Performance Liquid Chromatography (HPLC): A Versatile but Nuanced Approach

HPLC is often the workhorse of pharmaceutical analysis due to its versatility and robustness. For a polar, non-chromophoric compound like this compound, a successful HPLC method hinges on the appropriate choice of stationary phase, mobile phase, and, most critically, the detector.

Expertise & Experience: The Causality Behind Method Development Choices

A logical starting point for method development is reverse-phase chromatography, given the compound's polarity. Drawing from established methods for the precursor, 1-Methyl-4-piperidone, and the related compound, 1-Benzyl-4-piperidone oxime, a C18 column is a rational choice.[2][3]

Proposed HPLC Starting Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid acts as an ion-pairing agent to improve peak shape for the basic analyte and provides protons for mass spectrometry detection if used.[2][3]
Gradient Isocratic (e.g., 95:5 A:B)An isocratic method is simpler and more robust for a single analyte. A gradient may be required for separating impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better peak shape and run-to-run reproducibility.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detector See discussion belowCritical choice for this analyte.
Detection: Overcoming the Lack of a Chromophore
  • Low-Wavelength UV Detection: While not ideal, detection at low UV wavelengths (e.g., 200-215 nm) can sometimes be employed for compounds with end-group absorbance (like the oxime C=N bond). However, this approach is often plagued by low sensitivity and interference from mobile phase components and impurities.

  • Universal Detectors: For robust quantification, a universal detector is highly recommended.

    • Charged Aerosol Detector (CAD): This detector nebulizes the eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the analyte mass. CAD offers near-uniform response for non-volatile analytes, irrespective of their optical properties, making it an excellent choice for this compound.[4]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD nebulizes the eluent and detects the light scattered by the resulting analyte particles after solvent evaporation. It is another viable option for this compound.

Trustworthiness: A Self-Validating HPLC Workflow

A trustworthy HPLC protocol must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines and would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically done by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: Establishing a linear relationship between the detector response and the analyte concentration over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Diluent (e.g., H2O/ACN) s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 Detection by CAD or ELSD h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: HPLC workflow for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Given that the precursor, 1-Methyl-4-piperidone, is amenable to GC analysis, it is highly probable that the oxime is also sufficiently volatile and thermally stable for this technique.[5]

Expertise & Experience: Designing a GC-MS Method

The key to a successful GC-MS method is to achieve good chromatographic separation without on-column degradation of the analyte.

Proposed GC-MS Starting Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column suitable for a wide range of compounds.
Inlet Temp. 250 °CHot enough to ensure rapid vaporization without causing degradation.
Carrier Gas Helium, constant flow of 1.2 mL/minInert and provides good efficiency.
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minA starting point to ensure good separation from solvent and potential impurities.
MS Interface 280 °CPrevents condensation of the analyte.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible fragmentation patterns.
Acquisition Mode Scan Mode: For initial method development and impurity identification.SIM Mode: For high-sensitivity quantification.Selected Ion Monitoring (SIM) significantly increases sensitivity by only monitoring specific ions characteristic of the analyte.
Trustworthiness: Leveraging Mass Spectrometry for Self-Validation

The inherent specificity of mass spectrometry provides a high degree of confidence in the results.

  • Quantification: In SIM mode, a characteristic and abundant ion from the analyte's mass spectrum is chosen for quantification (quantifier ion), while one or two other ions (qualifier ions) are monitored to confirm identity. The ratio of qualifier to quantifier ions should be constant across all standards and samples.

  • Impurity Identification: In scan mode, the mass spectra of unknown peaks can be compared against libraries (like NIST) or interpreted to tentatively identify potential impurities, such as unreacted 1-Methyl-4-piperidone.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Sample/ Standard s2 Dissolve in Volatile Solvent (e.g., MeOH) s1->s2 s3 Transfer to GC Vial s2->s3 g1 Inject into GC-MS System s3->g1 g2 Separation on DB-5ms Column g1->g2 g3 Ionization (EI) & Mass Analysis (SIM) g2->g3 d1 Extract Ion Chromatogram (XIC) g3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: GC-MS workflow for quantitative analysis.

Method Comparison and Selection

The choice between HPLC and GC-MS will depend on the specific application, available instrumentation, and desired performance characteristics.

FeatureHPLC with CAD/ELSDGC-MS (SIM Mode)
Specificity Good. Relies on chromatographic separation.Excellent. Relies on both chromatographic separation and mass-to-charge ratio.
Sensitivity Good. Typically in the low ng range on-column.Excellent. Can often reach pg levels on-column.
Sample Throughput Moderate. Run times are typically 10-20 minutes.Moderate to High. Run times can be shorter, especially with modern fast GC methods.
Instrumentation HPLC system with a specialized detector (CAD/ELSD).GC-MS system. More common in analytical labs than HPLC-CAD.
Impurity Analysis Can quantify known and unknown non-volatile impurities.Excellent for identifying and quantifying volatile impurities. Derivatization may be needed for non-volatile impurities.
Pros - Robust for routine QC.- Less sample volatility/stability concerns.- Highest specificity and sensitivity.- Provides structural confirmation.
Cons - Requires specialized detector.- Mobile phase must be volatile.- Analyte must be volatile and thermally stable.- Potential for on-column degradation.

Conclusion and Recommendations

For the routine quality control and assay of bulk this compound, a validated HPLC method with Charged Aerosol Detection is the recommended approach. It offers a balance of robustness, simplicity, and sufficient sensitivity, while avoiding the potential complications of analyte thermal stability associated with GC.

For applications requiring higher sensitivity, such as the analysis of low-level impurities or trace analysis in complex matrices, GC-MS operating in SIM mode is the superior technique. Its unparalleled specificity and sensitivity make it the gold standard for challenging analytical problems.

Ultimately, the development of a robust quantitative method for this compound is an exercise in applied analytical science. By understanding the physicochemical properties of the molecule and the principles of different analytical techniques, researchers and drug development professionals can design and validate a method that ensures the quality, safety, and efficacy of the final products derived from this important intermediate.

References

A Comparative Guide to the Reactivity of 1-Methylpiperidin-4-one Oxime and Acyclic Ketone Oximes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Functional Group

Oximes (RR'C=N-OH) are a cornerstone of modern organic synthesis, serving as versatile intermediates in transformations ranging from the synthesis of N-containing heterocycles to advanced bioconjugation techniques.[1] While structurally similar to imines, their unique N-O bond imparts distinct reactivity, most notably in the classic Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an amide or lactam.[2] This reaction is of immense industrial importance, exemplified by the synthesis of ε-caprolactam, the monomer for Nylon 6, from cyclohexanone oxime.[3][4]

This guide provides an in-depth comparison of the reactivity between a structurally constrained cyclic α-amino ketoxime, 1-Methylpiperidin-4-one oxime , and its conformationally flexible counterparts, acyclic ketone oximes (e.g., acetone oxime, 2-butanone oxime). Understanding these differences is critical for researchers in drug development and process chemistry, as the choice of substrate can dramatically influence reaction rates, yields, and even the feasibility of a synthetic route. We will explore the nuanced interplay of steric, electronic, and conformational factors that govern their behavior, supported by mechanistic insights and actionable experimental protocols.

Structural and Electronic Foundations of Reactivity

The reactivity of an oxime is not merely a function of its C=N-OH group but is profoundly influenced by the molecular scaffold to which it is attached.

  • This compound: This molecule features a six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The oxime functional group is attached to a secondary carbon within this ring. Key structural features include:

    • Conformational Rigidity: The cyclic structure restricts bond rotation, holding the alkyl groups (the α-carbons of the ring) in relatively fixed spatial positions relative to the oxime's hydroxyl group.

    • Electronic Influence of the Tertiary Amine: The nitrogen atom at the 1-position, bearing a methyl group, is a tertiary amine. Its lone pair of electrons can exert an electron-donating inductive effect, although its influence on the distant oxime carbon is moderate.

  • Acyclic Ketone Oximes: These oximes, derived from ketones like acetone or 2-butanone, possess significantly more conformational freedom.

    • Free Rotation: The alkyl chains attached to the oxime carbon can rotate freely, leading to multiple possible conformations in solution.

    • Direct Electronic and Steric Effects: The reactivity is directly influenced by the nature of the alkyl groups. The migratory aptitude in the Beckmann rearrangement, for instance, is well-established and depends on the ability of the group to stabilize a positive charge (tertiary > secondary > primary).[4][5]

The fundamental difference lies in constraint versus flexibility. The piperidinone system is pre-organized, whereas acyclic systems are conformationally dynamic. This distinction has profound implications for the transition states of their reactions.

Comparative Reactivity in the Beckmann Rearrangement

The Beckmann rearrangement serves as an ideal platform for comparing the reactivity of these oximes. The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group (H₂O). This is followed by a concerted 1,2-shift of the alkyl group that is anti-periplanar to the leaving group, forming a nitrilium ion intermediate which is subsequently hydrolyzed to the corresponding amide or lactam.[5][6]

G cluster_start Step 1: Protonation cluster_rearrange Step 2: Rearrangement & H₂O Loss cluster_hydrolysis Step 3: Hydrolysis cluster_tauto Step 4: Tautomerization Ketoxime Ketoxime (R-C(=NOH)-R') ProtonatedOxime Protonated Oxime Ketoxime->ProtonatedOxime + H⁺ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium - H₂O (Rate-Determining Step) ImidicAcid Imidic Acid Tautomer Nitrilium->ImidicAcid + H₂O Amide Amide/Lactam Product ImidicAcid->Amide Tautomerization

Caption: General mechanism of the acid-catalyzed Beckmann rearrangement.

The Case for Enhanced Reactivity in the Cyclic System

For this compound, the Beckmann rearrangement results in a ring expansion to form a seven-membered lactam, 1-methyl-1,4-diazepan-5-one. This transformation is analogous to the highly efficient conversion of cyclohexanone oxime to ε-caprolactam.[7] The primary driver for the reactivity of such cyclic systems is the change in ring strain upon moving from the ground state to the transition state.

The transition from a stable six-membered ring to a more flexible seven-membered ring can be energetically favorable. The cyclohexane ring system in the starting material is relatively strain-free, but the formation of the sp²-hybridized nitrilium ion intermediate can be better accommodated in a larger ring structure, thus lowering the activation energy of the rearrangement.[7] This principle suggests that This compound would undergo the Beckmann rearrangement more readily than a simple acyclic ketoxime like acetone oxime.

In contrast, acyclic ketoximes lack this ring-strain-driven incentive. Their reactivity is primarily dictated by the migratory aptitude of the substituent groups. For a symmetrical oxime like acetone oxime, the migrating group is methyl, which has a relatively low migratory aptitude.[5] Therefore, more forcing conditions are often required to achieve the same transformation compared to a pre-organized cyclic system poised for rearrangement.

G cluster_cyclic This compound cluster_acyclic Acyclic Ketone Oxime Cyclic_Start Six-membered ring (Piperidinone Oxime) Cyclic_TS Transition State (Ring Expansion) Cyclic_Start->Cyclic_TS Lower Activation Energy (ΔG‡) Cyclic_Product Seven-membered ring (Lactam) Cyclic_TS->Cyclic_Product label_cyclic Favorable due to ring strain relief in TS Acyclic_Start Acyclic Oxime Acyclic_TS Transition State Acyclic_Start->Acyclic_TS Higher Activation Energy (ΔG‡) Acyclic_Product N-Substituted Amide Acyclic_TS->Acyclic_Product label_acyclic Driven primarily by migratory aptitude

Caption: Energetic comparison of cyclic vs. acyclic Beckmann rearrangement.

Quantitative Data Comparison

Direct kinetic studies comparing this compound with acyclic oximes are not extensively published. However, we can draw strong inferences from analogous systems that highlight the principles of ring strain. For example, studies on the solvolysis of cyclic oxime tosylates, which proceed through a similar intermediate, show that cyclohexanone oxime tosylate reacts significantly faster than cyclopentanone oxime tosylate, underscoring the favorable energetics of the six-membered ring rearrangement.[7]

FeatureThis compoundAcyclic Ketone Oximes (e.g., Acetone Oxime)Citation(s)
Primary Product 1-Methyl-1,4-diazepan-5-one (Seven-membered lactam)N-Substituted Amide[3]
Primary Driving Force Favorable transition state for ring expansionMigratory aptitude of alkyl substituents[4][5][7]
Expected Relative Rate FasterSlower[7]
Key Influencing Factor Conformational rigidity and ring strain dynamicsElectronic nature and steric bulk of alkyl groups[5][7]
Potential Side Reactions Beckmann fragmentation (less common)Beckmann fragmentation, E/Z isomerization leading to mixed products[3][5]

Experimental Protocols

To validate the principles discussed, the following protocols provide a framework for synthesis and comparative reactivity analysis.

Protocol 1: Synthesis of this compound

This procedure outlines the standard method for preparing the oxime from its corresponding ketone.

Materials:

  • 1-Methyl-4-piperidone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Methyl-4-piperidone (1 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution. The base is crucial to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the product. If an oil forms, extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.[8][9]

  • Characterization: Confirm the structure and purity of the resulting this compound using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Comparative Beckmann Rearrangement Study

This experiment is designed to directly compare the reactivity under identical conditions.

Materials:

  • This compound (from Protocol 1)

  • Acetone oxime (commercial)

  • Concentrated Sulfuric Acid (or Polyphosphoric Acid)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_quench 4. Quenching cluster_extraction 5. Extraction & Drying cluster_analysis 6. Analysis Setup Two parallel flasks in an ice bath, one for each oxime Reagents Dissolve each oxime (1 eq) in DCM. Slowly add conc. H₂SO₄ (2-3 eq) while maintaining temp < 10°C Setup->Reagents Reaction Allow to warm to RT. Monitor via TLC at T=0, 15, 30, 60 min Reagents->Reaction Quench Pour reaction mixture slowly over crushed ice. Neutralize with sat. NaHCO₃ solution Reaction->Quench Extract Extract aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄ Quench->Extract Analysis Filter and concentrate solvent. Analyze crude product by ¹H NMR to determine conversion and yield Extract->Analysis

Caption: Experimental workflow for the comparative Beckmann rearrangement.

  • Setup: Prepare two separate round-bottom flasks, each equipped with a magnetic stirrer and placed in an ice-water bath.

  • Addition: To Flask A, add this compound (1.0 mmol). To Flask B, add acetone oxime (1.0 mmol).

  • Catalyst: Slowly and carefully add concentrated sulfuric acid (2.0 mmol) to each flask with vigorous stirring, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Remove the ice baths and allow both reactions to stir at room temperature. Take aliquots from each reaction at regular intervals (e.g., 15, 30, 60, and 120 minutes), quench them in a saturated sodium bicarbonate solution, extract with DCM, and spot on a TLC plate to monitor the disappearance of the starting oxime.

  • Workup: After 2 hours (or when TLC indicates completion for the faster reaction), carefully pour each reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR. Compare the conversion rates based on the integration of starting material versus product signals. This will provide semi-quantitative data on the relative reactivity.

Conclusion

While this compound and acyclic ketone oximes share the same core functional group, their reactivities, particularly in the Beckmann rearrangement, are governed by fundamentally different principles. The reactivity of acyclic oximes is largely dictated by the inherent migratory aptitude of their substituent groups. In contrast, the reactivity of this compound is significantly enhanced by its cyclic nature. The conformational rigidity and the favorable energetics of ring expansion to a seven-membered lactam provide a lower activation energy pathway for the rearrangement. For the practicing chemist, this means that cyclic ketoximes like the one discussed here can often be expected to react faster and under milder conditions than their simple acyclic analogs, a critical consideration in the design of efficient and robust synthetic strategies.

References

A Comparative Crystallographic Guide to 1-Methylpiperidin-4-one Oxime Derivatives: Unveiling Structure-Property Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals. Within this class, 1-methylpiperidin-4-one oxime and its derivatives represent a versatile platform for developing novel therapeutic agents, including cholinesterase inhibitors for the treatment of neurodegenerative diseases. The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their biological activity and optimizing their properties for drug development.

This guide provides an in-depth comparative analysis of the X-ray crystallographic data of a series of this compound derivatives. By examining the subtle yet significant variations in their solid-state conformations and intermolecular interactions, we aim to furnish researchers with the foundational knowledge to rationally design next-generation therapeutics. This analysis is grounded in experimental data, with detailed protocols to ensure scientific integrity and reproducibility.

The Significance of Crystal Structure in Drug Design

The solid-state structure of a drug molecule profoundly influences its physicochemical properties, including solubility, stability, and bioavailability. X-ray crystallography offers an unparalleled, atom-level view of a molecule's conformation and how it interacts with its neighbors in a crystalline environment. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how molecular shape and functionality correlate with biological activity.

  • Pharmacophore Modeling: Identifying the key structural features responsible for a drug's therapeutic effect.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different properties.

  • Rational Drug Design: Modifying a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

Comparative Crystallographic Analysis of this compound Derivatives

Table 1: Comparative Crystallographic Data of Selected this compound Derivatives

ParameterDerivative 1: (E)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(phenoxycarbonyl)oxime[1]Derivative 2: t-3-Benzyl-r-2,c-6-diphenyl piperidin-4-one-oxime[2]Derivative 3: (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime[3]
Molecular Formula C₂₆H₂₆N₂O₃C₂₄H₂₄N₂OC₂₇H₂₉N₃O₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/cP2₁2₁2₁
a (Å) 16.2004(12)19.5024(9)12.7717(6)
b (Å) 11.9587(10)8.7503(4)16.2765(7)
c (Å) 11.3601(7)11.6500(6)11.4109(9)
β (˚) 102.547(2)100.846(2)90
Volume (ų) 2148.3(3)1952.58(16)2372.1(2)
Z 444
Piperidine Ring Conformation ChairChairChair

Analysis of Structural Variations:

  • Piperidine Ring Conformation: All three derivatives exhibit a chair conformation of the piperidine ring, which is the most stable arrangement for this six-membered ring system.[1][2][3] This conformation minimizes steric strain and is a common feature in piperidine-containing bioactive molecules.

  • Substituent Orientation: In Derivative 1 and 3, the substituents on the piperidine ring are in equatorial positions, which is generally the more stable arrangement for bulky groups.[1][3] The stereochemistry of Derivative 2 also places the phenyl groups in equatorial orientations. This preference for equatorial substitution minimizes 1,3-diaxial interactions, a key principle in conformational analysis.

  • Oxime Geometry: The oxime group in Derivative 1 adopts an E conformation about the C=N bond.[1] This stereochemistry can significantly influence the directionality of hydrogen bonding and other intermolecular interactions, thereby affecting the crystal packing.

  • Intermolecular Interactions: The crystal packing of these derivatives is stabilized by a network of intermolecular interactions. In Derivative 1, no significant intermolecular interactions were reported, while in Derivative 3, molecules are linked by C—H⋯π interactions, forming a three-dimensional network.[1][3] The nature and strength of these interactions are highly dependent on the substituents present and play a crucial role in determining the overall crystal architecture.

Experimental Protocols: A Guide to Reproducible Science

To ensure the trustworthiness and reproducibility of the crystallographic data presented, this section outlines a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative this compound derivative.

Synthesis of this compound

This protocol describes the synthesis of the parent this compound, which can be adapted for the synthesis of various derivatives.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification ketone 1-Methyl-4-piperidone reflux Reflux ketone->reflux hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reflux base Sodium Acetate base->reflux solvent Ethanol solvent->reflux evaporation Solvent Evaporation reflux->evaporation Cooling extraction Extraction with Dichloromethane evaporation->extraction drying Drying over Na₂SO₄ extraction->drying crystallization Crystallization drying->crystallization product This compound Crystals crystallization->product

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-methyl-4-piperidone (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution. The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The following are common techniques for the crystallization of piperidone oxime derivatives.

dot

Crystallization_Methods cluster_methods Methods cluster_factors Key Factors title Crystallization Techniques slow_evaporation Slow Evaporation solvent Solvent Choice slow_evaporation->solvent concentration Concentration slow_evaporation->concentration purity Compound Purity slow_evaporation->purity vapor_diffusion Vapor Diffusion vapor_diffusion->solvent vapor_diffusion->concentration vapor_diffusion->purity slow_cooling Slow Cooling slow_cooling->solvent temperature Temperature slow_cooling->temperature slow_cooling->purity

Caption: Common crystallization methods and key influencing factors.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below, allowing crystals to form as the solubility decreases.

Self-Validation: The quality of the crystals should be examined under a microscope. Suitable crystals for X-ray diffraction are typically well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in each direction.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques. This process involves adjusting the atomic positions, thermal parameters, and other model parameters to achieve the best agreement between the observed and calculated diffraction data.

Conclusion and Future Directions

The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their solid-state structures and intermolecular interactions. The presented comparative data highlights the influence of substituents on the crystal packing and molecular conformation, knowledge that is instrumental for the rational design of new drug candidates. The detailed experimental protocols serve as a reliable foundation for researchers to synthesize and characterize novel derivatives.

Future work should focus on building a more extensive and systematic library of crystal structures for this class of compounds. This would enable a more comprehensive quantitative structure-property relationship (QSPR) analysis, further enhancing our ability to predict and tailor the properties of these promising therapeutic agents.

References

A Comparative Guide to the Antioxidant Activity of 1-Methylpiperidin-4-one Oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. This has spurred intensive research into the discovery and characterization of potent antioxidants. Among the myriad of synthetic scaffolds explored, derivatives of 1-methylpiperidin-4-one oxime have emerged as a promising class of compounds with significant free-radical scavenging capabilities.

This guide provides an in-depth, objective comparison of the antioxidant performance of various this compound derivatives. Drawing upon robust experimental data, we will explore the structure-activity relationships that govern their efficacy and provide detailed protocols for the key assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

The Chemical Rationale: Why 1-Methylpiperidin-4-one Oximes?

The 1-methylpiperidin-4-one core provides a robust and synthetically accessible framework. The true potential for antioxidant activity, however, is unlocked through the introduction of an oxime functional group at the 4-position and subsequent esterification. The oxime moiety (-C=N-OH) itself can participate in antioxidant processes, but its derivatization into oxime esters allows for the introduction of various substituted aromatic rings.[1] This modularity is key to fine-tuning the compound's electronic and steric properties, which in turn dictates its ability to donate a hydrogen atom or an electron to neutralize free radicals.

The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), on the appended phenyl ester moieties is a critical design choice. These groups can delocalize the unpaired electron of a radical species through resonance, thereby stabilizing the antioxidant radical and enhancing its scavenging activity. The number and position of these substituents can have a profound impact on performance, a principle we will see demonstrated in the comparative data.[1]

Comparative Antioxidant Performance

The antioxidant capacity of a compound is not an absolute value but is dependent on the specific ROS it is challenged with and the mechanism of action. Therefore, a battery of assays is employed to build a comprehensive activity profile. Here, we compare a series of this compound esters against each other and the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA). The core structure for the derivatives discussed is 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one, with variations in the oxime ester substituent.

Radical Scavenging Activity (DPPH & ABTS Assays)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common primary screens for antioxidant activity. Both involve the quenching of a stable colored radical, with the activity quantified by the IC₅₀ value – the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates superior antioxidant potency.

Table 1: Comparative Radical Scavenging Activity (IC₅₀ in µM)

Compound IDOxime Ester SubstituentDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
4a Benzoyl>100>100
4i 4-Hydroxybenzoyl18.516.2
4l 3,5-Dihydroxybenzoyl10.89.5
4m 3,4,5-Trihydroxybenzoyl8.26.8
BHA (Standard)15.514.1
Compound 3 ¹(Oxime of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one)72.285N/A

Data for compounds 4a, 4i, 4l, 4m, and BHA sourced from Kumar et al., 2013.[1] ¹Data for Compound 3 sourced from Dar et al., 2022. Note the different core structure.[2]

The data unequivocally demonstrates the profound influence of hydroxyl substitution on the phenyl ester moiety. The unsubstituted benzoyl derivative 4a shows negligible activity, whereas the introduction of a single hydroxyl group in 4i results in activity comparable to the standard, BHA.[1] A clear dose-dependent effect is observed with increasing hydroxyl groups; the trihydroxybenzoyl derivative 4m exhibits the most potent radical scavenging activity, surpassing BHA in both assays.[1] This highlights a key structure-activity relationship: poly-hydroxylated aromatic esters are highly effective radical scavengers within this chemical series. The related piperidin-4-one oxime, Compound 3 , while showing some activity, is significantly less potent, which may be attributed to its different substitution pattern and the absence of the ester linkage.[2]

Reducing Power (FRAP & CUPRAC Assays)

The Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays measure an antioxidant's ability to donate an electron, thereby reducing a metal ion complex (Fe³⁺ to Fe²⁺ in FRAP, and Cu²⁺ to Cu⁺ in CUPRAC). Higher absorbance values in these assays correspond to greater reducing power.

Table 2: Comparative Reducing Power (Absorbance at 700nm for FRAP, 450nm for CUPRAC)

Compound IDOxime Ester SubstituentFRAP (Absorbance)CUPRAC (Absorbance)
4a Benzoyl0.180.21
4i 4-Hydroxybenzoyl0.550.68
4l 3,5-Dihydroxybenzoyl0.891.15
4m 3,4,5-Trihydroxybenzoyl1.241.62
BHA (Standard)0.650.85

Data sourced from Kumar et al., 2013.[1]

Mechanistic Pathways and Experimental Workflows

The antioxidant activity of these derivatives primarily proceeds via two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G cluster_0 Antioxidant Mechanisms AOX Antioxidant (Ar-OH) AOX_Radical Antioxidant Radical (Ar-O•) AOX->AOX_Radical H• Transfer (HAT) AOX_Cation Antioxidant Cation Radical (Ar-OH•+) AOX->AOX_Cation e- Transfer (SET) Radical Free Radical (R•) Stable_Mol Stable Molecule (RH) Radical->Stable_Mol Anion Anion (R-) Radical->Anion

Caption: Key antioxidant mechanisms: HAT and SET pathways.

In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, quenching it. In the SET mechanism, an electron is transferred from the antioxidant to the radical, forming a cation radical and an anion. The hydroxyl groups on the phenyl ester moiety are crucial for both pathways.

Experimental Workflow: A Self-Validating System

The evaluation of antioxidant activity follows a logical progression, ensuring that the results are robust and cross-validated. The workflow is designed to test different aspects of antioxidant capacity, from radical scavenging to reducing power.

G cluster_workflow Antioxidant Assay Workflow Start Compound Synthesis & Purification DPPH DPPH Assay (Primary Screen - HAT/SET) Start->DPPH ABTS ABTS Assay (Confirmatory - HAT/SET) DPPH->ABTS Confirm Hits FRAP FRAP Assay (Reducing Power - SET) ABTS->FRAP Mechanistic Insight CUPRAC CUPRAC Assay (Reducing Power - SET) FRAP->CUPRAC Cross-validation Analysis Data Analysis (IC50 / Absorbance) CUPRAC->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A typical workflow for evaluating antioxidant activity.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following are detailed, step-by-step protocols for the primary antioxidant assays discussed in this guide. The causality behind these experimental choices lies in the need for standardized, quantifiable methods to assess the interaction between the synthesized compounds and specific radical or oxidant species.

DPPH Radical Scavenging Assay

This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • Prepare a stock solution of 0.1 mM DPPH in methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.

  • Procedure:

    • In a 96-well microplate, add 100 µL of the test compound at various concentrations (e.g., 1-100 µM in methanol).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the test compound at each concentration and 100 µL of methanol (to account for any intrinsic color of the compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Procedure:

    • Add 10 µL of the test compound at various concentrations to a cuvette.

    • Add 1 mL of the diluted ABTS•⁺ solution and mix thoroughly.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • The scavenging percentage is calculated similarly to the DPPH assay.

    • The IC₅₀ value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of the colorless ferric complex (Fe³⁺-TPTZ) to the intensely blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.

  • Reagent Preparation (FRAP Reagent):

    • Prepare a 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This working FRAP reagent should be freshly prepared and warmed to 37°C before use.

  • Procedure:

    • Add 20 µL of the test compound at various concentrations to a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using known concentrations of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

The CUPRAC assay utilizes the copper(II)-neocuproine complex as the chromogenic oxidizing agent. Antioxidants reduce Cu(II) to Cu(I), which forms a stable, colored complex with neocuproine.

  • Reagent Preparation:

    • Prepare a 10 mM aqueous solution of CuCl₂·2H₂O.

    • Prepare a 7.5 mM solution of neocuproine in ethanol.

    • Prepare a 1 M ammonium acetate buffer (pH 7.0).

  • Procedure:

    • In a test tube, mix 1 mL of CuCl₂ solution, 1 mL of neocuproine solution, and 1 mL of ammonium acetate buffer.

    • Add 0.5 mL of the test compound at various concentrations and 0.6 mL of distilled water.

    • Mix and incubate at room temperature for 30 minutes.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • A standard curve is typically prepared using uric acid or Trolox.

    • The results are expressed as Trolox equivalents or by the absorbance value at a given concentration.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of this compound derivatives as a versatile scaffold for the development of potent antioxidants. The modular nature of their synthesis, allowing for the introduction of various substituted phenyl esters, provides a clear pathway for optimizing activity. The structure-activity relationship is clear: the antioxidant capacity is directly and significantly enhanced by the presence of multiple hydroxyl groups on the terminal aromatic ring. Derivatives such as the 3,4,5-trihydroxybenzoyl ester have demonstrated activity superior to the commercial standard BHA across multiple, mechanistically distinct assays.

Future research should focus on expanding the library of these derivatives to further probe the structure-activity landscape. Investigating the effect of different electron-donating groups, their positions on the aromatic ring, and the nature of the linker between the piperidine core and the aromatic moiety will be crucial. Furthermore, transitioning from in vitro assays to cell-based and in vivo models will be essential to validate the therapeutic potential of the most promising candidates and to assess their pharmacokinetic and toxicological profiles. The this compound scaffold represents a promising frontier in the ongoing search for novel and effective antioxidants.

References

A Comparative Guide to the In Vitro Evaluation of 1-Methylpiperidin-4-one Oxime Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the in vitro evaluation of 1-methylpiperidin-4-one oxime derivatives, a class of compounds recognized for its significant therapeutic potential. The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for developing agents with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties[1]. Derivatization of the oxime group, particularly through esterification, has emerged as a key strategy to modulate the biological efficacy and pharmacokinetic profile of these compounds.

Here, we synthesize findings from multiple studies to compare the performance of various derivatives across several key biological assays. This guide is designed for researchers, scientists, and drug development professionals, offering not only comparative data but also the causal reasoning behind the selection of specific experimental protocols.

Therapeutic Landscape and Evaluation Strategies

The this compound scaffold has been explored for several therapeutic applications. The primary areas of investigation, and the focus of this guide, include their efficacy as antimicrobial, antioxidant, and acetylcholinesterase (AChE) inhibitors. The initial evaluation of any novel compound series also necessitates a thorough assessment of its cytotoxicity to establish a preliminary safety profile.

The general workflow for synthesizing and screening these derivatives involves a multi-step process, beginning with the synthesis of the core piperidin-4-one structure, followed by oximation and subsequent derivatization.

G cluster_synthesis Synthesis Pathway cluster_screening In Vitro Screening Cascade A Starting Materials (e.g., Aldehyde, Ketone, Ammonium Acetate) B Mannich Reaction A->B C Piperidin-4-one Core B->C D N-Methylation C->D E 1-Methylpiperidin-4-one D->E F Oximation (with NH2OH·HCl) E->F G This compound F->G H Esterification (with Substituted Benzoyl Chlorides) G->H I Target Derivatives H->I J Primary Screening: Cytotoxicity Assays (e.g., MTT, SRB) I->J Biological Evaluation K Antimicrobial Assays (MIC Determination) J->K L Antioxidant Assays (DPPH Scavenging) J->L M Enzyme Inhibition Assays (e.g., AChE Inhibition) J->M N Data Analysis & Structure-Activity Relationship (SAR) K->N L->N M->N

Caption: General workflow for synthesis and in vitro screening.

Comparative Analysis of Antimicrobial Activity

A significant number of this compound esters have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The rationale for exploring this scaffold stems from the known antimicrobial properties of various heterocyclic compounds[2]. The primary method for quantitative comparison is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard and reliable method for assessing the antimicrobial potency of novel compounds. Its trustworthiness comes from the inclusion of positive and negative controls, which validate the experimental conditions and the susceptibility of the test organisms.

  • Preparation of Inoculum: Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic like Streptomycin or Ampicillin), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Comparative Data: Antimicrobial Efficacy

The following table summarizes the MIC values (in µg/mL) for selected this compound ester derivatives against various microbial strains, compiled from the literature.

Compound IDSubstituent on EsterE. coliP. aeruginosaS. aureusB. subtilisA. flavusC. albicansReference
4b 4-Chlorophenyl10---8-[3]
4d 4-Fluorophenyl12-----[3]
5b 4-Chlorophenyl10-12--12[4]
5d 4-Fluorophenyl12-10--10[4]
Std. (Strep.) -10-12---[4]
Std. (Flu.) ------10[4]

Data presented as MIC in µg/mL. Strep. = Streptomycin; Flu. = Fluconazole. "-" indicates data not reported.

Analysis: The data reveals that derivatives with halogen substituents, particularly chloro (4b, 5b) and fluoro (4d, 5d), on the phenyl ester moiety exhibit potent antimicrobial activity, often comparable to standard drugs like Streptomycin and Fluconazole[3][4]. The presence of these electron-withdrawing groups appears to be crucial for enhancing the compound's ability to interfere with microbial growth, possibly by altering its interaction with molecular targets within the pathogens.

Comparative Analysis of Acetylcholinesterase (AChE) Inhibition

Derivatives of the piperidine scaffold are well-established inhibitors of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine[5]. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease[5]. The piperidine nitrogen is known to interact with the anionic site of the enzyme, making this scaffold an excellent starting point for designing potent inhibitors[6].

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a robust and widely adopted colorimetric assay for measuring cholinesterase activity. Its reliability hinges on the specific reaction between the product of enzymatic hydrolysis (thiocholine) and Ellman's reagent (DTNB) to produce a colored product, allowing for precise spectrophotometric quantification.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), a solution of the substrate (acetylthiocholine iodide, ATCI), and the AChE enzyme solution.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of the test inhibitor (dissolved in a minimal amount of DMSO and diluted with buffer).

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiation of Reaction: Add the substrate (ATCI) to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated from the dose-response curve.

Comparative Data: AChE Inhibitory Potency

The table below compares the AChE inhibitory activity (IC50) of different piperidine derivatives. While specific data for this compound derivatives is sparse in this context, data from structurally related piperidine compounds provides a valuable benchmark for comparison.

Compound IDStructure DescriptionAChE IC50 (nM)Selectivity (vs. BuChE)Reference
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.5618,000x[7]
E2020 (Donepezil) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.71250x[8]
Compound 5d N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro)13>40x (vs. Donepezil)[5]

BuChE = Butyrylcholinesterase.

Analysis: The data underscores the immense potential of the piperidine core for developing highly potent and selective AChE inhibitors. Compound 21, a complex piperidine derivative, demonstrates exceptionally potent inhibition with an IC50 in the sub-nanomolar range and remarkable selectivity over BuChE[7]. The well-known drug Donepezil (E2020) also features a piperidine moiety and shows potent inhibition[8]. These findings strongly suggest that this compound derivatives are promising candidates for AChE inhibitor development, meriting further investigation and optimization.

Foundational Screening: In Vitro Cytotoxicity

Before assessing specific therapeutic activities, it is imperative to evaluate the general cytotoxicity of novel compounds. This step is crucial for identifying a therapeutic window and eliminating compounds that are broadly toxic to mammalian cells[9]. The MTT assay is a widely used, reliable method for this purpose, measuring cell viability as an indicator of mitochondrial metabolic activity[10].

Experimental Protocol: MTT Cytotoxicity Assay

The choice of the MTT assay is based on its high throughput and its direct correlation of mitochondrial function with cell viability. A decrease in the metabolic conversion of MTT to formazan is a strong indicator of cellular damage or death.

G A 1. Cell Seeding Seed cancer cells (e.g., HeLa, A549) in a 96-well plate. Incubate for 24 hours. B 2. Compound Treatment Add serial dilutions of test derivatives. Include vehicle control (DMSO). Incubate for 24-72 hours. A->B Cells Adhere C 3. MTT Addition Add MTT solution (0.5 mg/mL final conc.) to each well. Incubate for 4 hours at 37°C. B->C Compound Exposure D 4. Formazan Solubilization Remove medium. Add DMSO or solubilization buffer to dissolve formazan crystals. C->D Metabolic Conversion (Viable cells form purple crystals) E 5. Absorbance Measurement Measure absorbance at ~570 nm using a microplate reader. D->E Colorimetric Reading F 6. Data Analysis Calculate % Cell Viability. Determine IC50 value from dose-response curve. E->F Quantification

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture and Seeding: Maintain a selected cancer cell line (e.g., HeLa, A549) in complete growth medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight[10].

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO at the same concentration used for the highest compound dose)[11].

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator[11].

  • MTT Reagent Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals[10].

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals[10].

  • Absorbance Reading and Analysis: Measure the absorbance of the solubilized formazan at approximately 570 nm. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value[11].

Conclusion and Future Directions

This guide demonstrates that this compound derivatives are a versatile and promising class of compounds. The in vitro data, synthesized from multiple studies, highlights their potential as antimicrobial and anticholinesterase agents. The halogenated phenyl esters, in particular, show significant antimicrobial activity that rivals existing standard drugs[3][4].

The robust potency of related piperidine structures as AChE inhibitors provides a strong rationale for the systematic evaluation of this compound derivatives in this domain[7][8]. Future research should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships (SAR).

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the most potent compounds exert their biological effects.

  • Multiplexed Screening: Employing high-content screening and multiplexed assays to simultaneously evaluate activity and toxicity parameters, providing a more holistic understanding of a compound's cellular impact[12].

By leveraging the standardized and self-validating protocols outlined in this guide, researchers can generate reliable and comparable data, accelerating the journey of these promising compounds from laboratory curiosities to potential therapeutic leads.

References

A Comparative Guide to Establishing a Reference Standard for 1-Methylpiperidin-4-one oxime

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The establishment of a highly purified and well-characterized chemical reference standard is a fundamental prerequisite for achieving accurate and reproducible analytical results in pharmaceutical development and quality control. This guide provides a comprehensive, technically detailed framework for the establishment of a reference standard for 1-Methylpiperidin-4-one oxime, a key intermediate in various synthetic pathways.[1] We present a comparative analysis of orthogonal analytical methods, centering on the robust mass balance approach, and contrast it with the direct purity determination by quantitative Nuclear Magnetic Resonance (qNMR). This document is designed to provide researchers, scientists, and drug development professionals with the experimental logic, detailed protocols, and data interpretation strategies necessary for qualifying a reference standard in alignment with rigorous scientific and regulatory expectations.

Introduction: The Imperative for a Reference Standard

This compound (CAS 1515-27-1) is a piperidinone derivative utilized as a building block in the synthesis of biologically active molecules.[1][2] In the pharmaceutical industry, the quality of starting materials and intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-characterized reference standard is not merely a quality control tool; it is the cornerstone of analytical method validation, stability testing, and impurity profiling.

The US Food and Drug Administration defines a reference standard as a "highly purified compound that is well characterized".[3] Its purpose is to ensure the integrity of analytical data by providing a reliable benchmark for identity, strength, and quality.[3] This guide details the multi-faceted process of elevating a batch of highly purified this compound to the status of a certified reference standard.

The Qualification Workflow: A Multi-Pronged Approach

Establishing a reference standard is a systematic process that involves unambiguous identity confirmation followed by a meticulous purity assessment using independent, or orthogonal, analytical techniques. This ensures that all potential impurities—organic, inorganic, and residual solvents—are accounted for, leading to a highly accurate and defensible purity value.

G cluster_0 Phase 1: Material Selection & Identity cluster_1 Phase 2: Purity Determination (Orthogonal Methods) cluster_2 Phase 3: Value Assignment & Certification A Select High-Purity Candidate Batch B Structural Elucidation (NMR, MS, FT-IR) A->B Characterization C Identity Confirmed B->C Data Concordance D Method 1: Mass Balance Approach C->D E Method 2: Quantitative NMR (qNMR) C->E F Compare Purity Values & Assess Uncertainty D->F E->F G Assign Certified Purity F->G Statistical Analysis H Stability Assessment G->H Long-term & Accelerated I Issue Certificate of Analysis H->I Define Retest Date

Caption: Overall workflow for reference standard qualification.

Phase 1: Identity Confirmation

Before assessing purity, it is imperative to confirm that the chemical structure of the candidate material is unequivocally that of this compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups. The spectra should be consistent with the expected structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the compound's identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the oxime, C=N bond, and C-N bonds within the piperidine ring.

Only a candidate batch that shows concordant data across all these techniques, with no evidence of major structural inconsistencies, should proceed to the purity assessment phase.

Phase 2: Comparative Purity Determination

The core of reference standard qualification lies in determining its purity with the highest possible accuracy. We advocate for a dual-pronged approach, comparing a comprehensive mass balance method with a direct quantitative measurement via qNMR.

Primary Method: The Mass Balance Approach

The mass balance method is a cornerstone technique for certifying primary reference materials.[4][5][6] It is an indirect approach where purity is calculated by subtracting the mass fractions of all identified impurities from 100%. This method is powerful because it accounts for a wide array of potential impurities through a suite of independent analytical tests.

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

MassBalance Total Candidate Material (Assumed 100%) Purity Assigned Purity of This compound Total->Purity = 100% - Σ(Impurities) A Organic Impurities (HPLC-UV) Total->A - B Water Content (Karl Fischer) C Residual Solvents (Headspace GC-MS) D Non-Volatile/Inorganic (Sulphated Ash/TGA)

Caption: Conceptual diagram of the Mass Balance approach.

Experimental Data Summary (Illustrative)

ParameterMethodResultContribution to Impurity Profile
Organic Impurities HPLC-UV (210 nm)0.18%0.18%
- Unreacted Ketone0.07%
- Unidentified Impurity 10.06%
- Unidentified Impurity 20.05%
Water Content Karl Fischer Titration0.25%0.25%
Residual Solvents Headspace GC-MS0.02%0.02%
- Ethanol200 ppm
Non-Volatile Impurities Sulphated Ash< 0.01%0.01% (at limit of detection)
Total Impurities Summation 0.46%
Assigned Purity 100% - Total Impurities 99.54%
Comparative Method: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity determination.[7][8][9] Unlike chromatographic methods, qNMR is a direct measurement technique. The integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[10][11] By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and weight, the purity of the analyte can be calculated directly.[8][10]

Key Advantages of qNMR:

  • Direct Measurement: Does not require a reference standard of the analyte itself.[9]

  • High Accuracy: Capable of providing highly precise and accurate purity values.[9]

  • Structural Confirmation: Simultaneously confirms the identity of the analyte and quantifies its purity.[9]

Experimental Data Comparison (Illustrative)

MethodPrincipleAssigned Purity (w/w %)Relative Uncertainty
Mass Balance Indirect (100% - Impurities)99.54%± 0.15%
¹H qNMR Direct (vs. Internal Standard)99.61%± 0.12%
Conclusion Excellent Concordance

The close agreement between the mass balance approach (99.54%) and the qNMR result (99.61%) provides a high degree of confidence in the assigned purity value. The final certified value would typically be an average of these results, with an uncertainty derived from the statistical evaluation of both methods.

Experimental Protocols

The validity of the results depends on the use of well-developed and validated analytical procedures, adhering to guidelines such as USP <1225>.[12][13][14][15]

Protocol 1: Organic Impurity Determination by HPLC-UV
  • Objective: To separate, detect, and quantify potential organic impurities, particularly unreacted 1-methyl-4-piperidone.

  • Instrumentation: HPLC with a UV/Vis Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0), e.g., 20:80 v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approx. 25 mg of the candidate standard and dissolve in 25.0 mL of mobile phase.

  • Quantification: Use area percent normalization. Assume the response factor of impurities is equal to the main peak unless specific impurity standards are available. According to ICH Q3A guidelines, impurities present above the identification threshold should be structurally characterized.[16][17][18][19][20]

Protocol 2: Purity Assay by ¹H qNMR
  • Objective: To directly determine the mass fraction purity of this compound against a certified internal standard.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified, traceable standard). Select a standard with high purity and signals that do not overlap with the analyte.[8]

  • Sample Preparation:

    • Accurately weigh ~15 mg of the candidate standard into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 30° or 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (e.g., 30 seconds) to ensure full signal recovery.[9]

    • Number of Scans: 16-64, to achieve a signal-to-noise ratio >250:1 for integrated signals.[9]

  • Data Processing & Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the N-CH₃ singlet) and a signal from the internal standard (e.g., the olefinic singlet of maleic acid).

    • Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the internal standard.

Conclusion and Recommendations

The establishment of a reference standard is a rigorous, multi-step process that culminates in a material with a confidently assigned identity and purity. By employing orthogonal methods—the comprehensive mass balance approach and the direct qNMR assay—we demonstrate a self-validating system that ensures the highest level of scientific integrity. The illustrative data show excellent agreement, supporting the qualification of this batch of this compound as a reference standard with a certified purity of approximately 99.6%. This standard is now fit for its intended purpose in critical analytical applications, ensuring the accuracy and reliability of future drug development and quality control activities.

References

Safety Operating Guide

1-Methylpiperidin-4-one oxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Proper Disposal of 1-Methylpiperidin-4-one Oxime

For inquiries, please contact our Technical Support team.

The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety, regulatory compliance, and environmental protection. This document serves as an essential guide for researchers, scientists, and drug development professionals, providing a detailed, step-by-step protocol for the proper disposal of this compound (CAS No. 1515-27-1). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to create a self-validating system for waste management that prioritizes safety and procedural integrity.

Core Principles: Understanding the Hazard Profile

Before handling any chemical waste, a thorough understanding of the substance's potential hazards is critical. While comprehensive toxicological data for this compound may be limited, its chemical structure—a piperidine derivative—provides a strong basis for assessing its risk profile. The parent compound, piperidine, is a highly flammable liquid that is toxic in contact with skin or if inhaled and harmful if swallowed.[1][2] The precursor, 1-Methyl-4-piperidone, is also classified as a flammable liquid and vapor.[3][4][5] Therefore, it is imperative to handle this compound and its waste with a high degree of caution.

Furthermore, oximes as a class can present specific health hazards. Structurally similar oximes have been shown to cause haematological effects, acting as methaemoglobin inducers that can lead to anaemia.[6] It is also prudent to avoid contact with strong acids and oxidants to prevent potentially dangerous reactions.[7]

Table 1: Hazard Profile Summary for this compound and Related Compounds

Hazard ClassificationGHS Code (Anticipated)DescriptionSource/Analogy
FlammabilityH226Flammable liquid and vapor.Based on 1-Methyl-4-piperidone[3][4][5]
Acute Toxicity (Oral)H302Harmful if swallowed.Based on Piperidine[1][2]
Acute Toxicity (Dermal)H311Toxic in contact with skin.Based on Piperidine[1][2]
Acute Toxicity (Inhalation)H331Toxic if inhaled.Based on Piperidine[1][2]
Skin/Eye Irritation-May cause skin and eye irritation.General precaution for amine derivatives.

The Disposal Protocol: A Self-Validating Workflow

The following procedure is designed to ensure that this compound waste is managed safely and in compliance with federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[8][9] This "cradle-to-grave" approach ensures waste is handled responsibly from the moment of generation to its final disposal.[10]

Part A: Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. Before handling waste, ensure the following are worn:

  • Eye Protection : Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][11]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's breakthrough time data.

  • Body Protection : A standard laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.

  • Respiratory Protection : All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][12]

Part B: Step-by-Step Disposal Procedure
  • Segregate at the Point of Generation :

    • Action : Immediately place all materials contaminated with this compound (e.g., residual solid, solutions, contaminated filter paper, gloves, pipette tips) into a designated hazardous waste container.

    • Causality : This prevents cross-contamination with other waste streams, which could lead to dangerous chemical reactions. It is a primary tenet of compliant laboratory waste management.[13]

  • Select an Appropriate Waste Container :

    • Action : Use a chemically compatible container with a secure, vapor-tight screw cap. For liquid waste, glass or high-density polyethylene (HDPE) is appropriate. The container must be in good condition with no leaks.[9]

    • Causality : Using a proper container prevents leaks and the release of flammable or toxic vapors, which is a common cause of EPA violations.[9]

  • Label the Container Correctly and Completely :

    • Action : Affix a hazardous waste label to the container before adding any waste. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" (avoiding abbreviations).

      • An accurate estimation of the concentration of all chemical constituents.

      • The accumulation start date (the date the first drop of waste enters the container).

    • Causality : Proper labeling is mandated by law and is critical for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.[14] It ensures the waste is managed, transported, and disposed of correctly.

  • Store Waste Appropriately :

    • Action : Keep the waste container closed at all times except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator. The SAA must have secondary containment to capture any potential spills.

    • Causality : Keeping containers closed prevents the release of vapors and reduces the risk of spills.[9] Secondary containment is a regulatory requirement designed to protect the environment from accidental releases.

  • Arrange for Final Disposal :

    • Action : Once the container is full or reaches your institution's time limit for accumulation, contact your Environmental Health and Safety (EHS) department to schedule a pickup. Do not pour chemical waste down the drain.[15]

    • Causality : this compound must be disposed of through a licensed hazardous waste treatment, storage, and disposal facility (TSDF) in accordance with EPA regulations.[10][16] Your EHS department manages this process to ensure compliance.

Disposal Decision Workflow

The following diagram outlines the critical decision points and actions in the chemical waste disposal process.

DisposalWorkflow start Waste Generated (this compound) container Select & Pre-Label Appropriate Waste Container start->container ppe Wear Full PPE (Goggles, Gloves, Coat) start->ppe segregate Segregate Waste into Labeled Container container->segregate store Store in SAA (Closed, Secondary Containment) segregate->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Pickup & Complete Paperwork full->contact_ehs Yes end Compliant Disposal contact_ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • For Minor Spills (manageable by trained lab personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Carefully collect the absorbent material using non-sparking tools and place it in your labeled hazardous waste container.[3][17]

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

  • For Major Spills (requiring external assistance):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • If safe to do so, prevent the spill from entering drains.

    • Provide responders with the Safety Data Sheet (SDS) for the material.

By adhering to this comprehensive guide, you contribute to a culture of safety and uphold the highest standards of scientific and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpiperidin-4-one Oxime

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Laboratory and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Methylpiperidin-4-one oxime. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The following protocols are designed to be a self-validating system, explaining the causality behind each procedural choice to build a foundation of trust and safety in your laboratory operations.

Author's Note: Specific safety data for this compound is not extensively published. Therefore, this guide is grounded in a precautionary principle, deriving its recommendations from the known hazard profiles of its parent ketone, 1-Methyl-4-piperidone, and the broader class of piperidine derivatives. This approach ensures a robust margin of safety when handling this compound.

Hazard Assessment: A Profile of this compound

Understanding the potential hazards is the cornerstone of effective safety. Based on data from its precursor, 1-Methyl-4-piperidone, and related piperidine compounds, we can anticipate the following hazard profile:

  • Skin and Eye Irritation/Corrosion: Piperidine derivatives are known to be irritants and potential corrosives.[1][2] Direct contact can cause skin irritation, allergic reactions, or severe eye damage.[1]

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[1] Handling should always be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Flammability: The parent compound, 1-Methyl-4-piperidone, is a flammable liquid and vapor.[1][5][6] Therefore, this compound should be handled away from heat, sparks, open flames, and other ignition sources.[1][7][8]

  • Toxicity: While specific toxicity data for the oxime is unavailable, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[9]

The Hierarchy of Controls: A Foundation for Safety

Before detailing personal protective equipment (PPE), it is critical to implement higher-level safety controls. The hierarchy of controls prioritizes the most effective safety measures. While this guide focuses on PPE, it operates on the assumption that the following are already in place:

  • Engineering Controls: Your primary line of defense. All operations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] An eyewash station and safety shower must be readily accessible.[10]

  • Administrative Controls: Establish clear standard operating procedures (SOPs), provide thorough training for all personnel, and restrict access to authorized individuals only. Ensure work areas are kept clean and uncluttered.[4][12]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for robust engineering and administrative controls but is essential for safeguarding against residual risks and in the event of an emergency.

Eye and Face Protection

Given the risk of serious eye irritation and potential for splashes, eye protection is mandatory.

  • Requirement: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN 166 are required at all times.[13]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against liquid splashes. Goggles provide 360-degree protection.

  • Enhanced Protection: When handling larger quantities (>50 g) or when there is a significant risk of splashing or energetic reaction, a full-face shield should be worn in addition to chemical splash goggles.[11]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential systemic absorption.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Clothing: Long pants and closed-toe shoes are mandatory.[12] Do not wear sandals, perforated shoes, or shorts in the laboratory.[12][14]

  • Apron: For procedures involving larger volumes or significant splash potential, a chemically resistant apron should be worn over the lab coat.

Hand Protection (Gloves)

Gloves are the most direct barrier between the chemical and your skin. The choice of glove material is critical.

  • Recommended Type: Nitrile gloves are the standard choice for incidental contact with a wide range of chemicals.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[4]

    • Practice the "double-gloving" technique for extended operations to provide an additional layer of protection.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Dispose of contaminated gloves in the appropriate hazardous waste container immediately after use.[6]

    • Never wear gloves outside the laboratory or touch common surfaces like doorknobs, phones, or keyboards with gloved hands.[11]

    • Wash hands thoroughly with soap and water after removing gloves.[11][14]

Respiratory Protection

Under normal operating conditions using a certified chemical fume hood, respiratory protection should not be necessary. However, it is required in specific situations:

  • When Required: In the event of a significant spill outside of a fume hood or a failure of engineering controls.

  • Type: A NIOSH-approved respirator with an organic vapor cartridge is necessary. Personnel must be fit-tested and trained in the proper use and maintenance of the respirator.

PPE Summary for Handling this compound

Protection Type Minimum Requirement Enhanced Precaution (Large Scale / High Splash Risk)
Eye/Face Chemical Splash GogglesFace Shield worn over Chemical Splash Goggles
Body Flame-Resistant Lab Coat, Long Pants, Closed-Toe ShoesChemically Resistant Apron over Lab Coat
Hands Nitrile Gloves (Single Pair)Double-Gloved with Nitrile Gloves
Respiratory Not required with proper fume hood useAir-Purifying Respirator with Organic Vapor Cartridges

Step-by-Step Operational Plans

Weighing and Transferring (Solid)
  • Preparation: Don all required PPE (goggles, lab coat, nitrile gloves).

  • Location: Perform all weighing and transfer operations within the containment of a chemical fume hood or a ventilated balance enclosure.

  • Static Control: Use anti-static weigh boats and tools, as flammable vapors may be present from residual solvents.[1][3]

  • Technique: Handle the material carefully to avoid generating dust.

  • Cleanup: Clean any minor spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.

Disposal of Contaminated Waste
  • Segregation: All solid waste (gloves, weigh paper, contaminated paper towels) and liquid waste must be segregated into clearly labeled, compatible hazardous waste containers.

  • Container Management: Keep waste containers closed when not in use.[6] Store in a designated satellite accumulation area.

  • Compliance: Follow all institutional and local regulations for hazardous waste disposal.[1][4] Do not pour any amount of this chemical or its solutions down the drain.[3][8]

Emergency Protocol: Chemical Spill Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the immediate steps to take.

Spill_Response_Workflow cluster_Immediate_Action Immediate Action cluster_Assessment_PPE Assessment & PPE cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps alert Alert Personnel Isolate the Area evacuate Evacuate Area (If spill is large, volatile, or unknown) alert->evacuate Assess Severity consult_sds Consult SDS for Related Compounds evacuate->consult_sds don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) consult_sds->don_ppe contain Contain Spill (Use absorbent pads/sand) don_ppe->contain neutralize Neutralize if Safe (Follow specific procedure) contain->neutralize From outside in decontaminate Decontaminate Area & Equipment collect Collect Residue (Use non-sparking tools) neutralize->collect collect->decontaminate dispose Package & Label Waste for Disposal decontaminate->dispose report Report Incident to Supervisor/EHS dispose->report

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

  • Alert & Isolate: Immediately alert personnel in the vicinity and secure the area.[7]

  • Assess: If the spill is large or in a poorly ventilated area, evacuate immediately and call your institution's emergency response team.

  • Protect: For small, manageable spills, don the appropriate PPE, including double gloves, goggles, and a respirator if needed.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[8][10]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department, regardless of size.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylpiperidin-4-one oxime
Reactant of Route 2
Reactant of Route 2
1-Methylpiperidin-4-one oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.